5-Carboxytetramethylrhodamine
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-carboxy-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZMTOFQCVHHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376330 | |
| Record name | 5-TAMRA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91809-66-4 | |
| Record name | 5-TAMRA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Carboxytetramethylrhodamine: A Technical Guide to its Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxytetramethylrhodamine (5-TAMRA) is a bright, orange-red fluorescent dye widely utilized in biological and biomedical research. As a derivative of rhodamine, it boasts high photostability and a strong fluorescence quantum yield, making it an invaluable tool for the fluorescent labeling of biomolecules. Its carboxylic acid group allows for covalent conjugation to primary amines on proteins, antibodies, and amine-modified oligonucleotides, typically through an N-hydroxysuccinimide (NHS) ester intermediate. This guide provides a comprehensive overview of the chemical and physical properties of 5-TAMRA, its chemical structure, detailed experimental protocols for its use, and its application in Förster Resonance Energy Transfer (FRET).
Chemical Structure and Identification
5-TAMRA is a xanthene dye characterized by a rigid four-ring structure with two dimethylamino groups and a carboxyphenyl substituent. The single isomer, 5-TAMRA, is often preferred over the isomeric mixture (5(6)-TAMRA) for applications requiring high reproducibility, as the defined attachment point can reduce variability in the properties of the resulting conjugate.[1]
IUPAC Name: 3-carboxy-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate[2]
SMILES String: CN(C)c1cc2c(cc1)c(c3cc(ccc3[o+]2)N(C)C)c4cccc(c4)C(=O)O.[O-]C(=O)c1cccc(c1)C(=O)O[3][4]
InChI Key: YMZMTOFQCVHHFB-UHFFFAOYSA-N[4][5]
Physicochemical and Spectral Properties
The photophysical properties of 5-TAMRA can be influenced by its local environment, including the solvent and the nature of the biomolecule to which it is conjugated. The following tables summarize the key quantitative data for 5-TAMRA and its commonly used NHS ester derivative.
Table 1: Physicochemical Properties of this compound (5-TAMRA)
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₂N₂O₅ | [2][5][6] |
| Molecular Weight | 430.45 g/mol | [6] |
| CAS Number | 91809-66-4 | [2][5] |
| Solubility | DMSO, DMF, Methanol, Water (slightly soluble) | [3][7][8] |
Table 2: Spectral Properties of this compound (5-TAMRA)
| Property | Value | Conditions | Reference(s) |
| Excitation Maximum (λex) | ~540 - 553 nm | Varies with solvent and conjugation | [5][7][8] |
| 543 nm | In Methanol | [3] | |
| 546 nm | [5] | ||
| 552 nm | [1] | ||
| Emission Maximum (λem) | ~565 - 580 nm | Varies with solvent and conjugation | [5][7][8] |
| 570 nm | In Methanol | [3] | |
| 575 nm | [7] | ||
| 578 nm | [1] | ||
| Molar Extinction Coefficient (ε) | 85,000 - 97,000 M⁻¹cm⁻¹ | At ~540-545 nm in Methanol | [3] |
| 90,000 M⁻¹cm⁻¹ | [1] | ||
| 92,000 M⁻¹cm⁻¹ | [7][9] | ||
| 95,000 M⁻¹cm⁻¹ | [10] | ||
| Quantum Yield (Φ) | 0.1 | [10] |
Experimental Protocols
Protein and Antibody Labeling with 5-TAMRA N-hydroxysuccinimide (NHS) Ester
This protocol describes the covalent conjugation of 5-TAMRA NHS ester to primary amines (e.g., lysine (B10760008) residues) on proteins and antibodies.
Materials:
-
Protein or antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
5-TAMRA NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.02% sodium azide)
Methodology:
-
Prepare Protein Solution: Dissolve the protein or antibody in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines such as Tris or glycine (B1666218) must be avoided as they will compete with the labeling reaction.[11]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11]
-
Reaction Setup: Adjust the pH of the protein solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
-
Labeling Reaction: Add the 5-TAMRA NHS ester solution to the protein solution while gently stirring. A molar excess of 5-10 fold of the dye to the protein is a common starting point.[11] The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[11]
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. The first colored band to elute is the labeled protein.
-
Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 5-TAMRA (~553 nm). The following formula can be used:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max is the absorbance at the dye's maximum absorption wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).
-
Oligonucleotide Labeling with 5-TAMRA
5-TAMRA can be incorporated into synthetic oligonucleotides at the 5' or 3' end, or internally, using a CPG solid support or a phosphoramidite (B1245037) reagent during automated DNA/RNA synthesis. Alternatively, amine-modified oligonucleotides can be labeled post-synthetically using 5-TAMRA NHS ester.
Application in Förster Resonance Energy Transfer (FRET)
5-TAMRA is frequently used as an acceptor fluorophore in FRET-based assays, often paired with a donor fluorophore such as fluorescein (B123965) (FAM). FRET is a non-radiative energy transfer process that occurs when a donor and an acceptor fluorophore are in close proximity (typically 1-10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler" for studying molecular interactions.
FAM-TAMRA FRET Pair
The emission spectrum of FAM (donor) significantly overlaps with the excitation spectrum of 5-TAMRA (acceptor), making them an effective FRET pair. In a typical FRET application with this pair, the FAM is excited, and if it is in close proximity to 5-TAMRA, it will transfer its energy, leading to a decrease in FAM's fluorescence and an increase in 5-TAMRA's fluorescence. This principle is widely used in applications such as real-time PCR (TaqMan probes), in situ hybridization, and biosensors to detect the presence or conformational changes of nucleic acids and proteins.
Visualizations
Caption: Workflow for labeling proteins with 5-TAMRA NHS ester.
Caption: Principle of FRET between FAM (donor) and 5-TAMRA (acceptor).
References
- 1. ulab360.com [ulab360.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Two-Step Energy Transfer Dynamics in Conjugated Polymer and Dye-Labeled Aptamer-Based Potassium Ion Detection Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence resonance energy transfer (FRET) for DNA biosensors: FRET pairs and Förster distances for various dye-DNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-TAMRA, SE [this compound, succinimidyl ester] *CAS#: 150810-68-7* | AAT Bioquest [aatbio.com]
- 9. TAMRA dye for labeling in life science research [baseclick.eu]
- 10. genelink.com [genelink.com]
- 11. youdobio.com [youdobio.com]
5-TAMRA (5-Carboxytetramethylrhodamine): A Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties and common applications of 5-TAMRA (5-Carboxytetramethylrhodamine), a widely used orange-red fluorescent dye. This document includes key quantitative data, detailed experimental protocols, and visual representations of experimental workflows to facilitate its effective use in research and development.
Core Spectral and Photophysical Properties
5-TAMRA is a bright and photostable rhodamine-based fluorophore commonly used for labeling proteins, peptides, and oligonucleotides. Its fluorescence is largely insensitive to pH, making it a reliable reporter in various biological buffers.[1] The key spectral and photophysical properties of 5-TAMRA and its amine-reactive N-hydroxysuccinimidyl (NHS) ester derivative are summarized below. It is important to note that the exact spectral characteristics can be influenced by factors such as the solvent, pH, and the nature of the conjugated biomolecule.[2][3]
| Property | Value | Notes |
| Excitation Maximum (λex) | 541 - 565 nm | The peak wavelength of light absorbed by the fluorophore.[2] |
| Emission Maximum (λem) | 567 - 580 nm | The peak wavelength of light emitted by the fluorophore.[4] |
| Molar Extinction Coefficient (ε) | 84,000 - 95,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum.[5] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | The ratio of photons emitted to photons absorbed.[5] |
| Molecular Weight (5-TAMRA) | 430.45 g/mol | --- |
| Molecular Weight (5-TAMRA, SE) | 527.52 g/mol | The NHS ester form used for amine labeling. |
| Recommended Laser Line | 532 nm or 561 nm | Common laser lines for exciting 5-TAMRA.[6] |
| Common Emission Filter | 585/42 nm or 590/20 nm | Typical bandpass filters for detecting 5-TAMRA emission.[6][7] |
Experimental Protocols
Accurate and reproducible results depend on standardized experimental procedures. The following sections detail protocols for labeling biomolecules with 5-TAMRA NHS ester and for determining the fluorescence quantum yield of a 5-TAMRA conjugate.
Protocol for Labeling Biomolecules with 5-TAMRA NHS Ester
This protocol outlines the general procedure for conjugating 5-TAMRA NHS ester to primary amines on biomolecules such as proteins and amino-modified oligonucleotides.[2][8][9]
Materials:
-
5-TAMRA NHS ester
-
Biomolecule to be labeled (e.g., protein, peptide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate or Phosphate (B84403) buffer, pH 8.3-8.5
-
Purification column (e.g., gel filtration, Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare 5-TAMRA Stock Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]
-
Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer (0.1 M sodium bicarbonate or phosphate buffer) at a concentration of 1-10 mg/mL. The optimal pH for the labeling reaction is between 8.3 and 8.5.[2][8] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the labeling reaction.[10]
-
Conjugation Reaction: Add the 5-TAMRA stock solution to the biomolecule solution. A 5- to 10-fold molar excess of the dye is a common starting point, though the optimal ratio should be determined empirically for each biomolecule.[8][10]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8]
-
Purification: Separate the labeled biomolecule from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4). The first colored fractions will contain the labeled protein.[9][10]
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, -20°C is recommended.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent and concentration effects on the visible spectra of tri-para-dialkylamino-substituted triarylmethane dyes in liquid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. bme.columbia.edu [bme.columbia.edu]
- 8. youdobio.com [youdobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
5-Carboxytetramethylrhodamine (5-TAMRA): A Comprehensive Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxytetramethylrhodamine, commonly known as 5-TAMRA, is a versatile and widely utilized fluorescent dye in the field of molecular biology. As a derivative of rhodamine, it exhibits bright orange-red fluorescence, high photostability, and is readily available in various reactive forms, making it an invaluable tool for labeling and detecting a wide array of biomolecules. This technical guide provides an in-depth overview of the core applications of 5-TAMRA, its quantitative properties, detailed experimental protocols, and visual representations of key biological and experimental processes.
Core Applications in Molecular Biology
5-TAMRA's utility in molecular biology is extensive, primarily revolving around its ability to be covalently attached to biomolecules such as proteins and nucleic acids.[1] This labeling enables researchers to visualize, track, and quantify these molecules in a variety of experimental contexts.
Key applications include:
-
Fluorescent Labeling of Biomolecules: 5-TAMRA is frequently used to fluorescently tag proteins, antibodies, peptides, and oligonucleotides.[1][2] This is typically achieved through amine-reactive derivatives like N-hydroxysuccinimidyl (NHS) esters or via phosphoramidite (B1245037) chemistry for incorporation into synthetic DNA and RNA.[3]
-
Fluorescence Microscopy: TAMRA-labeled molecules are instrumental in fluorescence microscopy for visualizing cellular structures and tracking the localization and movement of proteins and nucleic acids within cells.[1]
-
Flow Cytometry: In flow cytometry, 5-TAMRA conjugates are used to identify and sort cells based on the presence of specific cell surface or intracellular markers.
-
Förster Resonance Energy Transfer (FRET): 5-TAMRA is a popular acceptor fluorophore in FRET-based assays.[4] When paired with a suitable donor fluorophore, such as fluorescein (B123965) (FAM), FRET can be used to measure molecular proximity and study interactions between biomolecules, such as protein-protein or protein-nucleic acid interactions.[4]
-
Real-Time PCR and Hybridization Assays: In techniques like real-time PCR (qPCR) and fluorescence in situ hybridization (FISH), TAMRA-labeled oligonucleotide probes are used for the detection and quantification of specific nucleic acid sequences.[1][4]
Quantitative Data Presentation
The spectral properties of 5-TAMRA are crucial for designing and interpreting fluorescence-based experiments. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Excitation Maximum (λex) | ~541 - 556 nm |
| Emission Maximum (λem) | ~567 - 580 nm |
| Molar Extinction Coefficient (ε) | 84,000 - 95,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.1 |
| Molecular Weight (Free Acid) | 430.45 g/mol |
| Molecular Weight (NHS Ester) | 527.52 g/mol |
Note: Exact spectral characteristics can be influenced by factors such as solvent, pH, and the biomolecule to which the dye is conjugated.
Experimental Protocols
Protein Labeling with 5-TAMRA NHS Ester
This protocol provides a general method for labeling primary amine-containing proteins with 5-TAMRA N-hydroxysuccinimidyl (NHS) ester.[5] NHS esters react with primary amines (e.g., the side chain of lysine (B10760008) residues) in a pH-dependent manner to form stable amide bonds.[5]
Materials:
-
5-TAMRA NHS ester
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Methodology:
-
Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[5]
-
Prepare 5-TAMRA NHS Ester Stock Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5]
-
Conjugation Reaction: While gently vortexing, add the 5-TAMRA NHS ester solution to the protein solution. A molar excess of the dye (typically 5- to 10-fold) is recommended.[5]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute will be the TAMRA-labeled protein.
Caption: Workflow for labeling proteins with 5-TAMRA NHS Ester.
Oligonucleotide Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified oligonucleotide with 5-TAMRA azide (B81097) using a copper-catalyzed "click chemistry" reaction. This method is highly specific and efficient.
Materials:
-
Alkyne-modified oligonucleotide
-
5-TAMRA azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
DMSO
-
Nuclease-free water
-
Appropriate buffers (e.g., PBS)
Methodology:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 1 mM).
-
Prepare a 10 mM stock solution of 5-TAMRA azide in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA ligand in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Prepare Copper(I)-Ligand Complex: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Allow this mixture to stand for a few minutes.
-
Reaction Assembly: In a separate tube, combine the alkyne-modified oligonucleotide and the 5-TAMRA azide solution. The azide is typically used in a 4- to 50-fold molar excess over the oligonucleotide.
-
Initiate the Reaction: Add the pre-formed Copper(I)-Ligand complex to the oligonucleotide/azide mixture. Then, add the sodium ascorbate solution to initiate the click reaction. A typical final concentration for the copper catalyst is 25 equivalents relative to the azide, and for sodium ascorate is 40 equivalents.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the labeled oligonucleotide from the reaction components using methods such as ethanol (B145695) precipitation or HPLC.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Signaling Pathways and Logical Relationships
Förster Resonance Energy Transfer (FRET) with a FAM-TAMRA Pair
FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor fluorophore when they are in close proximity (typically 1-10 nm).[4] The FAM (donor) and TAMRA (acceptor) pair is commonly used due to the significant overlap between FAM's emission spectrum and TAMRA's excitation spectrum.[4]
Mechanism:
-
Excitation of Donor: The donor fluorophore (FAM) is excited by an external light source at its specific excitation wavelength.
-
Energy Transfer: If the acceptor fluorophore (TAMRA) is within the Förster distance, the excited donor can transfer its energy non-radiatively to the acceptor.
-
Acceptor Emission: The acceptor fluorophore then emits light at its characteristic, longer wavelength.
-
Quenching of Donor: The energy transfer results in a decrease (quenching) of the donor's fluorescence emission.
The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive tool for measuring molecular distances and interactions.
References
5-TAMRA Fluorescent Dye: A Technical Guide to its Discovery, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxytetramethylrhodamine (5-TAMRA) is a prominent member of the rhodamine family of fluorescent dyes, renowned for its bright orange-red fluorescence and photostability. This technical guide provides an in-depth exploration of the discovery, history, core properties, and key applications of 5-TAMRA, with a particular focus on its utility in labeling biomolecules and investigating cellular signaling pathways. Detailed experimental protocols and data are presented to assist researchers in effectively employing this versatile fluorophore in their work.
Discovery and History: From Rhodamines to 5-TAMRA
The journey of 5-TAMRA begins with the discovery of its parent class of compounds, the rhodamines. In 1887, the industrial chemist Ceresole first synthesized these highly fluorescent red dyes. The name "rhodamine" is derived from the Greek word "rhodon," meaning rose, a nod to the color of these novel compounds. Rhodamine dyes offered significant advantages over earlier fluorophores like fluorescein, including greater photostability and less pH sensitivity.
A significant challenge in the synthesis of carboxytetramethylrhodamine was the production of a mixture of two structural isomers: 5-TAMRA and 6-TAMRA. These isomers have nearly identical spectral properties but can lead to difficulties in purification and inconsistencies in conjugation. A notable advancement in addressing this issue was the development of methods for the practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines. A key publication by Kvach et al. in 2009 described a simple and scalable synthesis method, which has been instrumental in providing researchers with high-purity 5-TAMRA for reliable and reproducible results.[1][2]
Core Properties of 5-TAMRA
5-TAMRA is valued for its robust photophysical properties, making it a workhorse fluorophore in many biological applications. Its key characteristics are summarized in the table below.
| Property | Value | References |
| Excitation Maximum (λex) | ~546 nm | [3] |
| Emission Maximum (λem) | ~580 nm | [3] |
| Molar Extinction Coefficient (ε) | ~95,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.1 | |
| Molecular Formula | C₂₅H₂₂N₂O₅ | [3] |
| Molecular Weight | 430.45 g/mol | [3] |
| Solubility | Soluble in DMSO, DMF | [3] |
Experimental Protocols
Synthesis of Isomerically Pure this compound
The following is a summarized methodology based on the work of Kvach et al. (2009) for the synthesis of isomerically pure 5-TAMRA.[1][2]
Materials:
-
1,2,4-Benzenetricarboxylic anhydride
-
Acetic acid
-
Appropriate solvents for reaction and purification
Procedure:
-
Acylation: 3-Dimethylaminophenol is acylated with 1,2,4-benzenetricarboxylic anhydride. This reaction yields a mixture of 4-dimethylamino-2-hydroxy-2′,4′(5′)-dicarboxybenzophenones.
-
Separation of Isomers: The individual benzophenone (B1666685) isomers are separated by recrystallization from methanol and acetic acid.
-
Condensation Reaction: The purified 4-dimethylamino-2-hydroxy-2′,4′-dicarboxybenzophenone is then reacted with another molecule of 3-dimethylaminophenol to yield isomerically pure this compound.
-
Purification: The final product is purified using column chromatography.
Labeling of Proteins with 5-TAMRA-NHS Ester
This protocol describes the general procedure for labeling primary amine-containing biomolecules, such as proteins and peptides, with 5-TAMRA N-hydroxysuccinimidyl (NHS) ester.[4]
Materials:
-
5-TAMRA NHS ester
-
Protein or peptide to be labeled
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Labeling buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5 (amine-free)
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Prepare 5-TAMRA-NHS Ester Stock Solution: Immediately before use, dissolve the 5-TAMRA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Prepare Protein Solution: Dissolve the protein to be labeled in the labeling buffer to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add the 5-TAMRA-NHS ester stock solution to the protein solution at a molar ratio of 5:1 to 20:1 (dye:protein). The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye and byproducts by gel filtration, dialysis, or another suitable chromatographic method.
Application in Signaling: Visualizing GPCR Internalization
5-TAMRA is an excellent tool for studying cellular signaling events, such as the internalization of G-protein coupled receptors (GPCRs) upon ligand binding. This protocol provides a representative method for visualizing GPCR endocytosis using a 5-TAMRA labeled ligand.
Materials:
-
Cells expressing the GPCR of interest (e.g., HEK293 or CHO cells)
-
5-TAMRA labeled ligand specific for the GPCR of interest
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium with DAPI
-
Confocal microscope with appropriate laser lines and filters for DAPI and 5-TAMRA
Procedure:
-
Cell Culture and Seeding: Culture cells expressing the target GPCR in complete medium. Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Ligand Binding:
-
Wash the cells with serum-free medium.
-
Incubate the cells with a specific concentration of the 5-TAMRA labeled ligand in serum-free medium at 4°C for 30-60 minutes to allow binding to the cell surface receptors without significant internalization.
-
-
Induction of Internalization:
-
Wash the cells with cold PBS to remove unbound ligand.
-
Add pre-warmed complete medium to the cells and transfer them to a 37°C incubator.
-
Incubate for various time points (e.g., 0, 15, 30, 60 minutes) to allow for receptor-mediated endocytosis.
-
-
Fixation:
-
At each time point, wash the cells with cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a confocal microscope. The 5-TAMRA signal will appear as red fluorescence, indicating the location of the ligand-receptor complexes.
-
Expected Results: At the 0-minute time point, the red fluorescence from the 5-TAMRA labeled ligand should be primarily localized to the plasma membrane. At later time points, the fluorescence will be observed in intracellular vesicles as the receptor-ligand complexes are internalized.
Conclusion
5-TAMRA remains a cornerstone fluorescent dye in biological and biomedical research. Its well-characterized spectral properties, coupled with established and straightforward conjugation chemistries, make it an invaluable tool for labeling a wide array of biomolecules. The ability to track these labeled molecules in living cells provides deep insights into dynamic cellular processes, from protein trafficking to receptor-mediated signaling. The continued development of synthetic methods for producing isomerically pure 5-TAMRA ensures its place as a reliable and reproducible fluorescent probe for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Photostability of 5-TAMRA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxytetramethylrhodamine (5-TAMRA) is a workhorse fluorescent dye, prized for its bright orange-red emission, high molar extinction coefficient, and relatively good photostability.[1][2][3][4] Its utility spans a wide range of applications, from nucleic acid sequencing and fluorescence microscopy to Förster Resonance Energy Transfer (FRET) assays. However, for quantitative and long-term imaging experiments, a thorough understanding of its photophysical limitations, particularly its susceptibility to photobleaching, is paramount.
This technical guide provides a comprehensive overview of the photostability of 5-TAMRA. It delves into the core photochemical mechanisms governing its light-induced degradation, presents quantitative data on its photostability parameters, and details experimental protocols for its characterization. This information is intended to empower researchers to design more robust experiments, minimize photobleaching-induced artifacts, and select appropriate strategies to enhance the longevity of the fluorescent signal.
Core Photophysical and Chemical Properties
5-TAMRA belongs to the rhodamine family of dyes, characterized by a xanthene core structure. It is typically available as a single isomer and is often conjugated to biomolecules via its carboxylic acid group, commonly activated as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[2]
Quantitative Data on Photophysical Properties and Photostability
The photostability of a fluorophore is its ability to resist photochemical destruction upon exposure to excitation light. Key parameters used to quantify this property include the photobleaching quantum yield and the photobleaching half-life.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~546 - 556 nm | Can vary slightly depending on the solvent, pH, and conjugation state.[1][2] |
| Emission Maximum (λem) | ~579 - 580 nm | Can vary slightly depending on the solvent, pH, and conjugation state.[1][2] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | A high value indicates efficient light absorption.[2] |
| Fluorescence Quantum Yield (Φf) | ~0.1 - 0.3 | Represents the efficiency of photon emission after absorption. Can be influenced by the local environment. |
| Photobleaching Quantum Yield (Φb) | 3.3 x 10⁻⁷ | Represents the probability of a dye molecule being destroyed per absorbed photon; a lower value indicates higher photostability.[2] |
| Photobleaching Half-life (t₁/₂) | Not consistently reported | The time it takes for the fluorescence intensity to decrease by 50% under continuous illumination. This value is highly dependent on the experimental conditions (e.g., excitation intensity, oxygen concentration).[2] |
The Photobleaching Mechanism of 5-TAMRA
Photobleaching is an irreversible process that renders a fluorophore non-fluorescent. For rhodamine dyes like 5-TAMRA, the primary pathway for photobleaching involves the excited triplet state.
The Role of the Triplet State and Singlet Oxygen
Upon excitation, the 5-TAMRA molecule transitions from its ground singlet state (S₀) to an excited singlet state (S₁). While most molecules relax back to the ground state via fluorescence, a small fraction can undergo intersystem crossing (ISC) to a long-lived excited triplet state (T₁). This triplet state is highly reactive and is a key intermediate in the photobleaching process.
In the presence of molecular oxygen (³O₂), the excited triplet state of the dye can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can react with and destroy the fluorophore, leading to a loss of fluorescence. Additionally, the dye in its triplet state can directly react with other molecules in its vicinity, also resulting in photodegradation.
The following Jablonski diagram illustrates the key photophysical processes involved in the excitation, fluorescence, and photobleaching of a rhodamine dye like 5-TAMRA.
Factors Influencing Photostability
Several factors in the local environment of the 5-TAMRA molecule can significantly impact its photostability:
-
Oxygen Concentration: As a key mediator of photobleaching, the presence of molecular oxygen generally decreases the photostability of 5-TAMRA.
-
pH: 5-TAMRA's fluorescence is generally stable in the physiological pH range; however, its intensity can decrease in alkaline environments (pH > 8.0), which may be attributed to structural changes in the rhodamine backbone.[2]
-
Presence of Metal Ions: Certain metal ions can influence photostability. For instance, Mn²⁺ has been shown to induce intersystem crossing in TAMRA, leading to accelerated photobleaching and fluorescence blinking.
-
Local Chemical Environment: The polarity of the solvent and the presence of electron-donating or -withdrawing groups on the conjugated biomolecule can affect the electronic structure of the dye and thus its photostability.
-
Triplet State Quenchers and Antioxidants: The addition of chemical agents that can deactivate the excited triplet state (triplet state quenchers) or scavenge reactive oxygen species (antioxidants) can significantly enhance the photostability of 5-TAMRA.
Experimental Protocols for Assessing Photostability
Consistent and reproducible assessment of photostability is crucial for comparing different fluorophores and for optimizing imaging conditions. Below are detailed protocols for key experiments.
Protocol 1: Determination of Photobleaching Half-life (t₁/₂)
This protocol outlines a common method for determining the photobleaching half-life of 5-TAMRA using fluorescence microscopy.
Objective: To quantify the rate of photobleaching of a 5-TAMRA-labeled sample under specific and constant illumination conditions.
Materials:
-
5-TAMRA conjugated sample (e.g., labeled protein, oligonucleotide)
-
Microscope slides and coverslips
-
Mounting medium (with or without antifade reagents)
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., laser, LED)
-
A filter set appropriate for 5-TAMRA (e.g., Excitation: 540/20 nm, Emission: 580/30 nm)
-
A sensitive camera (e.g., sCMOS, EMCCD)
-
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
Prepare a slide-mounted sample of the 5-TAMRA-conjugated molecule. Ensure a uniform concentration and distribution of the fluorophore.
-
If comparing different conditions, prepare multiple slides under identical protocols, varying only the parameter of interest (e.g., mounting medium with different antioxidants).
-
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize to ensure constant illumination intensity.
-
Select the appropriate objective lens and filter set for 5-TAMRA.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous photobleaching. Crucially, this intensity must be kept constant for all measurements.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) containing the fluorescent sample.
-
Set the camera exposure time and gain to achieve a good signal without saturating the detector.
-
Begin a time-lapse acquisition, continuously illuminating the sample.
-
Acquire images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe a significant decrease in fluorescence intensity (ideally >50%).
-
-
Data Analysis:
-
Open the image sequence in the analysis software.
-
Define an ROI within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity at each time point.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single exponential decay model to determine the photobleaching time constant (τ).
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value, which can be calculated as t₁/₂ = τ * ln(2).
-
Protocol 2: Analysis of Photodegradation Products by HPLC-MS/MS
This protocol provides a general framework for identifying the chemical products formed during the photobleaching of 5-TAMRA.
Objective: To separate and identify the molecular species generated after prolonged exposure of 5-TAMRA to high-intensity light.
Materials:
-
5-TAMRA solution (in a relevant solvent, e.g., buffer, methanol)
-
High-intensity light source (e.g., UV lamp, high-power laser)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase)
-
Tandem Mass Spectrometer (MS/MS)
-
Appropriate mobile phase solvents (e.g., acetonitrile, water with formic acid)
Methodology:
-
Photodegradation:
-
Prepare a solution of 5-TAMRA at a known concentration.
-
Expose the solution to a high-intensity light source for a defined period to induce significant photobleaching. A non-irradiated sample should be kept as a control.
-
-
HPLC Separation:
-
Inject the irradiated and control samples into the HPLC system.
-
Use a gradient elution method to separate the parent 5-TAMRA from its photodegradation products. The specific gradient will need to be optimized based on the column and the expected polarity of the products.
-
-
MS/MS Analysis:
-
Couple the HPLC eluent to the MS/MS detector.
-
Acquire mass spectra for the separated peaks.
-
Perform fragmentation analysis (MS/MS) on the parent ions of the potential degradation products to obtain structural information.
-
-
Data Analysis:
-
Compare the chromatograms of the irradiated and control samples to identify new peaks corresponding to photodegradation products.
-
Analyze the mass spectra and fragmentation patterns to propose chemical structures for the degradation products. The degradation of related rhodamine dyes often involves N-dealkylation and cleavage of the xanthene ring.
-
Strategies to Enhance Photostability
Several strategies can be employed to mitigate the effects of photobleaching and extend the useful fluorescent lifetime of 5-TAMRA.
-
Use of Antifade Reagents: Commercially available mounting media often contain antifade reagents, which are a mixture of antioxidants and triplet state quenchers. These can significantly reduce the rate of photobleaching.
-
Oxygen Scavenging Systems: For live-cell imaging, enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) can be used to reduce the local concentration of molecular oxygen.
-
Addition of Triplet State Quenchers: Compounds like β-mercaptoethanol (BME) or Trolox can be added to the imaging buffer to directly quench the excited triplet state of the fluorophore, thus preventing the formation of singlet oxygen.
-
Optimization of Imaging Conditions: Reducing the intensity of the excitation light, minimizing the exposure time, and using more sensitive detectors can all help to reduce the total photon dose delivered to the sample and thereby slow down photobleaching.
Conclusion
5-TAMRA is a versatile and bright fluorescent dye with moderate photostability. A comprehensive understanding of its photobleaching mechanisms, primarily mediated by the excited triplet state and subsequent reactions with molecular oxygen, is essential for its effective use in demanding fluorescence applications. By employing appropriate experimental protocols to characterize its photostability and by implementing strategies to mitigate photobleaching, researchers can significantly improve the quality and reliability of their data, enabling more quantitative and prolonged imaging studies. The information and protocols provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and biomedical research.
References
A Technical Guide to 5-Carboxytetramethylrhodamine (5-TAMRA) Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5-Carboxytetramethylrhodamine (5-TAMRA), a widely used fluorescent dye in biological research and drug development. Understanding the solubility of 5-TAMRA in various solvents is critical for its effective use in labeling reactions, purification processes, and various bioanalytical applications.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For fluorescent dyes like 5-TAMRA, solubility is influenced by factors such as the polarity of the solvent, pH, temperature, and the specific form of the dye (e.g., free acid vs. succinimidyl ester). The principle of "like dissolves like" is a fundamental concept, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.
Quantitative Solubility of this compound
The following table summarizes the reported solubility of this compound (5-TAMRA) and its N-succinimidyl ester (SE) derivative in various common laboratory solvents. This data has been compiled from multiple sources to provide a comprehensive reference.
| Compound | Solvent | Reported Solubility | Molar Concentration (approx.) | Source |
| This compound (5-TAMRA) | Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL[1], 1 mg/mL[2], Soluble[3][4] | ~116 mM[1], ~2.3 mM[2] | [1][2][3][4] |
| Dimethylformamide (DMF) | 1 mg/mL[2], Good[5], Soluble[4] | ~2.3 mM[2] | [2][4][5] | |
| Methanol (MeOH) | 5 mg/mL[4][6][7], Soluble[][9] | ~11.6 mM[4][6][7] | [4][6][7][][9] | |
| Water | Slightly soluble[4][6][7] | Not specified | [4][6][7] | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL[2] | ~2.3 mM[2] | [2] | |
| 5-TAMRA, Succinimidyl Ester (5-TAMRA-SE) | Dimethylformamide (DMF) | Soluble to 100 mM, 2 mg/mL[10] | 100 mM, ~3.8 mM[10] | [10] |
| Dimethyl sulfoxide (DMSO) | Soluble to 50 mM, 1.4 mg/mL[10] | 50 mM, ~2.7 mM[10] | [10] | |
| Ethanol | 0.2 mg/mL[10] | ~0.38 mM[10] | [10] | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL[10] | ~0.47 mM[10] | [10] |
Note: The solubility of 5-TAMRA in DMSO can be affected by the presence of moisture. It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions.[1] For the free acid form of 5-TAMRA, solubility in aqueous buffers can be pH-dependent, with increased solubility at pH values above its pKa.[9]
Experimental Protocol for Solubility Determination
While specific experimental details from manufacturers are often proprietary, a general and reliable method for determining the solubility of a fluorescent dye like 5-TAMRA involves a combination of gravimetric and spectroscopic techniques. The following protocol outlines a standard approach.
Objective: To determine the saturation solubility of 5-TAMRA in a given solvent.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., DMSO, DMF, Methanol, Water)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer (UV-Vis)
-
Calibrated pipettes
-
Glass vials or microcentrifuge tubes
Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh a known amount of 5-TAMRA powder (e.g., 10 mg) and add it to a pre-weighed vial.
-
Add a specific volume of the solvent (e.g., 1 mL) to the vial to create a suspension.
-
Tightly cap the vial and vortex vigorously for 2-5 minutes to facilitate dissolution.
-
Allow the suspension to equilibrate at a controlled temperature (e.g., room temperature, 25°C) for a set period (e.g., 24 hours) with continuous gentle agitation to ensure saturation is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in the same solvent.
-
Measure the absorbance of the dilutions at the maximum absorption wavelength (λmax) of 5-TAMRA in that solvent (typically around 540-550 nm) using a UV-Vis spectrophotometer.
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration of 5-TAMRA in the supernatant. The molar extinction coefficient (ε) for 5-TAMRA is required for this calculation.
-
-
Gravimetric Confirmation (Optional but Recommended):
-
Accurately transfer a known volume of the clear supernatant to a pre-weighed container.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.
-
Calculate the mass of the dissolved 5-TAMRA and determine the solubility in mg/mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Logical Relationships in Solubility Testing
The decision-making process in solubility testing often follows a logical pathway, starting with less rigorous and moving to more quantitative methods if required.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.ws [chem.ws]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. interchim.fr [interchim.fr]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Quantum Yield of 5-TAMRA in Aqueous Solution: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a precise understanding of the photophysical properties of fluorescent probes is paramount for robust and reproducible experimental design. 5-Carboxytetramethylrhodamine (5-TAMRA), a widely utilized fluorescent dye, is a workhorse in various biological applications, including oligonucleotide labeling, fluorescence resonance energy transfer (FRET) assays, and real-time polymerase chain reaction (qPCR). This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of 5-TAMRA in aqueous solutions, detailing key quantitative data, experimental protocols for its determination, and illustrating its role in common signaling and experimental workflows.
Core Photophysical Properties and Quantum Yield of 5-TAMRA
5-TAMRA is a bright, orange-red fluorescent dye with good photostability.[1] Its N-hydroxysuccinimidyl (NHS) ester derivative is commonly used for covalently labeling primary amines on biomolecules such as proteins and oligonucleotides.[2][3] The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical parameter for quantitative fluorescence-based applications.
The quantum yield of 5-TAMRA in aqueous solution is consistently reported to be approximately 0.1 .[2][3] This value, however, is not absolute and can be influenced by several environmental factors.
Quantitative Data Summary
The following table summarizes the key photophysical properties of 5-TAMRA and the factors known to influence its quantum yield in aqueous environments.
| Property | Value | Conditions/Notes |
| Quantum Yield (Φ) | ~0.1 | In aqueous solution.[2][3] |
| Excitation Maximum (λex) | 546 nm | [2][3] |
| Emission Maximum (λem) | 580 nm | [2][3] |
| Molar Extinction Coefficient (ε) | 95,000 M⁻¹cm⁻¹ | [2][3] |
| pH Sensitivity | Generally stable in acidic to neutral pH. | Fluorescence intensity may decrease in alkaline conditions (pH > 8.0).[4] |
| Temperature Dependence | Fluorescence is temperature-dependent. | Emission intensity of rhodamine dyes, including TAMRA, varies with temperature.[5][6] |
| Quenching Effects | Prone to quenching by adjacent guanine (B1146940) nucleotides. | The fluorescence quantum yield is sequence-dependent when labeling oligonucleotides.[1][7][8] |
Experimental Protocols
Accurate determination of the fluorescence quantum yield is crucial for quantitative studies. The most common and accessible method is the relative quantum yield measurement, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Protocol for Relative Quantum Yield Measurement of 5-TAMRA
This protocol outlines the steps for determining the relative fluorescence quantum yield of 5-TAMRA in an aqueous buffer.
Materials:
-
5-TAMRA solution of unknown quantum yield in the desired aqueous buffer.
-
A suitable quantum yield standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95). The standard should have an absorption and emission profile that overlaps with 5-TAMRA.
-
Spectrophotometer (for absorbance measurements).
-
Spectrofluorometer (for fluorescence measurements).
-
High-purity aqueous buffer (e.g., PBS, Tris-HCl).
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Prepare a series of dilutions: Prepare a series of dilutions of both the 5-TAMRA sample and the quantum yield standard in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 540 nm).
-
Measure Fluorescence Emission:
-
Set the excitation wavelength of the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the 5-TAMRA sample and the standard. Ensure the emission range covers the entire emission profile of the fluorophore.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot Data: For both the 5-TAMRA sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance values.
-
Calculate Quantum Yield: The quantum yield of the 5-TAMRA sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively (if they are different).
-
Signaling Pathways and Experimental Workflows
5-TAMRA plays a crucial role in various biological assays, often acting as a FRET acceptor or a quencher. A prominent example is its use in TaqMan® probes for real-time PCR.
TaqMan® Probe Mechanism in Real-Time PCR
In this application, a TaqMan® probe, which is a short oligonucleotide complementary to the target DNA sequence, is labeled with a reporter dye (e.g., FAM) at the 5' end and a quencher dye (5-TAMRA) at the 3' end.
When the probe is intact, the proximity of TAMRA to FAM allows for FRET to occur, quenching the fluorescence of FAM.[9] During the PCR amplification, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the reporter dye from the quencher.[10] This separation results in an increase in fluorescence from the reporter dye, which is directly proportional to the amount of amplified DNA.[10]
Experimental Workflow for FRET-Based Assays
5-TAMRA is also a common acceptor in FRET-based assays designed to study molecular interactions, such as protein-protein interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. Emission Characteristics of Fluorescent Labels with Respect to Temperature Changes and Subsequent Effects on DNA Microchip Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence-quenching phenomenon by photoinduced electron transfer between a fluorescent dye and a nucleotide base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Determining the Molar Extinction Coefficient of 5-TAMRA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practical steps involved in determining the molar extinction coefficient (ε) of 5-Carboxytetramethylrhodamine (5-TAMRA), a widely used fluorescent dye in biological research and drug development. Accurate knowledge of this value is critical for quantitative applications such as determining the concentration of labeled biomolecules.
Core Principles: The Beer-Lambert Law
The determination of the molar extinction coefficient is fundamentally based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species.[1] The law is expressed as:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (in L·mol⁻¹·cm⁻¹)
-
c is the concentration of the solute (in mol·L⁻¹)
-
l is the path length of the light through the solution (typically 1 cm for a standard cuvette)
The molar extinction coefficient is an intrinsic property of a substance that quantifies how strongly it absorbs light at a specific wavelength.[1][2]
Published Molar Extinction Coefficients for 5-TAMRA and its Derivatives
The molar extinction coefficient of 5-TAMRA can vary depending on its specific chemical form (e.g., free acid, NHS ester) and the solvent conditions. Below is a summary of reported values from various suppliers. It is crucial to consider the specific derivative and solvent when using these values. For the highest accuracy, it is always recommended to determine the extinction coefficient empirically under the specific experimental conditions.[3]
| 5-TAMRA Derivative | Molar Extinction Coefficient (ε) at λmax | Solvent/Conditions | Source |
| 5-TAMRA NHS Ester | 95,000 M⁻¹cm⁻¹ | DMSO | R&D Systems, Tocris Bioscience |
| 5-TAMRA | 90,000 M⁻¹cm⁻¹ | DMSO | AAT Bioquest[4] |
| 5-TAMRA SE | 84,000 M⁻¹cm⁻¹ | DMF/DMSO | R&D Systems |
| 5(6)-TAMRA, mixed isomers | >78,000 M⁻¹cm⁻¹ | PBS, pH 7.4 | emp BIOTECH[5] |
| TAMRA-Phos-tag | 97,000 M⁻¹cm⁻¹ | Hepes-NaOH, pH 7.4 | MDPI[6] |
Experimental Protocol for Molar Extinction Coefficient Determination
The following protocol outlines the steps for the experimental determination of the molar extinction coefficient of 5-TAMRA using UV-Vis spectrophotometry.[1][7][8]
Materials and Equipment:
-
5-TAMRA (or its derivative) of high purity
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount of 5-TAMRA using an analytical balance.
-
Dissolve the weighed 5-TAMRA in a precise volume of anhydrous DMSO to prepare a stock solution of a known concentration (e.g., 1 mM). Ensure complete dissolution.
-
-
Preparation of Serial Dilutions:
-
Perform a series of accurate serial dilutions of the stock solution using the same solvent to obtain a range of concentrations. It is advisable to prepare at least five different concentrations.
-
-
Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up and stabilize.
-
Set the spectrophotometer to scan a range of wavelengths to determine the maximum absorption wavelength (λmax) for 5-TAMRA in the chosen solvent. For 5-TAMRA, this is typically in the range of 541-557 nm.[9]
-
Use a cuvette filled with the solvent (e.g., DMSO) as a blank to zero the spectrophotometer at the determined λmax.
-
Measure the absorbance of each of the prepared dilutions at the λmax. Ensure that the absorbance values fall within the linear range of the spectrophotometer (typically below 2.0).[10]
-
-
Calculation of the Molar Extinction Coefficient:
-
Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
-
The data points should form a straight line that passes through the origin, in accordance with the Beer-Lambert Law.
-
Perform a linear regression analysis on the data points. The slope of the resulting line will be equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of the molar extinction coefficient.
Caption: Experimental workflow for determining the molar extinction coefficient.
Signaling Pathway and Logical Relationship Diagram
While 5-TAMRA itself is not part of a signaling pathway, it is frequently used to label molecules that are. For instance, a 5-TAMRA labeled peptide could be used to trace its interaction with a receptor in a cell signaling study. The following diagram illustrates a generic labeling reaction.
Caption: Amine-reactive labeling using 5-TAMRA NHS ester.
References
- 1. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 2. youtube.com [youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 5-TAMRA [this compound] *CAS 91809-66-4* | AAT Bioquest [aatbio.com]
- 5. empbiotech.com [empbiotech.com]
- 6. mdpi.com [mdpi.com]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 9. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Fluorescence of 5-Carboxytetramethylrhodamine (5-TAMRA)
This guide provides a comprehensive overview of the core principles governing the fluorescence of this compound (5-TAMRA), a widely used orange-red fluorescent dye. It details the photophysical properties, factors influencing its fluorescence, and standard protocols for its application in labeling biomolecules.
Core Principles of 5-TAMRA Fluorescence
This compound (5-TAMRA) is a derivative of rhodamine, belonging to the xanthene family of dyes.[1] Its fluorescence originates from a rigid xanthene core structure that supports an extensive system of conjugated pi-electrons. The principle of fluorescence involves the absorption of a photon, which elevates an electron from its ground state (S₀) to an excited singlet state (S₁). Following a brief period in the excited state, during which some energy is lost through non-radiative processes like vibrational relaxation, the electron returns to the ground state, emitting the energy difference as a photon of light. This emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.
5-TAMRA is a popular fluorophore for labeling proteins, peptides, and nucleic acids.[2][3] It is often supplied as a single, purified isomer to ensure reproducibility in critical biological applications, avoiding inconsistencies that can arise from mixtures of 5- and 6-TAMRA isomers.[4][5]
References
An In-depth Technical Guide to the Safe Handling of 5-Carboxytetramethylrhodamine (5-TAMRA) Powder
For researchers, scientists, and drug development professionals, 5-Carboxytetramethylrhodamine (5-TAMRA) is a vital fluorescent probe for labeling nucleic acids and proteins.[1][2] Its bright, pH-insensitive orange-red fluorescence and good photostability make it a popular choice for various bio-conjugation applications.[3][4][5] This guide provides a comprehensive overview of the safety protocols and handling procedures for 5-TAMRA in its solid powder form to ensure laboratory safety and experimental success.
Chemical and Physical Properties
This compound is a derivative of rhodamine with a carboxylic acid group, allowing for its conjugation to biomolecules.[6] The purified single isomer of 5-TAMRA is often preferred for complex biological applications where reproducibility is critical.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₅H₂₂N₂O₅ | [6][7] |
| Molecular Weight | 430.45 g/mol | [6][7] |
| Appearance | Solid, green powder | [8] |
| Solubility | Slightly soluble in water. Soluble in DMSO, DMF, and methanol. | |
| Excitation Maximum (λex) | ~543-558 nm (in Methanol/Saline) | [1][6] |
| Emission Maximum (λem) | ~570-586 nm (in Methanol/Saline) | [1][6] |
| Extinction Coefficient (ε) | ≥85,000-97,000 M⁻¹cm⁻¹ (at 539-545 nm in Methanol) | [6] |
| CAS Number | 91809-66-4 | [7][9] |
Hazard Identification and Safety Precautions
While not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to handle 5-TAMRA powder with care as the hazards of this material have not been thoroughly investigated.[10][11] Potential routes of exposure include inhalation, ingestion, and skin and eye contact.[11][12]
Table 2: Hazard Identification for this compound
| Hazard | Description | Source(s) |
| Skin Irritation | Causes skin irritation. | [7] |
| Eye Irritation | Causes serious eye irritation. | [7] |
| Respiratory Irritation | May cause respiratory irritation. | [7][9] |
To mitigate these risks, the following personal protective equipment (PPE) should be worn when handling 5-TAMRA powder:
-
Eye Protection : Chemical safety glasses with side shields or goggles are mandatory.[13][14] A face shield may be required for splash protection.[13][15]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are essential.[13]
-
Respiratory Protection : For handling small quantities in a well-ventilated area, respiratory protection may not be necessary.[13] However, if there is a risk of generating dust, a NIOSH-approved N95 or P1 dust mask should be used.[13][16]
-
Protective Clothing : A standard laboratory coat is required. For larger quantities or when there is a significant risk of contamination, disposable coveralls may be necessary.[12][13]
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure | Source(s) |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [10][17] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical advice. | [10][12] |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention. | [10][17] |
| Ingestion | If swallowed, wash out the mouth with water provided the person is conscious. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical advice. | [10] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of 5-TAMRA powder and ensure laboratory safety.
-
Handling : Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[9][12] Use in a well-ventilated area or a chemical fume hood.[9][18]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11][12] For long-term storage, -20°C is recommended, and the material should be protected from light and moisture.[8][19][20]
Experimental Protocols
The following sections provide detailed methodologies for working with 5-TAMRA powder, from preparing a stock solution to labeling proteins.
Preparation of 5-TAMRA Stock Solution
The succinimidyl ester of 5-TAMRA (5-TAMRA-SE) is commonly used for labeling biomolecules and is susceptible to hydrolysis.[21] Therefore, stock solutions should be prepared fresh in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[22]
Protocol for Protein Labeling with 5-TAMRA-SE
This protocol outlines a general procedure for conjugating 5-TAMRA-SE to a protein. The optimal dye-to-protein molar ratio may need to be determined empirically, but a common starting point is a 5:1 to 20:1 molar excess of the dye.[19][23][24]
Materials:
-
5-TAMRA-SE
-
Anhydrous DMSO or DMF
-
Protein to be labeled (2-10 mg/mL in an amine-free buffer, e.g., PBS)[24][25]
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[22]
-
Purification column (e.g., Sephadex G-25 desalting column)[22]
-
Elution buffer (e.g., PBS, pH 7.4)[25]
Procedure:
-
Prepare the Protein Solution : Ensure the protein is in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction.[22][23] Add the reaction buffer at a 1/10 (v/v) ratio to the protein solution.[19][23]
-
Prepare the 5-TAMRA-SE Stock Solution : Immediately before use, dissolve the 5-TAMRA-SE in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[19][22][23]
-
Conjugation Reaction : Add the 5-TAMRA-SE solution to the protein solution while gently vortexing.[25] Incubate the reaction for 1-2 hours at room temperature, protected from light.[22][25]
-
Purification : Separate the labeled protein from the unreacted dye using a desalting column or dialysis.[19][22] Equilibrate the column with the elution buffer before loading the reaction mixture.[25] Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
Spill and Disposal Management
In the event of a spill, and for routine disposal, follow these guidelines:
-
Spill Response : For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[9][11][12] For large spills, prevent the product from entering drains.[9][12]
-
Waste Disposal : Dispose of waste in accordance with federal, state, and local environmental control regulations.[9][10][11] Do not allow the product to enter the ground water, water course, or sewage system.[10] Contaminated materials such as gloves and pipette tips should be collected in a designated waste container.[11][18] For liquid waste containing rhodamine dyes, chemical inactivation using a strong oxidizing agent like sodium hypochlorite (B82951) (bleach) can be performed in a chemical fume hood before disposal, if permitted by your institution.[18]
By adhering to these safety and handling guidelines, researchers can effectively and safely utilize this compound powder in their experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-TAMRA [this compound] *CAS 91809-66-4* | AAT Bioquest [aatbio.com]
- 3. AnaTag™ 5 - TAMRA Protein Labeling Kit - 1 kit [anaspec.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 5-TAMRA, reines Isomer von Carboxytetramethylrhodamin - >95% [genaxxon.com]
- 6. ≥95% purity (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C25H22N2O5 | CID 2762602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. peptide.com [peptide.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 15. epa.gov [epa.gov]
- 16. carlroth.com [carlroth.com]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. benchchem.com [benchchem.com]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. medchemexpress.com [medchemexpress.com]
- 21. benchchem.com [benchchem.com]
- 22. youdobio.com [youdobio.com]
- 23. eurogentec.com [eurogentec.com]
- 24. eurogentec.com [eurogentec.com]
- 25. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 5-TAMRA NHS Ester Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) is a bright, photostable orange fluorescent dye widely utilized for the covalent labeling of proteins, antibodies, and other biomolecules.[1][2] The 5-TAMRA isomer ensures reproducibility in critical biological applications.[3][4] The N-hydroxysuccinimide (NHS) ester functional group of 5-TAMRA readily reacts with primary aliphatic amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[3][5] This process, known as amine labeling, is a common and effective method for producing fluorescently tagged proteins for various downstream applications, including immunofluorescent staining, fluorescence in situ hybridization (FISH), flow cytometry, and fluorescence microscopy.[1][3][4]
This document provides a detailed protocol for the labeling of proteins with 5-TAMRA NHS ester, including methods for purification and calculation of the degree of labeling (DOL).
Reaction Mechanism
The labeling reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond between the protein and the 5-TAMRA dye, with the release of N-hydroxysuccinimide as a byproduct.[6] The reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.[7][8]
Experimental Protocols
Materials Required
-
Protein of interest (2-10 mg/mL in an amine-free buffer)
-
5-TAMRA NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[9]
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[9][10]
-
Purification/Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[11]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5[9]
-
Purification resin (e.g., Sephadex G-25) or spin columns[9][11]
-
Spectrophotometer
Protocol: Protein Labeling with 5-TAMRA NHS Ester
1. Protein Preparation:
- Ensure the protein solution is in an amine-free buffer (e.g., PBS, MOPS, HEPES).[3] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed.[3][4]
- If necessary, dialyze the protein against an appropriate amine-free buffer (e.g., 0.01 M PBS, pH 7.2-7.4).[3][12]
- The recommended protein concentration is between 2-10 mg/mL.[4][12] Concentrations below 2 mg/mL may result in lower labeling efficiency.[4]
2. Preparation of 5-TAMRA NHS Ester Stock Solution:
- Immediately before use, prepare a stock solution of 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 1 mM.[3][9][11]
- Vortex the solution to ensure the dye is completely dissolved.[3]
- Note: The 5-TAMRA NHS ester solution should be prepared fresh for each labeling reaction, as its reactivity decreases over time in solution.[3][4] Protect the dye solution from light.[4]
3. Conjugation Reaction:
- Adjust the pH of the protein solution to 8.0-8.5 by adding the Reaction Buffer at a 1/10 (v/v) ratio.[3][13]
- Calculate the required volume of the 5-TAMRA NHS ester stock solution. The optimal molar ratio of dye to protein should be determined empirically for each protein, but a starting range of 5:1 to 20:1 is recommended.[3][12]
- Slowly add the calculated volume of the 5-TAMRA NHS ester stock solution to the protein solution while gently stirring or vortexing.[8][13]
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[8][9][13] For sensitive proteins, the incubation can be performed at 4°C for a longer period.[8]
4. Quenching the Reaction (Optional):
- To stop the labeling reaction, a quenching buffer such as 1 M Tris buffer (pH 7.5) can be added to a final concentration of 50 mM.[9] This will react with any unreacted 5-TAMRA NHS ester.
5. Purification of the Labeled Protein:
- It is crucial to remove the unreacted, free 5-TAMRA dye from the labeled protein to avoid high background fluorescence in downstream applications.[14]
- Gel Filtration/Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a highly effective method for separating the larger labeled protein from the smaller free dye molecules.[14]
- Equilibrate the column with Purification Buffer (PBS, pH 7.2-7.4).[11][13]
- Apply the reaction mixture to the column.[11]
- Elute the labeled protein with the Purification Buffer. The first colored fractions will contain the labeled protein.[13][14]
- Spin Columns: Commercially available spin columns provide a rapid method for purification.[3] Follow the manufacturer's instructions for column preparation and sample purification.[3]
- Dialysis: Dialyze the sample against a large volume of Purification Buffer at 4°C with several buffer changes over 12-24 hours.[15]
6. Storage of the Labeled Protein:
- Store the purified 5-TAMRA-protein conjugate at 4°C, protected from light.[7][13]
- For long-term storage, add a cryoprotectant like glycerol (B35011) (up to 50% final concentration) and store at -20°C.[7] Avoid repeated freeze-thaw cycles.[7]
- If the protein concentration is less than 0.5 mg/mL, consider adding a carrier protein like BSA (0.1%) to prevent denaturation and non-specific binding.[3]
Data Presentation
Quantitative Parameters for 5-TAMRA Labeling
| Parameter | Recommended Value/Range | Reference |
| Protein Concentration | 2 - 10 mg/mL | [4][12] |
| Reaction Buffer pH | 8.0 - 9.0 | [7][8] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (empirically determined) | [3][12] |
| Incubation Time | 1 - 2 hours at room temperature | [8][9][13] |
| Optimal Degree of Labeling (DOL) | 2 - 4 moles of dye per mole of protein | [3][4] |
Spectroscopic Properties of 5-TAMRA
| Property | Value | Reference |
| Molar Extinction Coefficient (ε) at ~547-555 nm | ~80,000 - 95,000 M⁻¹cm⁻¹ | [3][7] |
| Absorption Maximum (λ_abs_) | ~547 - 555 nm | [1][3][7] |
| Emission Maximum (λ_em_) | ~570 - 580 nm | [1][7] |
| Correction Factor (CF₂₈₀) | ~0.178 - 0.32 | [7][16] |
Calculation of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to a single protein molecule.[17] It can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 5-TAMRA (~555 nm).[3][12]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~555 nm (A_max_).[12]
-
Calculate the concentration of the dye: [Dye] (M) = A_max_ / ε_dye_
-
Where ε_dye_ is the molar extinction coefficient of 5-TAMRA at its absorption maximum.[3]
-
-
Calculate the corrected absorbance of the protein at 280 nm. This is necessary because the dye also absorbs light at 280 nm. A_prot_ (corrected) = A₂₈₀ - (A_max_ × CF₂₈₀)
-
Calculate the concentration of the protein: [Protein] (M) = A_prot_ (corrected) / ε_prot_
-
Where ε_prot_ is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[7]
-
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein] [17][18]
An optimal DOL is typically between 2 and 4 for most proteins to achieve a strong fluorescent signal without causing fluorescence quenching or compromising the protein's biological activity.[3][4][7]
Visualization of Workflows
Caption: Experimental workflow for 5-TAMRA NHS ester protein labeling.
Caption: Application of 5-TAMRA labeled antibody in immunofluorescence.
References
- 1. empbiotech.com [empbiotech.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. eurogentec.com [eurogentec.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youdobio.com [youdobio.com]
- 10. youdobio.com [youdobio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abcam.cn [abcam.cn]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. TAMRA NHS ester, 5-isomer (A270324) | Antibodies.com [antibodies.com]
- 17. Degree of labeling (DOL) step by step [abberior.rocks]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: 5-TAMRA as a FRET Acceptor for FAM Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism that occurs between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[1] The efficiency of this energy transfer is exquisitely sensitive to the distance between the fluorophores, making FRET a valuable tool for studying molecular interactions, conformational changes, and enzymatic activities.[2] The pairing of 6-Carboxyfluorescein (FAM) as the donor fluorophore and 5-Carboxytetramethylrhodamine (5-TAMRA) as the acceptor is a widely used and well-characterized combination in FRET-based assays due to their significant spectral overlap.[2] This document provides detailed application notes and protocols for utilizing the FAM/5-TAMRA FRET pair in various life science research and drug development applications.
Principle of FAM/5-TAMRA FRET
In a FAM/5-TAMRA FRET system, the FAM donor molecule is excited by an external light source at its maximum excitation wavelength (~492 nm).[2] If a 5-TAMRA acceptor molecule is within the Förster distance, the excitation energy from FAM is transferred non-radiatively to the TAMRA molecule. This energy transfer results in two key observable phenomena:
-
Quenching of Donor Fluorescence: The fluorescence intensity of FAM at its emission maximum (~521 nm) is significantly decreased.[2]
-
Sensitized Emission of Acceptor: The fluorescence intensity of TAMRA at its emission maximum (~580 nm) increases, even though it is not directly excited at its optimal wavelength.[2]
The efficiency of FRET (E) is inversely proportional to the sixth power of the distance (r) between the donor and acceptor, as described by the Förster equation:
E = 1 / (1 + (r/R₀)⁶)
Where R₀ is the Förster distance, the distance at which FRET efficiency is 50%.[3] The Förster distance for the FAM-TAMRA pair is approximately 45-60 Å.[1][4] This strong distance dependence makes the FAM/5-TAMRA pair an excellent "spectroscopic ruler" for measuring nanoscale distances.
Caption: Principle of Förster Resonance Energy Transfer (FRET) between a FAM donor and a 5-TAMRA acceptor.
Quantitative Data
The photophysical properties of FAM and 5-TAMRA make them an ideal FRET pair. The emission spectrum of FAM shows significant overlap with the excitation spectrum of 5-TAMRA, which is a prerequisite for efficient energy transfer.
| Property | 6-FAM (Donor) | 5-TAMRA (Acceptor) | Reference |
| Excitation Maximum (λex) | ~492 nm | ~555 nm | [2] |
| Emission Maximum (λem) | ~521 nm | ~580 nm | [2] |
| Molar Extinction Coefficient (ε) | ~73,000 M⁻¹cm⁻¹ at 494 nm | ~85,000 M⁻¹cm⁻¹ at 558 nm | [5] |
| Förster Distance (R₀) | \multicolumn{2}{c | }{45 - 60 Å} | [1][4] |
Applications and Experimental Protocols
The FAM/5-TAMRA FRET pair can be employed in a variety of applications to study molecular interactions and dynamics. Below are detailed protocols for two common assays.
Nucleic Acid Hybridization Assay
This assay is used to detect the presence and quantify a specific nucleic acid sequence. A single-stranded DNA or RNA probe is dually labeled with FAM at one end and 5-TAMRA at the other. In the absence of the target sequence, the probe exists in a random coil or hairpin conformation, bringing the donor and acceptor in close proximity and resulting in efficient FRET (low FAM fluorescence). Upon hybridization to the complementary target sequence, the probe becomes linearized and rigid, increasing the distance between FAM and TAMRA, thus disrupting FRET and leading to an increase in FAM fluorescence.
Caption: Workflow for a nucleic acid hybridization assay using a FAM-TAMRA FRET probe.
Protocol: FRET-Based Nucleic Acid Melting Analysis
This protocol describes the use of a FAM-TAMRA labeled oligonucleotide probe to determine the melting temperature (Tm) of a nucleic acid duplex, which can be used to assess the stability of the duplex and screen for binding ligands.[6]
Materials:
-
FAM- and TAMRA-labeled oligonucleotide probe
-
Target oligonucleotide
-
Nuclease-free water
-
Hybridization Buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA)
-
Real-time PCR instrument or a fluorometer with temperature control
Procedure:
-
Probe and Target Preparation: Resuspend the lyophilized FAM-TAMRA probe and the target oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
Reaction Setup: In a microplate well or a PCR tube, prepare the hybridization reaction by mixing:
-
FAM-TAMRA probe (to a final concentration of 0.2 µM)
-
Target oligonucleotide (to a final concentration of 0.2 µM)
-
10x Hybridization Buffer (to a final concentration of 1x)
-
Nuclease-free water to the final volume.
-
-
Control Wells:
-
No Target Control: Prepare a reaction with the FAM-TAMRA probe and hybridization buffer but without the target oligonucleotide.
-
Buffer Blank: Prepare a well with only the hybridization buffer.
-
-
Annealing: Heat the reactions to 95°C for 5 minutes to denature any secondary structures, then slowly cool to room temperature to allow for hybridization.
-
Melting Curve Analysis:
-
Place the reaction plate in a real-time PCR instrument or a fluorometer.
-
Set the instrument to monitor FAM fluorescence.
-
Program a melting curve protocol:
-
Initial hold at 25°C for 2 minutes.
-
Increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C per step, holding for 30 seconds at each step and recording the fluorescence.
-
-
-
Data Analysis:
-
Plot the negative first derivative of the fluorescence with respect to temperature (-dF/dT) against temperature.
-
The peak of this curve corresponds to the melting temperature (Tm) of the duplex.[6]
-
Protease Activity Assay
This assay is used to measure the activity of a specific protease. A synthetic peptide substrate is designed to contain the protease cleavage sequence flanked by FAM and 5-TAMRA.[7] In the intact peptide, the donor and acceptor are in close proximity, leading to efficient FRET and quenching of FAM fluorescence. When the protease cleaves the peptide, FAM and TAMRA are separated, disrupting FRET and causing an increase in FAM fluorescence. The rate of fluorescence increase is directly proportional to the protease activity.
Caption: Workflow for a protease activity assay using a FAM-TAMRA FRET peptide substrate.
Protocol: General Protease Activity Assay
Materials:
-
FAM-TAMRA FRET peptide substrate
-
Purified protease or cell lysate containing the protease
-
Assay Buffer (optimal for the specific protease, e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Dissolve the FAM-TAMRA FRET peptide substrate in an appropriate solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM). Further dilute in Assay Buffer to a working concentration (e.g., 10 µM).
-
Dilute the protease to the desired concentration in cold Assay Buffer.
-
-
Reaction Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted protease solution.
-
For inhibitor screening, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.[7]
-
Prepare a "no enzyme" control well containing 50 µL of Assay Buffer.
-
-
Initiate Reaction: Add 50 µL of the working substrate solution to each well to start the reaction. The final substrate concentration will be half of the working concentration (e.g., 5 µM).
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature (e.g., 37°C).
-
Measure the fluorescence intensity of FAM (Excitation: ~490 nm, Emission: ~520 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Protease activity can be calculated by comparing the V₀ of the sample to a standard curve of a known active enzyme concentration.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low FRET efficiency | - Distance between FAM and TAMRA is too large.- Poor spectral overlap due to environmental factors (pH, solvent polarity).- Incorrect orientation of the fluorophores. | - Redesign the probe or substrate to decrease the distance between the fluorophores.- Optimize buffer conditions (pH, ionic strength).- Alter the attachment points of the fluorophores. |
| High background fluorescence | - Incomplete quenching in the intact probe/substrate.- Direct excitation of the acceptor.- Autofluorescence from sample components. | - Use a non-fluorescent quencher instead of TAMRA if acceptor emission is problematic.- Use a narrower excitation filter for the donor.- Include a "no-probe/substrate" control to measure and subtract background autofluorescence. |
| Photobleaching | - High intensity of the excitation light.- Prolonged exposure to the excitation light. | - Reduce the intensity of the excitation light.- Decrease the exposure time and/or the frequency of measurements.- Use more photostable fluorophores if possible. |
Conclusion
The FAM/5-TAMRA FRET pair provides a robust and versatile tool for a wide range of biological assays. The strong distance dependence of FRET allows for sensitive detection of molecular interactions, conformational changes, and enzymatic cleavage events. The detailed protocols and troubleshooting guide provided in these application notes should enable researchers to successfully design and implement FRET-based assays in their studies. Careful optimization of probe/substrate design and experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. ulab360.com [ulab360.com]
- 2. genelink.com [genelink.com]
- 3. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence Resonance Energy Transfer over ∼130 Basepairs in Hyperstable Lac Repressor-DNA Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A FRET-based screening assay for nucleic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
5-TAMRA in Real-Time PCR Probe Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Real-time Polymerase Chain Reaction (qPCR) is a cornerstone of molecular biology, enabling the sensitive and specific quantification of nucleic acids. A key component of many qPCR assays is the fluorescently labeled probe, which allows for the detection of amplification in real time. Among the various fluorophores used in probe design, 5-Carboxytetramethylrhodamine (5-TAMRA) has historically played a significant role as a quencher dye in dual-labeled probes, most notably in TaqMan® assays.
These application notes provide a comprehensive overview of the principles and protocols for designing and utilizing real-time PCR probes incorporating 5-TAMRA. We will delve into the underlying mechanism of action, provide detailed experimental workflows, and present comparative data to guide researchers in making informed decisions for their quantitative assays.
Principle of 5-TAMRA in TaqMan® Probes
TaqMan® probes are oligonucleotides that are complementary to a specific sequence within the target DNA. They are dual-labeled, with a reporter fluorophore (e.g., FAM) at the 5' end and a quencher molecule at the 3' end. When the probe is intact, the quencher is in close proximity to the reporter, suppressing its fluorescence through a mechanism known as Förster Resonance Energy Transfer (FRET).
5-TAMRA functions as a quencher in this system. During the PCR extension phase, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe that has annealed to the template strand. This cleavage separates the reporter dye from the 5-TAMRA quencher, disrupting FRET and leading to an increase in fluorescence from the reporter. This increase in fluorescence is directly proportional to the amount of PCR product generated and is monitored in real-time by the qPCR instrument.
Data Presentation: 5-TAMRA vs. Dark Quenchers
While 5-TAMRA has been a widely used quencher, the development of non-fluorescent or "dark" quenchers, such as the Black Hole Quenchers (BHQ®), has offered improvements in assay performance. A key difference is that 5-TAMRA is itself fluorescent, which can contribute to background signal and potentially lower the signal-to-noise ratio.[1] Dark quenchers dissipate the absorbed energy as heat rather than light, resulting in a cleaner signal.[1][2]
Here is a summary of the comparative performance characteristics:
| Feature | 5-TAMRA | Black Hole Quencher (BHQ) |
| Quenching Mechanism | FRET & Collisional | FRET & Collisional |
| Fluorescence | Fluorescent | Non-fluorescent ("Dark") |
| Background Signal | Moderate | Very Low[1] |
| Signal-to-Noise Ratio | Good | Excellent[1] |
| Intra-assay Variability | Higher | 1.2 to 2.8-fold lower than TAMRA[3][4] |
| Recommended Reporter Dyes | FAM, TET, VIC | Broad Range (e.g., FAM, HEX, Cy5) |
Experimental Protocols
I. Probe Design Guidelines with 5-TAMRA
Successful real-time PCR with 5-TAMRA probes begins with careful in-silico design.
-
Probe Length: Typically 20-30 nucleotides.
-
Melting Temperature (Tm): Should be 8-10°C higher than the primers.
-
GC Content: Between 30-80%.
-
5' End: Avoid a 'G' at the 5' end as it can quench the fluorescence of the FAM reporter.
-
Positioning: The probe should be located between the forward and reverse primers.
II. Gene Expression Analysis Workflow: From RNA to Data
This protocol outlines a complete workflow for quantifying gene expression using a 5-TAMRA quenched TaqMan® probe.
A. RNA Extraction
-
Sample Collection: Collect cell pellets or tissues and snap-freeze them immediately using dry ice or liquid nitrogen to preserve RNA integrity.
-
RNA Isolation: Extract total RNA using a commercially available kit (e.g., Maxwell® RSC simply RNA Cells kit) following the manufacturer's instructions. This step is critical as the quality of the RNA directly impacts the reliability of the results.[5]
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). High-quality RNA should be free from protein, DNA, and enzymatic inhibitors.[5]
B. cDNA Synthesis (Reverse Transcription)
-
Master Mix Preparation: Prepare a reverse transcription master mix. For a 20 µl reaction, a typical master mix includes:
-
5x VILO Reaction Mix: 4 µl
-
10x SuperScript Enzyme Mix: 2 µl
-
RNA (up to 2.5 µg): x µl
-
DEPC-treated water: up to 20 µl[6]
-
-
Reverse Transcription Reaction:
-
Gently mix the master mix with the RNA template.
-
Incubate in a thermal cycler with the following program:
-
25°C for 10 minutes
-
42°C for 60 minutes
-
85°C for 5 minutes[6]
-
-
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
C. Real-Time PCR (qPCR)
-
Reaction Setup: Prepare a qPCR master mix. A typical 20 µL reaction mixture is as follows:
| Component | Final Concentration | Volume (µL) |
| 2x qPCR Master Mix | 1x | 10 |
| Forward Primer (10 µM) | 300-900 nM | 0.6 - 1.8 |
| Reverse Primer (10 µM) | 300-900 nM | 0.6 - 1.8 |
| TaqMan® Probe (10 µM) | 100-250 nM | 0.2 - 0.5 |
| Template cDNA | <100 ng | Variable |
| Nuclease-free water | - | To 20 µL |
-
Thermal Cycling Protocol:
| Step | Temperature | Time | Cycles |
| Enzyme Activation | 95°C | 20 sec - 3 min | 1 |
| Denaturation | 95°C | 1 - 3 sec | 40 |
| Anneal/Extend/Acquire | 60°C | ≥ 20 sec |
-
Data Analysis:
-
The primary output is the amplification plot, showing fluorescence versus cycle number.
-
The cycle threshold (Ct) or quantification cycle (Cq) value is the cycle number at which the fluorescence signal crosses a predetermined threshold.
-
The Cq value is inversely proportional to the initial amount of target nucleic acid.
-
For relative quantification of gene expression, the comparative Ct (ΔΔCt) method is commonly used.
-
Visualizations
Figure 1: FRET mechanism in an intact 5-TAMRA probe.
Figure 2: The TaqMan® real-time PCR workflow.
Figure 3: Overall workflow for gene expression analysis.
References
Application Notes and Protocols for 5-TAMRA Labeling of Peptides for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a critical technique for visualizing and tracking their localization, trafficking, and interactions within cellular systems. 5-Carboxytetramethylrhodamine (5-TAMRA) is a widely used orange-red fluorescent dye valued for its brightness, photostability, and efficient conjugation to peptides.[1][2] These application notes provide a comprehensive guide to the successful labeling of peptides with 5-TAMRA and their subsequent use in fluorescence microscopy. This document outlines detailed protocols for peptide labeling, purification, and cellular imaging, along with troubleshooting strategies to address common challenges.
Core Principles of 5-TAMRA Peptide Labeling
5-TAMRA is typically conjugated to peptides via its N-hydroxysuccinimide (NHS) ester derivative (5-TAMRA-SE).[2][3] This reactive group efficiently forms a stable amide bond with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue.[1][2][3] The reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0).[1] It is crucial to use amine-free buffers, as primary amines in the buffer will compete with the peptide for reaction with the TAMRA-NHS ester.[3][4]
Quantitative Data Summary
The following table summarizes the key spectral properties of 5-TAMRA, which are essential for designing fluorescence microscopy experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~544 - 555 nm | [1][5][6] |
| Emission Maximum (λem) | ~572 - 580 nm | [1][5][6] |
| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield | 0.1 - 0.5 | [1][7] |
Experimental Protocols
Protocol 1: 5-TAMRA Labeling of Peptides
This protocol details the steps for conjugating 5-TAMRA-SE to a peptide containing a primary amine.
Materials:
-
Peptide with a primary amine (N-terminus or lysine side chain)
-
5-TAMRA, SE (Succinimidyl Ester)[8]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][7]
-
Labeling Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3[3]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 (optional)[3]
-
Purification system (e.g., HPLC with a C18 column, or gel filtration column like Sephadex G-25)[3][9]
Procedure:
-
Peptide Preparation: Dissolve the peptide in the labeling buffer to a final concentration of 1-10 mg/mL.[3][7] If the peptide has poor aqueous solubility, it can first be dissolved in a minimal amount of DMSO or DMF before adding the labeling buffer.[9]
-
Dye Preparation: Immediately before use, dissolve the 5-TAMRA-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3][7]
-
Labeling Reaction: While gently vortexing, slowly add a 5-10 fold molar excess of the dissolved 5-TAMRA-SE to the peptide solution.[3][4][7]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7][9][10]
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50 mM and incubate for an additional 15-30 minutes.[3][7]
-
Purification: Purify the labeled peptide from unreacted dye and byproducts using reverse-phase HPLC or gel filtration chromatography.[3][9]
-
HPLC: Use a C18 column and a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).[7] Monitor the elution at the absorbance maximum of TAMRA (~555 nm) and the peptide backbone (~214 nm).[7]
-
Gel Filtration: Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The larger labeled peptide will elute before the smaller, free dye.[3][10]
-
-
Characterization: Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.[7][9]
-
Storage: Lyophilize the purified fractions to obtain the final product as a powder. Store the labeled peptide at -20°C or below, protected from light.[6][7]
Caption: Workflow for 5-TAMRA Peptide Labeling.
Protocol 2: Fluorescence Microscopy of 5-TAMRA Labeled Peptides in Cells
This protocol provides a general guideline for imaging the intracellular localization of 5-TAMRA labeled peptides.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
5-TAMRA labeled peptide stock solution (e.g., in DMSO or water)
-
Cell culture medium (e.g., OptiMEM)[11]
-
Phosphate-buffered saline (PBS)
-
Optional: Nuclear stain (e.g., Hoechst 33342) and membrane stain (e.g., WGA-Alexa488)[11]
-
Fluorescence microscope with appropriate filter sets for TAMRA (Excitation ~561 nm, Emission ~571 nm or broader)[11]
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
-
Peptide Incubation: Prepare the desired concentration of the 5-TAMRA labeled peptide in cell culture medium (e.g., 1-5 µM in OptiMEM).[11] Remove the existing medium from the cells and add the peptide-containing medium.
-
Incubation: Incubate the cells with the labeled peptide for the desired time (e.g., 3 hours) at 37°C in a CO2 incubator.[11]
-
Counterstaining (Optional): If desired, add nuclear and/or membrane stains to the cells during the last 10-15 minutes of incubation.[11]
-
Washing: Remove the incubation medium and wash the cells twice with PBS to remove unbound peptide.[11]
-
Imaging: Add fresh imaging medium (e.g., FluoroBrite) to the cells.[11] Image the cells using a fluorescence microscope with the appropriate laser lines and emission filters for 5-TAMRA and any counterstains. Acquire images sequentially to minimize crosstalk between fluorophores.[11]
-
Image Analysis: Analyze the acquired images using appropriate software (e.g., ImageJ) to determine the subcellular localization of the peptide.
Caption: Workflow for Cellular Imaging.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference |
| Low Labeling Efficiency | - Presence of primary amines in the buffer (e.g., Tris) - Hydrolyzed 5-TAMRA-SE - Low peptide concentration - Suboptimal pH | - Use an amine-free buffer like PBS or bicarbonate buffer. - Prepare the 5-TAMRA-SE solution fresh in anhydrous DMSO or DMF. - Concentrate the peptide to >1 mg/mL. - Ensure the labeling buffer pH is between 8.0 and 9.0. | [1][3][10] |
| Peptide Aggregation | - Hydrophobicity of the TAMRA dye - High degree of labeling | - For hydrophobic peptides, dissolve in a small amount of organic solvent (DMSO, DMF) before adding aqueous buffer. - Incorporate polar linkers (e.g., PEG spacers) between the dye and the peptide. - Aim for a low labeling stoichiometry (ideally 1:1). - Use sonication to help dissolve aggregates. | [1][9] |
| High Background in Microscopy | - Incomplete removal of free dye - Non-specific binding of the labeled peptide | - Ensure thorough purification of the labeled peptide after the reaction. - Include multiple wash steps before imaging. - Consider including a blocking step or using a less "sticky" peptide sequence if possible. | [10] |
| Photobleaching | - High laser power - Long exposure times | - Reduce laser power to the minimum necessary for a good signal. - Use shorter exposure times and image acquisition settings. - Use an anti-fade mounting medium if fixing cells. | [7] |
References
- 1. lifetein.com [lifetein.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. youdobio.com [youdobio.com]
- 4. youdobio.com [youdobio.com]
- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. AddexBio Product Detail - Histone H1 derived Peptide - (5-TAMRA) labeled [addexbio.com]
- 7. benchchem.com [benchchem.com]
- 8. lubio.ch [lubio.ch]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2.8. Intracellular localization of TAMRA-labeled peptides [bio-protocol.org]
5-Carboxytetramethylrhodamine (5-TAMRA): Application Notes and Protocols for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxytetramethylrhodamine (5-TAMRA) is a bright, orange-red fluorescent dye widely utilized in biological research for labeling peptides, proteins, and nucleotides.[1][2] As a single isomer of carboxytetramethylrhodamine, 5-TAMRA offers high purity and reproducibility, which is critical for quantitative applications.[3][4] Its derivatives, particularly the amine-reactive N-hydroxysuccinimide (NHS) ester, are commonly used to conjugate with primary amines on biomolecules to form stable amide bonds.[5][6] With its favorable spectral properties, 5-TAMRA is well-suited for fluorescence microscopy and flow cytometry applications, including immunophenotyping, and assays for cell proliferation and apoptosis.[3][4][7]
Spectral Properties
5-TAMRA exhibits strong absorption and emission in the orange-red region of the visible spectrum, making it compatible with common laser lines available on most flow cytometers, such as the 532 nm or 561 nm lasers.[1][8] The exact spectral characteristics can be influenced by factors like solvent, pH, and conjugation state.[9]
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~546 - 555 nm | [7][10] |
| Emission Maximum (λem) | ~575 - 580 nm | [8][10] |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | [10] |
| Quantum Yield (Φ) | ~0.1 | [10] |
| Molecular Weight (Free Acid) | ~430.45 g/mol | [9] |
| Molecular Weight (NHS Ester) | ~527.52 g/mol | [10] |
Key Flow Cytometry Applications
5-TAMRA-conjugated biomolecules are valuable tools for a variety of flow cytometry applications:
-
Immunophenotyping: The identification and quantification of cell subpopulations based on the expression of specific cell surface or intracellular markers using 5-TAMRA-conjugated antibodies.[7][11]
-
Cell Proliferation Assays: Tracking cell division by labeling cells with a 5-TAMRA-conjugated protein and measuring the dilution of the fluorescent signal in subsequent generations of cells.[12][13]
-
Apoptosis Assays: Detecting apoptotic cells by using 5-TAMRA-conjugated Annexin V to identify the externalization of phosphatidylserine.[14][15]
-
Receptor Occupancy and Binding Assays: Quantifying the binding of a 5-TAMRA-labeled ligand to its cell surface receptor.[7]
Experimental Protocols
Protocol 1: Conjugation of 5-TAMRA NHS Ester to an Antibody
This protocol describes the general method for labeling an antibody with 5-TAMRA NHS ester.
Materials:
-
Antibody (or other protein) to be labeled
-
5-TAMRA NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)[5]
-
Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[5][16] (Note: Do not use buffers containing primary amines like Tris or glycine).[6][17]
-
Purification column (e.g., Sephadex G-25) or dialysis equipment[5]
Procedure:
-
Prepare the Antibody:
-
Prepare the 5-TAMRA NHS Ester Solution:
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Remove the unreacted 5-TAMRA by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).[5]
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer like BSA and storing at -20°C.[17]
-
Antibody conjugation with 5-TAMRA NHS Ester.
Protocol 2: Cell Surface Staining for Immunophenotyping
This protocol outlines the steps for staining cell surface markers with a 5-TAMRA-conjugated antibody for flow cytometry analysis.
Materials:
-
Cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)
-
5-TAMRA-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)[18]
-
Fixation Buffer (optional, e.g., 4% formaldehyde (B43269) in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Staining:
-
Add 100 µL of the cell suspension (1 x 10⁶ cells) to a flow cytometry tube.
-
Add the predetermined optimal amount of 5-TAMRA-conjugated antibody.
-
Incubate for 30 minutes on ice or at 4°C, protected from light.[18]
-
-
Washing:
-
Fixation (Optional):
-
If cells are not to be analyzed immediately, resuspend the cell pellet in 0.5 mL of Fixation Buffer and incubate for 20 minutes at room temperature, protected from light.
-
After fixation, wash the cells once with Flow Cytometry Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume (e.g., 0.5 mL) of Flow Cytometry Staining Buffer.[18]
-
Analyze the cells on a flow cytometer equipped with a laser that can excite 5-TAMRA (e.g., 561 nm).
-
Immunophenotyping workflow with 5-TAMRA.
Protocol 3: Cell Proliferation Assay using Dye Dilution
This protocol describes a method to track cell proliferation by labeling cells with a 5-TAMRA-conjugated protein and measuring the halving of fluorescence with each cell division.
Materials:
-
Cells of interest
-
5-TAMRA-conjugated protein (e.g., a non-specific antibody or protein labeled according to Protocol 1)
-
Cell culture medium
-
PBS
Procedure:
-
Cell Labeling:
-
Wash cells twice with PBS.
-
Resuspend cells at 1 x 10⁷ cells/mL in PBS.
-
Add the 5-TAMRA-conjugated protein to the cell suspension at a pre-optimized concentration.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding an equal volume of complete cell culture medium.
-
Incubate for 5-10 minutes.
-
-
Washing:
-
Wash the cells three times with complete cell culture medium to remove any unbound conjugate.
-
-
Cell Culture:
-
Resuspend the labeled cells in complete culture medium and plate them under desired experimental conditions.
-
Collect a sample of cells immediately after labeling (Time 0) for flow cytometry analysis.
-
Culture the remaining cells for the desired period, allowing them to proliferate.
-
-
Sample Collection and Analysis:
-
At various time points, harvest the cells.
-
Wash the cells once with Flow Cytometry Staining Buffer.
-
Analyze the fluorescence intensity of the cells by flow cytometry. Each peak of successively halved fluorescence intensity represents a generation of cell division.[12]
-
Principle of 5-TAMRA cell proliferation assay.
Conclusion
This compound is a versatile and robust fluorescent dye for flow cytometry. Its bright signal and amenability to conjugation with a wide range of biomolecules make it a valuable tool for researchers in cell biology, immunology, and drug discovery. The protocols provided here offer a foundation for the successful application of 5-TAMRA in various flow cytometry-based assays. As with any fluorescent application, optimization of labeling and staining concentrations is recommended for achieving the best results.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. 5-TAMRA (this compound), Fluorescent dye for DNA, peptides and proteins (CAS 91809-66-4) | Abcam [abcam.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. eurogentec.com [eurogentec.com]
- 5. youdobio.com [youdobio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. app.fluorofinder.com [app.fluorofinder.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Cell Proliferation Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
- 17. youdobio.com [youdobio.com]
- 18. benchchem.com [benchchem.com]
- 19. research.pasteur.fr [research.pasteur.fr]
Application Notes and Protocols for Single-Molecule FRET Experiments Using 5-TAMRA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful biophysical technique that functions as a "molecular ruler" to measure nanometer-scale distances (typically 2-10 nm) within or between individual biomolecules.[1][2][3] Unlike ensemble methods that average signals from a large population of molecules, smFRET provides insights into the dynamic behavior, conformational changes, and heterogeneity of individual molecules in real-time.[1] This capability is invaluable for studying complex biological processes such as protein and nucleic acid folding, enzyme catalysis, and molecular interactions.[1][2][3]
In a typical smFRET experiment, a biomolecule is labeled with two fluorophores: a donor and an acceptor.[1] When the donor is excited by a laser, it can transfer energy non-radiatively to the acceptor if they are in close proximity, causing the acceptor to fluoresce. The efficiency of this energy transfer is highly sensitive to the distance between the two dyes.[1]
5-Carboxytetramethylrhodamine (5-TAMRA) is a popular orange fluorophore frequently used as an acceptor in smFRET experiments, often paired with a green-emitting donor like Cy3. Its photostability and spectral properties make it suitable for observing molecular dynamics over extended periods. This document provides a detailed guide to designing and performing smFRET experiments using 5-TAMRA, with a focus on applications in drug discovery.
Principle of Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process between two light-sensitive molecules (fluorophores). A donor fluorophore, initially in its electronically excited state, may transfer energy to an acceptor fluorophore. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor, making it an extremely sensitive ruler for molecular distances.
Caption: The principle of Förster Resonance Energy Transfer (FRET).
Quantitative Data for Experimental Design
Successful smFRET experiments depend on the careful selection of a donor-acceptor pair. 5-TAMRA is commonly used as an acceptor. The table below summarizes its key properties alongside a common donor, Cy3.
| Property | Cy3 (Typical Donor) | 5-TAMRA (Acceptor) | Notes |
| Reactive Form | Maleimide (B117702) or NHS Ester | Maleimide or NHS Ester | Maleimide reacts with thiols (cysteines); NHS ester reacts with primary amines (lysines, N-terminus).[4][5][6][7] |
| Excitation Max (nm) | ~550 | ~555 | A 532 nm laser is suitable for exciting the Cy3 donor.[8][9] |
| Emission Max (nm) | ~570 | ~581 | [5] |
| Förster Radius (R₀) with Cy3 (Å) | N/A (Paired value) | ~54 Å | The distance at which FRET efficiency is 50%. This pair is sensitive to distances in the 20-100 Å range.[10] |
| Typical Laser for Excitation | 532 nm (Green) | N/A (excited via FRET) | A red laser (e.g., 633 nm) can be used to check for the acceptor's presence.[9] |
Detailed Protocols
Protocol 1: Protein Labeling with 5-TAMRA Maleimide
This protocol details the labeling of a protein with a single cysteine residue. Maleimides selectively react with the thiol group of cysteine residues.[4][7]
Materials:
-
Protein of interest with a single cysteine, at 1-10 mg/mL.
-
5-TAMRA C5 Maleimide.
-
Degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5). Buffers should be free of thiols.[7]
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[6]
Procedure:
-
Buffer Preparation: Degas the reaction buffer by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., argon or nitrogen) to prevent oxidation of thiols.[4][7]
-
Protein Reduction: If the protein contains disulfide bonds, they must be reduced. Add a 10-100x molar excess of TCEP to the protein solution and incubate for 20-60 minutes at room temperature.[4][7] TCEP is preferred over DTT as it does not need to be removed before labeling.
-
Dye Preparation: Immediately before use, dissolve the 5-TAMRA maleimide in DMSO to a concentration of 1-10 mg/mL.[4][7]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved 5-TAMRA maleimide to the protein solution.[4] Flush the vial with inert gas, seal it, and mix thoroughly.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[4][7]
-
Purification: Remove the unreacted dye from the labeled protein using a desalting or size-exclusion column equilibrated with the desired storage buffer.[4][6]
-
Concentration and Storage: Determine the labeling efficiency by measuring the absorbance of the protein and the dye. Store the labeled protein at 4°C for short-term use or at -80°C in aliquots for long-term storage.
Protocol 2: Sample Immobilization and Imaging
For observing long-lived events, molecules are typically immobilized on a passivated surface and imaged using Total Internal Reflection Fluorescence (TIRF) microscopy.[8][9] TIRF microscopy creates an evanescent field that selectively excites fluorophores within ~100 nm of the coverslip, significantly reducing background fluorescence.[9][11]
Materials:
-
Quartz or glass coverslips.
-
Biotin-PEG and mPEG-silane for surface passivation.
-
Streptavidin.
-
Biotinylated and fluorophore-labeled biomolecule.
-
Imaging Buffer: A standard buffer (e.g., HEPES) supplemented with an oxygen scavenging system (e.g., PCA/PCD) and a triplet-state quencher (e.g., Trolox) to improve fluorophore photostability.[12]
Procedure:
-
Surface Passivation: Clean coverslips thoroughly. Functionalize the surface with a mixture of biotin-PEG-silane and mPEG-silane to create a protein-resistant surface with specific biotin (B1667282) anchor points.
-
Chamber Assembly: Assemble a flow chamber using the passivated coverslip.
-
Streptavidin Coating: Incubate the chamber with a streptavidin solution to coat the surface. Wash away unbound streptavidin.
-
Molecule Immobilization: Introduce the biotinylated and dual-labeled protein sample into the chamber at a low concentration (pM range) to ensure single-molecule separation. The biotin tag will bind to the surface-tethered streptavidin.
-
Imaging: Mount the sample on a TIRF microscope. Use a 532 nm laser to excite the donor fluorophore.[8][9] The fluorescence emission is split into donor and acceptor channels using a dichroic mirror and detected by a sensitive EMCCD or sCMOS camera.[8]
-
Data Acquisition: Record movies of the donor and acceptor fluorescence signals over time. The time resolution is typically limited by the camera's frame rate, often in the millisecond range.[9]
Experimental and Data Analysis Workflow
Caption: A typical workflow for an immobilized smFRET experiment.
Data Analysis Steps:
-
Molecule Identification: Individual molecules are identified in the recorded movies.
-
Intensity Trace Extraction: The fluorescence intensities of the donor (I_D) and acceptor (I_A) for each molecule are plotted over time.[13]
-
Correction: Data is corrected for background noise, spectral crosstalk (donor emission leaking into the acceptor channel), and direct excitation of the acceptor by the laser.[9]
-
FRET Efficiency Calculation: The apparent FRET efficiency (E) is calculated for each time point using the formula: E = I_A / (I_D + I_A)
-
State Analysis: Histograms of FRET efficiency values are generated to identify distinct conformational states. For dynamic molecules, Hidden Markov Modeling (HMM) or other algorithms are often used to idealize the FRET trajectories into discrete states and determine the kinetics of transitions between them.[10][12]
Application in Drug Discovery
smFRET is a powerful tool for drug discovery, offering insights into how potential drug candidates affect the conformational dynamics and interactions of their target proteins.[1][14]
Example Application: Screening for Allosteric Inhibitors Many drugs function by binding to a site on a protein distinct from the active site (an allosteric site), inducing a conformational change that inhibits the protein's function. smFRET can directly visualize this mechanism.
-
Assay Design: A target protein is labeled with a FRET pair (e.g., Cy3 and 5-TAMRA) at sites that are known to change distance upon a conformational switch between an active and an inactive state.
-
Baseline Measurement: The conformational dynamics of the protein are measured in the absence of any compound, revealing the equilibrium between the active (e.g., low FRET) and inactive (e.g., high FRET) states.
-
Compound Screening: The experiment is repeated in the presence of compounds from a drug library.[15]
-
Hit Identification: A compound that stabilizes the inactive (high FRET) state would be identified as a potential allosteric inhibitor. The smFRET data can quantify the shift in the conformational equilibrium, providing a measure of the compound's efficacy.[14][15]
Caption: Using smFRET to screen for allosteric inhibitors.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Incomplete reduction of disulfides.- Inactive maleimide dye.- pH of reaction buffer is too low/high. | - Ensure sufficient TCEP concentration and incubation time.- Use freshly prepared dye solution.- Maintain reaction pH between 7.0-7.5.[4][7] |
| High Background Fluorescence | - Unbound fluorophores in solution.- Impurities in the buffer.- Non-specific binding to the surface. | - Thoroughly purify the labeled protein.- Use high-purity reagents and fresh imaging buffer.- Ensure proper surface passivation with PEG.[16] |
| Rapid Photobleaching | - Presence of molecular oxygen.- High laser power. | - Use a robust oxygen scavenging system (e.g., PCA/PCD) in the imaging buffer.[12]- Reduce laser intensity to the minimum required for an adequate signal-to-noise ratio. |
| Broad or Diffuse FRET Peaks | - Sample heterogeneity.- Rapid conformational dynamics.- Improper surface immobilization causing fluctuations. | - Improve sample purity.- A broad peak may be real; analyze the distribution width for dynamic information.[17]- Ensure stable surface tethering; check for molecules with fluctuating total intensity.[16] |
| No FRET Signal (Donor Only) | - Acceptor (5-TAMRA) is photobleached or absent.- Incomplete labeling with the acceptor dye. | - This is expected for a fraction of molecules due to imperfect labeling and is often analyzed as a control population.[9]- Optimize the labeling protocol to improve efficiency. |
References
- 1. excitinginstruments.com [excitinginstruments.com]
- 2. Single-molecule FRET - Wikipedia [en.wikipedia.org]
- 3. Single-Molecule Fluorescence Resonance Energy Transfer in Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. youdobio.com [youdobio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Single Molecule FRET | Erie Lab [erielab.web.unc.edu]
- 9. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Complex Single Molecule FRET Time Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epfl.ch [epfl.ch]
- 12. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. Single-molecule FRET-based approach for protein-targeted drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Distinguishing between Protein Dynamics and Dye Photophysics in Single-Molecule FRET Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-TAMRA Labeling of In Situ Hybridization (FISH) Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique that allows for the localization and detection of specific DNA or RNA sequences within cells and tissues. The choice of fluorophore for labeling FISH probes is critical for achieving high sensitivity and specificity. 5-Carboxytetramethylrhodamine (5-TAMRA) is a bright, photostable, orange-red fluorescent dye commonly used for labeling oligonucleotides for FISH and other molecular biology applications.[1][2][3] This document provides detailed application notes and protocols for the use of 5-TAMRA in labeling FISH probes.
5-TAMRA is a rhodamine derivative with an excitation maximum in the range of 540-565 nm and an emission maximum between 565-580 nm, making it compatible with standard fluorescence microscopy equipment.[1][4][5] It is often supplied as an N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amines to form stable amide bonds.[6] This allows for the straightforward labeling of amino-modified oligonucleotides.
Key Advantages of 5-TAMRA for FISH Probes
-
High Fluorescence Intensity: 5-TAMRA exhibits bright fluorescence, ensuring a strong signal for the detection of target sequences.[3]
-
Photostability: Its resistance to photobleaching allows for longer exposure times during imaging and repeated visualization of the sample.[3]
-
pH Insensitivity: The fluorescence of 5-TAMRA is stable over a wide pH range, providing consistent performance in various buffer conditions.[2]
-
Minimal Interference with Hybridization: The chemical structure of 5-TAMRA has a low impact on the hybridization kinetics of the labeled probe to its target sequence.[3]
-
Versatility: Besides FISH, 5-TAMRA is widely used in other applications such as Fluorescence Resonance Energy Transfer (FRET), real-time PCR, and flow cytometry.[1][4][6]
Quantitative Data
The spectral and physical properties of 5-TAMRA are summarized in the tables below for easy reference and comparison.
Table 1: Spectral Properties of 5-TAMRA
| Property | Value | References |
| Excitation Maximum (λex) | ~540 - 565 nm | [1][4][5] |
| Emission Maximum (λem) | ~565 - 580 nm | [1][4] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | [1] |
| Recommended Laser Line | 532 nm or 546 nm | [7] |
Table 2: Physical and Chemical Properties of 5-TAMRA and its NHS Ester
| Property | 5-TAMRA (Acid) | 5-TAMRA NHS Ester | References |
| Molecular Weight | ~430.45 g/mol | ~527.52 g/mol | [1] |
| Reactive Group | Carboxylic Acid | N-hydroxysuccinimidyl ester | |
| Reactivity | Primary amines (after activation) | Primary amines | |
| Solubility | DMSO, DMF, MeOH | DMSO, DMF | [6][7] |
Experimental Protocols
Protocol 1: Labeling of Amino-Modified Oligonucleotides with 5-TAMRA NHS Ester
This protocol describes the covalent attachment of 5-TAMRA NHS ester to an oligonucleotide containing a primary amine.
Materials:
-
5-TAMRA NHS ester
-
Amino-modified oligonucleotide probe
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3-9.0
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Prepare 5-TAMRA NHS Ester Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6][8]
-
Labeling Reaction:
-
Stopping the Reaction (Optional): The reaction can be stopped by adding a final concentration of 50 mM Tris buffer or another amine-containing buffer to quench the unreacted NHS ester.
Diagram 1: Workflow for labeling an amino-modified oligonucleotide with 5-TAMRA NHS ester.
Protocol 2: Purification of 5-TAMRA Labeled Oligonucleotides
Purification is essential to remove unconjugated dye and unlabeled oligonucleotides, which can interfere with the FISH experiment.
Method A: Ethanol Precipitation
This method is suitable for removing the bulk of unconjugated dye.
Materials:
-
3 M Sodium Acetate, pH 5.2
-
100% ice-cold ethanol
-
70% ethanol
-
Nuclease-free water or TE buffer
Procedure:
-
Bring the volume of the labeling reaction to 200 µL with nuclease-free water.
-
Add 1/10 volume of 3 M Sodium Acetate (e.g., 20 µL).
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol (e.g., 440-550 µL).
-
Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed for 15-30 minutes at 4°C to pellet the labeled oligonucleotide.
-
Carefully aspirate the supernatant.
-
Wash the pellet with 500 µL of 70% ethanol and centrifuge for 10 minutes.
-
Remove all traces of ethanol and air-dry the pellet.
-
Resuspend the purified probe in an appropriate volume of nuclease-free water or TE buffer.
Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides the highest purity and is recommended for demanding applications.
Typical HPLC Setup:
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the labeled probe. The unlabeled oligonucleotide will elute first, followed by the 5-TAMRA labeled probe.[9]
-
Detection: UV absorbance at 260 nm (for the oligonucleotide) and ~550 nm (for 5-TAMRA).
The collected fractions containing the purified labeled probe are then typically dried down and resuspended in a suitable buffer.
Protocol 3: Fluorescence In Situ Hybridization (FISH)
This is a general protocol and may require optimization based on the specific cell type and target sequence.
Materials:
-
5-TAMRA labeled FISH probe
-
Hybridization buffer (e.g., containing formamide (B127407) and SSC)
-
Wash buffers (e.g., SSC solutions of varying concentrations)
-
DAPI or other nuclear counterstain
-
Antifade mounting medium
-
Microscope slides with fixed cells/tissues
Procedure:
-
Probe Preparation: Dilute the purified 5-TAMRA labeled probe in hybridization buffer to the desired final concentration (typically in the ng/µL range).
-
Denaturation:
-
Apply the probe solution to the slide.
-
Cover with a coverslip and seal.
-
Denature the probe and the target DNA simultaneously on a heat block or in a thermal cycler (e.g., 75-80°C for 5 minutes).[11]
-
-
Hybridization: Transfer the slides to a humidified chamber and incubate overnight at 37°C.
-
Washing:
-
Remove the coverslip.
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes. This typically involves washes with formamide/SSC and SSC solutions at elevated temperatures (e.g., 45°C).[12]
-
-
Counterstaining: Stain the nuclei with a counterstain like DAPI.
-
Mounting: Mount the slide with an antifade mounting medium.
-
Imaging: Visualize the fluorescent signals using a fluorescence microscope with appropriate filter sets for 5-TAMRA (orange-red) and the counterstain (e.g., blue for DAPI).
Diagram 2: A generalized workflow for a fluorescence in situ hybridization (FISH) experiment.
Concluding Remarks
5-TAMRA remains a reliable and versatile fluorescent dye for the labeling of FISH probes. Its favorable spectral properties, high quantum yield, and photostability contribute to the generation of bright and robust signals in a variety of FISH applications. The protocols provided herein offer a comprehensive guide for researchers to successfully label their oligonucleotide probes with 5-TAMRA and perform FISH experiments. Adherence to these protocols, with appropriate optimization for specific experimental systems, will facilitate the accurate and sensitive detection of nucleic acid sequences in situ.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAMRA dye for labeling in life science research [baseclick.eu]
- 4. Tamra-5' Oligo Modifications from Gene Link [genelink.com]
- 5. biotium.com [biotium.com]
- 6. youdobio.com [youdobio.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. mz-at.de [mz-at.de]
- 10. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. carlroth.com [carlroth.com]
- 12. OliGlo™ TAMRA FISH Kit (ab253401) is not available | Abcam [abcam.com]
Application Notes and Protocols for Antibody Conjugation with 5-Carboxytetramethylrhodamine SE
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of antibodies with 5-Carboxytetramethylrhodamine SE (5-TAMRA-SE). 5-TAMRA-SE is an amine-reactive fluorescent dye that is widely used to label proteins, including antibodies, for various biological applications.[1][2] The succinimidyl ester (SE) moiety of 5-TAMRA-SE reacts with primary amino groups on the antibody, such as the side chain of lysine (B10760008) residues, to form a stable amide bond.[3] The resulting fluorescently labeled antibodies are valuable tools for immunofluorescence microscopy, flow cytometry, fluorescence resonance energy transfer (FRET) assays, and studying cellular signaling pathways.[1][3] This guide will cover the necessary materials, a detailed step-by-step protocol for conjugation and purification, and examples of its application in the study of key signaling pathways.
Physicochemical and Spectroscopic Properties
5-TAMRA-SE is a single isomer of carboxytetramethylrhodamine, which ensures greater reproducibility in labeling experiments compared to mixed isomer preparations.[1] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₂₅N₃O₇ | [1] |
| Molecular Weight | 527.52 g/mol | [1] |
| Excitation Maximum (λex) | ~546 nm | [1] |
| Emission Maximum (λem) | ~579 nm | [1] |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | [1] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [1] |
| Reactivity | Primary amines | [1] |
Experimental Protocols
Materials and Reagents
-
Antibody: Purified antibody at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS). The antibody solution should be free of preservatives like sodium azide (B81097) and stabilizing proteins like BSA.[4][5]
-
This compound SE (5-TAMRA-SE): Stored desiccated at -20°C and protected from light.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): For dissolving 5-TAMRA-SE.
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.
-
Purification Column: Sephadex G-25 size-exclusion chromatography column or equivalent.[4]
-
Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.[4]
Protocol 1: Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine) or other interfering substances, it must be exchanged into an amine-free buffer. This can be achieved by dialysis against PBS or by using a desalting column.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL using the reaction buffer.[4] For optimal labeling, higher concentrations are preferred.[4]
Protocol 2: 5-TAMRA-SE Stock Solution Preparation
-
Bring the vial of 5-TAMRA-SE to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the 5-TAMRA-SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6] Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.
Protocol 3: Antibody Conjugation Reaction
-
pH Adjustment: Adjust the pH of the antibody solution to 8.5 ± 0.5 by adding the reaction buffer (0.1 M sodium bicarbonate, pH 8.5-9.0).[4]
-
Calculate Molar Ratio: The optimal molar ratio of 5-TAMRA-SE to antibody for most applications is between 10:1 and 20:1.[5][6] A starting point of 10:1 is recommended. The following formula can be used to calculate the volume of 5-TAMRA-SE solution to add:
Volume of 5-TAMRA-SE (µL) = (Molar ratio × Antibody amount (mg) × 527.52) / (Antibody MW (Da) × 10)
Where 527.52 is the molecular weight of 5-TAMRA-SE and 10 is the concentration of the 5-TAMRA-SE stock solution in mg/mL.
-
Reaction Incubation: Slowly add the calculated volume of the 5-TAMRA-SE stock solution to the antibody solution while gently stirring. Protect the reaction mixture from light and incubate for 1 hour at room temperature with continuous gentle mixing.[6]
Protocol 4: Purification of the Conjugate
-
Column Equilibration: Equilibrate a Sephadex G-25 column with elution buffer (PBS, pH 7.2-7.4).[4]
-
Sample Loading: Apply the reaction mixture to the top of the equilibrated column.
-
Elution: Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody, as it is larger and passes through the column more quickly. The smaller, unreacted dye molecules will elute later.
-
Fraction Collection: Collect the fractions containing the purified 5-TAMRA-SE conjugated antibody.
-
Concentration and Storage: The concentration of the purified conjugate can be determined by measuring the absorbance at 280 nm and 546 nm. The labeled antibody should be stored at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.
Data Presentation
The degree of labeling (DOL), which is the average number of dye molecules per antibody, is a critical parameter for the performance of the fluorescently labeled antibody. The optimal DOL is typically between 2 and 4 for most applications.[7]
| Initial Molar Ratio (Dye:Protein) | Expected Final Degree of Labeling (DOL) | Potential Impact on Protein Activity |
| 5:1 | 1.5 - 3.0 | Minimal to low impact on activity. A good starting point for sensitive proteins. |
| 10:1 | 3.0 - 5.0 | Often optimal for balancing signal intensity and protein function. |
| 20:1 | 5.0 - 8.0 | Higher risk of reduced protein activity and fluorescence quenching. |
| 40:1 | > 8.0 | A significant risk of protein aggregation, loss of function, and signal quenching. |
Table adapted from BenchChem Application Notes.[5]
Application in Signaling Pathway Analysis
5-TAMRA-SE conjugated antibodies are instrumental in visualizing and studying various cellular signaling pathways. By targeting specific proteins within a pathway, researchers can observe their localization, expression levels, and interactions under different cellular conditions.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[8] Dysregulation of this pathway is often implicated in cancer.[9] Antibodies targeting EGFR or its downstream components can be labeled with 5-TAMRA-SE to visualize the receptor's expression and internalization upon ligand binding.
Caption: EGFR Signaling Pathway.
G-Protein Coupled Receptor (GPCR) Internalization
GPCRs are the largest family of transmembrane receptors and are involved in a vast array of physiological processes.[1] Upon activation by a ligand, many GPCRs are internalized into the cell, a process that can be visualized using fluorescently labeled antibodies targeting the receptor.[10][11]
Caption: GPCR Internalization Pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade
The MAPK signaling pathway is a key cascade that regulates a wide range of cellular processes, including gene expression, cell proliferation, and apoptosis.[12] 5-TAMRA-SE labeled antibodies can be used to detect the activation (phosphorylation) and subcellular localization of key kinases in this pathway, such as ERK.
Caption: Immunofluorescence Workflow for MAPK Signaling.
References
- 1. Multidimensional tracking of GPCR signaling via peroxidase-catalyzed proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. eurogentec.com [eurogentec.com]
- 4. PathScan® EGFR Signaling Antibody Array Kit (Fluorescent Readout) | Cell Signaling Technology [cellsignal.com]
- 5. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 6. FLUORESCENT LABELED ANTI-EGFR ANTIBODY FOR IDENTIFICATION OF REGIONAL AND DISTANT METASTASIS IN A PRECLINICAL XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abpbio.com [abpbio.com]
- 8. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR fluorescence in situ hybridisation assay: guidelines for application to non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the real-time internalization of nine GPCRs reveals distinct dependence on arrestins and G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK Signaling Pathway Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
5-TAMRA in Automated DNA Sequencing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxytetramethylrhodamine (5-TAMRA) is a fluorescent dye belonging to the rhodamine family. Its robust spectral properties and amenability to chemical conjugation have made it a valuable tool in molecular biology, particularly in the realm of automated DNA sequencing. This document provides detailed application notes and experimental protocols for the use of 5-TAMRA in automated DNA sequencing, catering to researchers, scientists, and professionals in drug development. 5-TAMRA is frequently used for labeling oligonucleotides and plays a significant role in both dye-primer and dye-terminator sequencing methodologies, which are foundational to the widely used Sanger sequencing method.[1][2]
Core Applications of 5-TAMRA in Automated DNA Sequencing
5-TAMRA's utility in automated DNA sequencing stems from its distinct spectral characteristics, which allow for its efficient excitation by common laser sources in sequencing instruments and its emission of a bright, detectable fluorescent signal. Its primary applications are:
-
Dye-Primer Sequencing: In this approach, the sequencing primer is covalently labeled with a fluorescent dye like 5-TAMRA.[3] Four separate sequencing reactions are performed, each containing a primer labeled with a different colored dye corresponding to one of the four dideoxynucleotide terminators (ddA, ddG, ddC, ddT).
-
Dye-Terminator Sequencing: This more common and streamlined method involves labeling the dideoxynucleotide triphosphates (ddNTPs) themselves.[4] Each of the four ddNTPs is attached to a different fluorescent dye. This allows the entire sequencing reaction to be conducted in a single tube, simplifying the workflow.[3]
-
Fluorescence Resonance Energy Transfer (FRET): 5-TAMRA is often employed as an acceptor fluorophore in FRET-based assays.[1] In the context of DNA sequencing, FRET can be utilized in "energy-transfer dyes" where a donor dye, excited by the laser, transfers its energy to an acceptor dye like 5-TAMRA, which then emits light at its characteristic wavelength. This can improve signal strength and spectral separation between the different dyes.
Quantitative Data: Spectral Properties of 5-TAMRA
The performance of 5-TAMRA in automated DNA sequencing is dictated by its photophysical properties. The following table summarizes key quantitative data for 5-TAMRA.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~546 nm | [5] |
| Emission Maximum (λem) | ~580 nm | [5] |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | [5] |
| Quantum Yield (Φ) | ~0.1 | [5] |
| Recommended Laser Line | 532 nm | [5] |
Experimental Workflows and Signaling Pathways
The logical flow of automated DNA sequencing using fluorescent dyes like 5-TAMRA can be visualized as a series of interconnected steps from sample preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Sanger Sequencing Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Sanger Sequencing: primer design | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 4. unsw.edu.au [unsw.edu.au]
- 5. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for 5-TAMRA Labeled Primers in PCR Product Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Carboxytetramethylrhodamine (5-TAMRA) labeled primers for the analysis of PCR products. This document outlines the core principles, applications, detailed experimental protocols, and data analysis workflows.
Introduction to 5-TAMRA in PCR Analysis
5-TAMRA is a fluorescent dye commonly used to label oligonucleotides for various molecular biology applications.[1] When covalently attached to the 5' end of a PCR primer, it enables the resulting amplicons to be fluorescently labeled.[2][3] This labeling strategy is instrumental in a range of analytical techniques that require the sensitive detection and sizing of DNA fragments.
The primary applications for 5-TAMRA labeled primers in PCR product analysis include:
-
Fragment Analysis: This is a major application where the size of the fluorescently labeled PCR products is determined with high precision, typically by capillary electrophoresis.[4][5] This is widely used for:
-
Real-Time PCR (qPCR): While less common for direct labeling of primers, TAMRA is a well-established quencher dye in TaqMan® probes, where it plays a crucial role in the FRET (Förster Resonance Energy Transfer) mechanism for real-time quantification of PCR products.[8][9][10]
Key Characteristics of 5-TAMRA
Summarized below are the key spectral and performance characteristics of 5-TAMRA relevant to its use in PCR product analysis.
| Property | Value/Characteristic | Reference |
| Excitation Maximum | ~555 nm | [8] |
| Emission Maximum | ~580 nm | [8] |
| Color | Yellow/Red | [3] |
| Common Applications | Oligonucleotide labeling, DNA sequencing, FRET acceptor | [1] |
| Compatibility | Can be used in multiplex PCR with other dyes (e.g., 6-FAM, HEX, NED) | [3][11] |
| Detection Method | Capillary Electrophoresis, Gel Electrophoresis with fluorescence scanner | [4][12] |
Experimental Workflow and Protocols
The general workflow for using 5-TAMRA labeled primers for PCR product analysis involves three main stages: PCR amplification, separation of the labeled fragments, and data analysis.
Caption: Workflow for PCR product analysis using 5-TAMRA labeled primers.
Protocol 1: PCR Amplification with a 5-TAMRA Labeled Primer
This protocol outlines the setup of a standard PCR reaction using a 5'-TAMRA labeled primer. One of the two primers (forward or reverse) should be labeled.
Materials:
-
DNA Template (10-100 ng/µl)
-
Forward Primer (10 µM) - one of the primers should be 5'-TAMRA labeled
-
Reverse Primer (10 µM)
-
2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and reaction buffer)
-
Nuclease-free water
PCR Reaction Setup (for a single 20 µL reaction):
| Component | Volume (µL) | Final Concentration |
| 2x PCR Master Mix | 10.0 | 1x |
| Forward Primer (10 µM) | 0.8 | 400 nM |
| Reverse Primer (10 µM) | 0.8 | 400 nM |
| DNA Template | 2.0 | 20-200 ng |
| Nuclease-free water | 6.4 | - |
| Total Volume | 20.0 |
Note: It is highly recommended to prepare a master mix of all components except the template DNA to minimize pipetting errors, especially when setting up multiple reactions.[8][13]
Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 5-10 minutes | 1 |
| Denaturation | 95 | 30 seconds | 30-35 |
| Annealing | 55-65* | 30-90 seconds | |
| Extension | 72 | 20-60 seconds | |
| Final Extension | 72 | 5-10 minutes | 1 |
| Hold | 4 | Indefinite | 1 |
* The annealing temperature should be optimized based on the melting temperature (Tm) of the primers.[14]
Protocol 2: Capillary Electrophoresis for Fragment Analysis
This protocol describes the preparation of the 5-TAMRA labeled PCR products for analysis on a capillary electrophoresis-based genetic analyzer.
Materials:
-
5-TAMRA labeled PCR product
-
Hi-Di Formamide
-
Fluorescently labeled DNA size standard (e.g., LIZ or ROX-labeled standard)[5][11]
-
96-well plate compatible with the genetic analyzer
Sample Preparation:
-
Dilute PCR Product: The amount of PCR product needed for analysis is typically very small and requires optimization. A starting point is to dilute the PCR product 1:50 in nuclease-free water.[5] Too much product can lead to signal saturation.[5]
-
Prepare Sample Mix: For each sample, prepare the following mix in a well of the 96-well plate:
| Component | Volume (µL) |
| Hi-Di Formamide | 10.0 |
| Size Standard | 0.25 - 0.5 |
| Diluted PCR Product | 1.0 |
| Total Volume | 11.25 - 11.5 |
-
Denaturation: Seal the plate, briefly vortex, and centrifuge. Heat the plate at 95°C for 3-5 minutes to denature the DNA, then immediately transfer to ice for at least 2 minutes to prevent re-annealing.
-
Load and Run: Load the plate onto the genetic analyzer and perform the run according to the manufacturer's instructions for fragment analysis.
Data Analysis and Interpretation
The output from the genetic analyzer is an electropherogram, which displays fluorescent peaks corresponding to the DNA fragments as they pass the detector.
Caption: Data analysis workflow for fragment analysis.
-
Peak Identification: The analysis software identifies the peaks from the size standard and the 5-TAMRA labeled fragments.[5]
-
Sizing: A sizing curve is generated using the known fragment sizes of the size standard. This curve is then used to calculate the precise size in base pairs of the 5-TAMRA labeled PCR products.
-
Genotyping/Allele Calling: For applications like microsatellite analysis, the software assigns an allele call based on the calculated fragment size. For a diploid organism, one or two peaks may be observed at a given locus, representing a homozygous or heterozygous state, respectively.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Fluorescent Signal | Inefficient PCR amplification. | Optimize PCR conditions (annealing temperature, Mg²⁺ concentration). Check DNA template quality and quantity. |
| Insufficient amount of PCR product loaded. | Reduce the dilution of the PCR product before adding to the formamide/size standard mix. | |
| Saturated Signal (Pull-up Peaks) | Too much PCR product loaded. | Increase the dilution of the PCR product.[5] |
| Incorrect spectral calibration for the dye set. | Ensure the correct matrix standard for the dye set including 5-TAMRA has been run on the instrument. | |
| Split Peaks (+A Addition) | Inconsistent non-templated nucleotide addition by Taq polymerase. | To promote uniform +A addition, consider "PIG-tailing" the unlabeled primer by adding a GTTTCTT sequence to its 5' end.[3] |
| Inaccurate Sizing | Poor quality size standard or incorrect analysis settings. | Use a fresh aliquot of size standard. Ensure the correct size standard is selected in the analysis software. |
By following these protocols and guidelines, researchers can effectively utilize 5-TAMRA labeled primers for robust and reproducible analysis of PCR products across a wide range of applications.
References
- 1. 5-TAMRA (this compound), Fluorescent dye for DNA, peptides and proteins (CAS 91809-66-4) | Abcam [abcam.com]
- 2. 5′ Labeled Primers | Thermo Fisher Scientific - US [thermofisher.com]
- 3. dna.uga.edu [dna.uga.edu]
- 4. eurofinsgenomics.co.in [eurofinsgenomics.co.in]
- 5. DNA Fragment Analysis [dartmouth.edu]
- 6. Microsatellite Marker Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Lect. 8. Intro. to microsatellites [uwyo.edu]
- 8. benchchem.com [benchchem.com]
- 9. A Practical Guide for the Detection and Analysis of PCR Products | AAT Bioquest [aatbio.com]
- 10. idtdna.com [idtdna.com]
- 11. Fragment Analysis Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Capillary electrophoresis applied to DNA: determining and harnessing sequence and structure to advance bioanalyses (2009–2014) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 14. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
troubleshooting low 5-TAMRA labeling efficiency in proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency with 5-TAMRA dyes on proteins.
Troubleshooting Guide
Low or no fluorescent signal from your 5-TAMRA labeled protein can be discouraging. This guide walks you through the most common causes and provides systematic steps to resolve them.
Q1: I am seeing a very low or no fluorescent signal from my labeled protein. What are the common causes?
A low degree of labeling (DOL) is the most frequent reason for a weak signal. Several factors during the labeling, purification, or measurement process can contribute to this. Below is a step-by-step guide to pinpoint the issue.
Step 1: Verify Your Reaction Conditions
The chemical environment of the labeling reaction is critical for success. 5-TAMRA NHS ester specifically reacts with primary amines (the N-terminus and lysine (B10760008) side chains) under slightly basic conditions.
-
Incorrect Buffer Composition: The presence of primary amines in your buffer will compete with your protein for the 5-TAMRA dye.[1][2]
-
Solution: Ensure your buffer is free of primary amines. Avoid buffers like Tris and glycine.[1][3] Recommended buffers include 0.1 M sodium bicarbonate, sodium borate, or phosphate-buffered saline (PBS).[1][2] If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before labeling.[3][4]
-
-
Suboptimal pH: The reaction between the NHS ester and primary amines is most efficient at a pH between 8.0 and 9.0.[5][6]
Step 2: Evaluate Your Reagents
The quality and concentration of your protein and dye are key to a successful labeling reaction.
-
Low Protein Concentration: The efficiency of the labeling reaction can be poor if the protein concentration is too low.[4][7]
-
Hydrolyzed/Degraded 5-TAMRA NHS Ester: NHS esters are moisture-sensitive and can hydrolyze over time, rendering them unreactive.[2][8]
-
Insufficient Dye-to-Protein Ratio: Using too little dye will result in a low degree of labeling.[1]
Step 3: Assess Downstream Processes
Issues after the labeling reaction can also lead to a poor outcome.
-
Protein Precipitation: The addition of the hydrophobic 5-TAMRA dye can sometimes cause protein aggregation and precipitation.[1][13]
-
Inefficient Removal of Free Dye: Unreacted dye in the final sample can interfere with downstream applications and accurate quantification.
Troubleshooting Decision Tree
Use the following decision tree to systematically troubleshoot low labeling efficiency.
Frequently Asked Questions (FAQs)
Q2: What is the optimal dye-to-protein molar ratio for 5-TAMRA labeling?
The optimal ratio is protein-dependent and should be determined empirically. However, a molar excess of 5:1 to 20:1 (dye:protein) is a common starting range.[4][11] For many antibodies, a ratio of 10:1 to 20:1 is often recommended as a starting point. It's important to note that excessive labeling (a high Degree of Labeling) can lead to fluorescence quenching and potentially alter the protein's function or cause aggregation.[12]
| Initial Molar Ratio (Dye:Protein) | Expected Final Degree of Labeling (DOL) | Potential Impact on Protein Activity |
| 5:1 | 1.5 - 3.0 | Minimal to low impact; a good starting point for sensitive proteins.[12] |
| 10:1 | 3.0 - 5.0 | Often optimal for balancing signal intensity and protein function.[12] |
| 20:1 | 5.0 - 8.0 | Higher risk of reduced protein activity and fluorescence quenching.[12] |
| >20:1 | >8.0 | Significant risk of protein aggregation and loss of function.[12] |
Q3: How do I calculate the Degree of Labeling (DOL)?
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 5-TAMRA (~555 nm).[2][8]
The following formulas are used:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A₅₅₅: Absorbance of the conjugate at ~555 nm.
-
CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at 555 nm. For 5-TAMRA, this is approximately 0.3.[14]
-
ε_protein: The molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Dye Concentration (M) = A₅₅₅ / ε_dye
-
DOL = Dye Concentration (M) / Protein Concentration (M)
For most proteins, an optimal DOL is typically between 2 and 4.[4][6]
Q4: My labeled protein has precipitated. What should I do?
Protein precipitation can occur due to the hydrophobic nature of the 5-TAMRA dye or excessive labeling.[1][13] To troubleshoot this:
-
Reduce the dye-to-protein ratio: A lower DOL can prevent aggregation.[8]
-
Modify reaction conditions: Perform the labeling at a lower temperature (e.g., 4°C) for a longer period.[1]
-
Improve solubility: For peptides, dissolving in a small amount of an organic solvent like DMSO before adding the aqueous buffer can help.[13]
Q5: Are there alternatives to 5-TAMRA if I continue to have issues?
Yes, several other fluorescent dyes with similar spectral properties are available, which may offer advantages in terms of brightness, photostability, or pH insensitivity.[9]
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) | Key Advantages |
| 5-TAMRA | ~556 | ~580 | ~90,000 | ~0.1 - 0.3 | 9,000 - 27,000 | Widely used, well-documented.[9][15] |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.1 | 15,000 | High fluorescence intensity, photostable, pH insensitive.[9] |
| ATTO 550 | ~554 | ~576 | ~120,000 | ~0.85 | 102,000 | Superior brightness due to high quantum yield.[9] |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | 22,500 | Bright, but can be less photostable than Alexa Fluor dyes.[9] |
| DyLight 550 | ~562 | ~576 | ~150,000 | High | High | Bright and photostable.[9] |
Note: Photophysical properties can vary depending on the local environment and conjugation state.[9]
Experimental Protocols
Protocol 1: General Amine Labeling of Proteins with 5-TAMRA NHS Ester
This protocol provides a general guideline for labeling 1 mg of a typical protein. Optimization may be required for different proteins.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer)
-
5-TAMRA NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., PBS or 0.1 M sodium bicarbonate). The concentration should be between 2-10 mg/mL.[1][2]
-
Dye Preparation: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[9][12]
-
Labeling Reaction: a. If your protein is in PBS, add the Reaction Buffer at a 1:10 (v/v) ratio to adjust the pH to ~8.3.[2] b. Calculate the required volume of the 10 mg/mL dye solution to achieve the desired molar excess (e.g., 10:1). c. While gently vortexing, slowly add the dye solution to the protein solution.[9] d. Incubate the reaction for 1-2 hours at room temperature, protected from light.[8][9]
-
Purification: a. Equilibrate a desalting column (e.g., Sephadex G-25) with Elution Buffer (PBS). b. Load the reaction mixture onto the column. c. Elute the labeled protein with PBS. The first colored fraction to elute will be the labeled protein.[1]
-
Characterization: a. Measure the absorbance of the purified protein at 280 nm and ~555 nm. b. Calculate the Degree of Labeling (DOL) as described in Q3.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. eurogentec.com [eurogentec.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youdobio.com [youdobio.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. abcam.cn [abcam.cn]
- 15. TAMRA dye for labeling in life science research [baseclick.eu]
Technical Support Center: 5-TAMRA Background Fluorescence Reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in experiments utilizing 5-TAMRA (5-Carboxytetramethylrhodamine).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during 5-TAMRA labeling and fluorescence imaging that can lead to high background signals.
Q1: I'm observing high, diffuse background fluorescence across my entire sample. What are the primary causes?
High, diffuse background is often a result of one of three main issues: the presence of unconjugated (free) 5-TAMRA dye, non-specific binding of your TAMRA-conjugated molecule, or autofluorescence from the sample itself.
-
Free Dye: Unreacted 5-TAMRA that was not adequately removed after the conjugation reaction will bind non-specifically to various surfaces in your sample, leading to a generalized high background.
-
Non-Specific Binding: The 5-TAMRA conjugate itself can adhere to unintended cellular or tissue components through hydrophobic or ionic interactions.[1][2] Using excessively high concentrations of the conjugate can exacerbate this issue.[1][3]
-
Autofluorescence: Many biological samples, particularly tissues, contain endogenous molecules like NAD(P)H, flavins, or lipofuscin that fluoresce naturally, contributing to the background signal.[1]
Q2: How can I remove unbound 5-TAMRA dye after conjugation?
Proper purification of the 5-TAMRA conjugate is the most critical step to eliminate background from free dye. The two most common methods are size-exclusion chromatography and dialysis.
-
Size-Exclusion Chromatography (e.g., Sephadex G-25): This is the recommended method for separating the larger labeled protein from the smaller, unbound dye molecules. The labeled protein will elute first from the column.[3][4]
-
Dialysis: While also effective, dialysis is a slower process. It is important to use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) and to perform several buffer changes to ensure complete removal of the free dye.
Q3: My specific signal is weak, but the background is high. Could this be related to the labeling process?
Yes, the degree of labeling (DOL) — the average number of dye molecules per protein — is a critical factor.
-
Over-labeling (High DOL): A high DOL (typically > 4-5) can lead to self-quenching of the TAMRA molecules on the protein, which reduces the specific signal.[3][4] Paradoxically, a very high concentration of a heavily labeled protein can also increase non-specific binding and background.
-
Under-labeling (Low DOL): A low DOL (typically < 2) will result in a genuinely weak signal that can be easily obscured by any existing background.
The optimal DOL for most applications is between 2 and 4 moles of 5-TAMRA per mole of protein.[5][6] You can control the DOL by adjusting the initial molar ratio of dye to protein in the conjugation reaction.
Q4: What strategies can I use to minimize non-specific binding of my 5-TAMRA conjugate?
Several in-assay strategies can significantly reduce non-specific binding:
-
Optimize Conjugate Concentration: Perform a titration experiment to find the lowest concentration of your 5-TAMRA conjugate that still provides a strong specific signal.[1][3]
-
Use Blocking Agents: Before applying your conjugate, incubate the sample with a blocking buffer to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, and commercial blocking solutions.[1][2][3]
-
Increase Wash Stringency: After incubation with the conjugate, increase the number and duration of wash steps to more effectively remove unbound and weakly bound molecules.[1][3] Including a mild detergent like Tween-20 (e.g., 0.05%) in the wash buffer can also help.[7]
-
Increase Ionic Strength: Raising the salt concentration (e.g., to 150 mM NaCl) in the antibody incubation buffer can help shield electrostatic interactions that contribute to non-specific binding.[8]
Q5: I see bright, punctate spots of fluorescence in the background. What causes this?
Punctate or speckled background is often caused by aggregates of the fluorescent conjugate or precipitation of the dye.[9]
-
Solution: Centrifuge your 5-TAMRA conjugate solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use to pellet any aggregates.[1] Always use the supernatant for your experiment. Also, ensure the dye is fully dissolved in its initial solvent (e.g., DMSO) before adding it to the reaction buffer.
Q6: How do I deal with autofluorescence from my cells or tissue?
Autofluorescence can be challenging, but it can be managed:
-
Include an Unstained Control: Always prepare a sample that goes through all the processing steps but is not treated with the 5-TAMRA conjugate. This will allow you to assess the baseline level of autofluorescence.[3]
-
Use a Far-Red Fluorophore: If possible, switch to a fluorophore that excites and emits at longer wavelengths (far-red or near-infrared), as autofluorescence is typically weaker in this region of the spectrum.
-
Spectral Unmixing: If your imaging system has this capability, you can acquire images across multiple spectral channels and use software to computationally subtract the known autofluorescence spectrum from your specific 5-TAMRA signal.
-
Quenching Agents: Commercial reagents like Sudan Black B can be used to quench autofluorescence, particularly from lipofuscin in aged tissues.
Data Presentation: Optimizing Experimental Parameters
Table 1: Effect of Initial Dye:Protein Molar Ratio on Final Degree of Labeling (DOL)
This table provides a general guideline for labeling a typical IgG antibody (MW ~150 kDa) with 5-TAMRA NHS ester. The optimal ratio should be determined empirically for each specific protein.
| Initial Molar Ratio (Dye:Protein) | Expected Final DOL | Potential Impact on Protein Activity and Signal |
| 5:1 | 1.5 - 3.0 | Minimal to low impact on activity. Good starting point for sensitive proteins.[4] |
| 10:1 | 3.0 - 5.0 | Often optimal for balancing signal intensity and protein function.[4] |
| 20:1 | 5.0 - 8.0 | Higher risk of reduced protein activity and fluorescence self-quenching.[4] |
| 40:1 | > 8.0 | Significant risk of protein aggregation, loss of function, and signal quenching.[4] |
Table 2: Comparison of Common Blocking Agents
The choice of blocking agent can significantly impact background fluorescence. The optimal agent and concentration may vary depending on the sample type and experimental setup.
| Blocking Agent | Typical Working Concentration | Advantages | Disadvantages | Common Applications |
| Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | Low cost, generally effective for reducing non-specific protein binding.[2] | Can be a weaker blocker than serum for some antibodies.[2] May contain contaminating IgGs. | Immunofluorescence, Western Blotting, ELISA |
| Normal Serum | 2-10% in PBS or TBS | Highly effective at reducing non-specific antibody binding.[2] | Must be from the same species as the secondary antibody host to avoid cross-reactivity.[2] | Immunofluorescence, Immunohistochemistry |
| Non-fat Dry Milk | 1-5% in TBS | Inexpensive and very effective for many applications.[2] | Contains endogenous biotin (B1667282), making it unsuitable for biotin-streptavidin systems. Can mask some antigens.[2] | Western Blotting |
| Fish Gelatin | 0.1-0.5% in PBS or TBS | Does not contain biotin or mammalian proteins, reducing cross-reactivity. | May not be as effective as serum for all applications. | Immunofluorescence, Western Blotting |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations designed for low background. | Can be more expensive than individual components. | All applications, especially for persistent background issues. |
Experimental Protocols
Protocol 1: 5-TAMRA NHS Ester Protein Conjugation
This protocol provides a general method for labeling proteins with primary amines (e.g., lysine (B10760008) residues).
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[4][10][11]
-
Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[4] If necessary, dialyze the protein against a suitable buffer like PBS first.
-
-
Dye Solution Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the 10 mg/mL dye solution to achieve the desired initial dye:protein molar ratio (e.g., 10:1).
-
While gently vortexing the protein solution, add the calculated volume of the dye solution dropwise.[4][11]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[4][12]
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating it with PBS (pH 7.4).[4]
-
Apply the entire reaction mixture to the top of the column.
-
Begin eluting with PBS. The first colored band to elute from the column is the 5-TAMRA-labeled protein. The second, slower-moving band is the free, unconjugated dye.
-
Collect the fractions containing the first colored band.
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~555 nm (A₅₅₅).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
-
Protein Conc. (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein
-
Where CF is the correction factor for 5-TAMRA at 280 nm (~0.178) and ε_protein is the molar extinction coefficient of your protein.[3]
-
-
Calculate the DOL:
-
DOL = A₅₅₅ / (ε_dye × Protein Conc. (M))
-
Where ε_dye is the molar extinction coefficient of 5-TAMRA (~95,000 M⁻¹cm⁻¹).[13]
-
-
Protocol 2: General Immunofluorescence Staining to Reduce Background
This protocol outlines key steps for applying a 5-TAMRA conjugate in immunofluorescence (IF) to minimize background.
-
Sample Preparation: Prepare cells or tissue sections on slides or coverslips as per your standard protocol (fixation, permeabilization, etc.).
-
Blocking:
-
Wash the sample twice with PBS.
-
Incubate the sample with a blocking buffer (e.g., 3% BSA in PBS) for at least 1 hour at room temperature. This step is crucial for preventing non-specific binding.[1]
-
-
Primary Antibody Incubation (if applicable for indirect staining):
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Incubate the sample with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the sample three times for 5 minutes each with a wash buffer (e.g., PBS with 0.05% Tween-20).[9] Thorough washing is critical.
-
-
5-TAMRA Conjugate Incubation:
-
Dilute the purified 5-TAMRA conjugate (e.g., a secondary antibody) to its optimal concentration in blocking buffer.
-
Centrifuge the diluted conjugate solution to pellet any aggregates before use.
-
Incubate the sample with the 5-TAMRA conjugate for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Repeat the washing step from step 4. It is essential to remove all unbound conjugate.
-
-
Mounting and Imaging:
-
Mount the coverslip using an anti-fade mounting medium.
-
Image the sample using appropriate filter sets for 5-TAMRA (Excitation max: ~555 nm, Emission max: ~580 nm).[3] Be sure to image an unstained control sample using the same settings to assess autofluorescence.
-
Visualizations
Caption: A troubleshooting workflow for identifying and resolving the causes of high background fluorescence.
Caption: Workflow for 5-TAMRA protein conjugation, purification, and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eurogentec.com [eurogentec.com]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. aboligo.com [aboligo.com]
- 9. youtube.com [youtube.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. youdobio.com [youdobio.com]
- 12. abcam.cn [abcam.cn]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Support Center: Preventing Photobleaching of 5-Carboxytetramethylrhodamine (5-TAMRA) in Microscopy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing photobleaching of 5-Carboxytetramethylrhodamine (5-TAMRA) in fluorescence microscopy. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your imaging experiments and obtain high-quality, reproducible results.
Troubleshooting Guides
Problem: Rapid loss of 5-TAMRA fluorescence signal during image acquisition.
This is a common issue caused by photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] If you are experiencing rapid fading of your 5-TAMRA signal, work through the following troubleshooting steps.
-
Are you using an antifade mounting medium?
-
No: This is the most critical first step for fixed samples. Incorporate a commercial or homemade antifade reagent into your mounting medium.[1]
-
Yes: Proceed to the next question.
-
-
Is your imaging buffer optimized for live-cell imaging?
-
No: For live-cell experiments, standard antifade reagents for fixed cells are often toxic. Use a live-cell compatible antifade reagent or an oxygen scavenging system.
-
Yes: Proceed to the next question.
-
-
Have you optimized your imaging parameters?
-
No: High-intensity illumination and long exposure times are major contributors to photobleaching.[1] Reduce laser power/lamp intensity, decrease exposure time, and minimize the duration of illumination.
-
Yes: Proceed to the next question.
-
-
Is the imaging environment contributing to photobleaching?
-
Unsure: The presence of molecular oxygen significantly accelerates photobleaching.[1] For demanding applications, consider using an oxygen scavenging system or imaging in a sealed, oxygen-depleted chamber.
-
-
If the issue persists, consider alternative strategies:
-
Evaluate a different, more photostable fluorophore if your experimental design allows.
-
Employ advanced imaging techniques that reduce phototoxicity, such as spinning disk confocal or light-sheet microscopy.
-
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for 5-TAMRA?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like 5-TAMRA, when it is exposed to excitation light. This leads to a permanent loss of its ability to fluoresce, resulting in a fading signal during microscopy experiments. This can compromise image quality, limit the duration of time-lapse imaging, and affect the accuracy of quantitative measurements.[2][3]
Q2: What are the primary causes of 5-TAMRA photobleaching?
A2: The main drivers of photobleaching for rhodamine dyes like 5-TAMRA are high-intensity excitation light and prolonged exposure times.[1] The photobleaching process often involves the fluorophore entering a highly reactive triplet state, which can then interact with molecular oxygen to produce reactive oxygen species (ROS). These ROS can chemically damage the fluorophore, rendering it non-fluorescent.[1]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching. They typically work by scavenging free radicals and reactive oxygen species that are generated during fluorescence excitation, thereby protecting the fluorophore from chemical damage.[3]
Q4: Can I make my own antifade mounting medium?
A4: Yes, you can prepare effective antifade mounting media in the laboratory. Common recipes involve the use of reagents like n-propyl gallate or p-phenylenediamine (B122844) (PPD) in a glycerol-based solution. Detailed protocols are provided in the "Experimental Protocols" section of this guide.[4][5]
Q5: Are there special considerations for live-cell imaging with 5-TAMRA?
A5: Yes. Many components of traditional antifade media are toxic to living cells. For live-cell imaging, it is crucial to use commercially available live-cell compatible antifade reagents or to prepare an imaging buffer containing an oxygen scavenging system, such as glucose oxidase and catalase.[6]
Q6: How can I quantitatively measure and compare the effectiveness of different antifade strategies?
A6: You can quantify the photostability of 5-TAMRA under different conditions by measuring its photobleaching half-life (t½). This is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. A detailed protocol for this measurement is provided in the "Experimental Protocols" section.[7][8]
Data Presentation
Quantitative Comparison of Antifade Strategies for Rhodamine Dyes
While specific photobleaching half-life data for 5-TAMRA across a wide range of antifade agents is not consistently reported in the literature, the following table summarizes the known photostability of TAMRA and the general effectiveness of common antifade reagents for rhodamine dyes. Direct comparison between studies can be challenging due to variations in experimental conditions.[8]
| Fluorophore | Photobleaching Quantum Yield (Φb) | Antifade Reagent | General Effectiveness for Rhodamines | Reference(s) |
| TAMRA | 3.3 x 10⁻⁷ | - | Generally considered to have good photostability. | [8] |
| Rhodamine | Not specified | n-propyl gallate | Reduces the rate of fluorescence fading by a factor of 10. | [9] |
| Rhodamine | Not specified | p-phenylenediamine (PPD) | Considered a very effective antifade agent. | [10] |
| Various | Not specified | ProLong™ Gold | Provides enhanced resistance to photobleaching. | [11] |
| Various | Not specified | VECTASHIELD® | Offers unsurpassed protection against fading and photobleaching. | [12] |
Note: A lower photobleaching quantum yield (Φb) indicates higher photostability. The effectiveness of antifade reagents can be dye- and system-dependent. It is recommended to empirically determine the best solution for your specific application.
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
Objective: To prepare a glycerol-based antifade mounting medium using n-propyl gallate.
Materials:
-
n-propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Stir plate and stir bar
-
50 mL conical tube or glass bottle
Procedure:
-
Prepare a 20% (w/v) n-propyl gallate stock solution:
-
Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF.
-
Note: n-propyl gallate does not dissolve well in aqueous solutions.[4]
-
-
Prepare the mounting medium:
-
In a 50 mL tube or bottle, combine:
-
9 mL of glycerol
-
1 mL of 10X PBS
-
-
Mix thoroughly by vortexing or inversion.
-
-
Add the antifade agent:
-
While rapidly stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.[4]
-
Continue stirring for 10-15 minutes to ensure homogeneity.
-
-
Storage:
-
Store the final mounting medium in a light-protected container at -20°C for long-term storage. For daily use, a small aliquot can be kept at 4°C for up to a week.
-
Protocol 2: Preparation and Use of a Glucose Oxidase/Catalase (GLOX) Oxygen Scavenging System for Live-Cell Imaging
Objective: To prepare an imaging buffer that actively removes dissolved oxygen to reduce photobleaching during live-cell microscopy.
Materials:
-
Glucose Oxidase (Sigma-Aldrich, Cat. No. G2133 or equivalent)
-
Catalase (Sigma-Aldrich, Cat. No. C40 or equivalent)
-
D-glucose
-
Imaging buffer suitable for your cells (e.g., phenol (B47542) red-free DMEM or HBSS)
-
Microcentrifuge tubes
Procedure:
-
Prepare stock solutions:
-
10 mg/mL Glucose Oxidase: Dissolve 10 mg of glucose oxidase in 1 mL of imaging buffer. Aliquot and store at -80°C.
-
2 mg/mL Catalase: Dissolve 2 mg of catalase in 1 mL of imaging buffer. Aliquot and store at -80°C.
-
600 mg/mL D-glucose: Dissolve 600 mg of D-glucose in 1 mL of Milli-Q water. Aliquot and store at -80°C.
-
-
Prepare the GLOX imaging buffer (prepare fresh before each experiment):
-
For 1 mL of final imaging buffer, combine:
-
~980 µL of your chosen imaging buffer
-
10 µL of 600 mg/mL D-glucose (final concentration ~6 mg/mL)
-
1 µL of 10 mg/mL Glucose Oxidase (final concentration ~10 µg/mL)
-
1 µL of 2 mg/mL Catalase (final concentration ~2 µg/mL)
-
-
Gently mix by pipetting. Do not vortex, as this can denature the enzymes.
-
-
Using the GLOX imaging buffer:
-
Replace the culture medium of your 5-TAMRA labeled live cells with the freshly prepared GLOX imaging buffer immediately before imaging.
-
Proceed with image acquisition. The oxygen scavenging activity will begin immediately.
-
Protocol 3: Quantitative Comparison of 5-TAMRA Photobleaching Half-Life
Objective: To measure and compare the photobleaching rate of 5-TAMRA in the presence of different antifade reagents.
Materials:
-
5-TAMRA labeled sample (e.g., fixed cells with a labeled protein of interest)
-
Fluorescence or confocal microscope with appropriate filters for 5-TAMRA (Excitation: ~546 nm, Emission: ~579 nm)
-
A selection of antifade mounting media to compare (e.g., PBS/glycerol control, homemade NPG medium, commercial options)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare multiple identical slides of your 5-TAMRA labeled sample.
-
Mount each slide with a different antifade mounting medium.
-
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Use the same objective and imaging settings (laser power/lamp intensity, exposure time, gain) for all samples. These settings should be chosen to provide a good initial signal-to-noise ratio without saturating the detector.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) on the first slide.
-
Begin a time-lapse acquisition, continuously illuminating the sample.
-
Acquire images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).[1]
-
Repeat the time-lapse acquisition for the same ROI on each of the other slides, using the identical imaging parameters.
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Define an ROI around the fluorescently labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each time point in the series.[7]
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time for each antifade condition.
-
Fit each decay curve to a single exponential decay model to determine the photobleaching time constant (τ).
-
Calculate the photobleaching half-life (t½) using the formula: t½ = τ * ln(2) .[8]
-
-
Comparison:
-
Create a table comparing the photobleaching half-lives of 5-TAMRA for each of the tested antifade media.
-
Visualizations
Diagrams of Key Concepts and Workflows
Caption: Simplified Jablonski diagram illustrating the primary pathways leading to photobleaching.
Caption: Experimental workflow for comparing the effectiveness of different antifade reagents.
Caption: A logical troubleshooting guide for addressing 5-TAMRA photobleaching.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 5. Star Republic: Guide for Biologists [sciencegateway.org]
- 6. Photobleaching Principles | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 12. vectorlabs.com [vectorlabs.com]
Technical Support Center: Solving 5-TAMRA Labeled Peptide Aggregation Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues with 5-carboxytetramethylrhodamine (5-TAMRA) labeled peptides.
Troubleshooting Guide
This guide offers solutions to common problems encountered during experiments with 5-TAMRA labeled peptides.
Question 1: My 5-TAMRA labeled peptide is precipitating out of solution. What are the common causes and how can I resolve this?
Answer:
Precipitation of 5-TAMRA labeled peptides is a frequent issue, primarily due to the hydrophobic nature of the TAMRA dye, which can decrease the overall solubility of the peptide.[1] Other contributing factors include the peptide's amino acid sequence, the degree of labeling, and the buffer conditions.[1]
Here is a step-by-step approach to troubleshoot and resolve this issue:
-
Optimize the Solubilization Protocol: The solubility of a peptide is highly dependent on its amino acid sequence.[1] For hydrophobic peptides, dissolving them first in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) before adding the aqueous buffer is often effective.[1][2] For basic peptides, a small amount of 10% acetic acid or 0.1% TFA can help with dissolution, while acidic peptides may dissolve better in 1% ammonium (B1175870) hydroxide (B78521) or 10% ammonium bicarbonate.[1] Sonication can also be used to help break up aggregates and improve the dissolution rate.[1][3]
-
Modify the Peptide Design: If solubility problems persist, consider redesigning the peptide. Incorporating polar linkers, such as PEG spacers, between the TAMRA dye and the peptide can increase the hydrophilicity of the conjugate.[1][4]
-
Control the Degree of Labeling (DOL): Over-labeling a peptide with TAMRA can increase its hydrophobicity and lead to aggregation.[1][4] Aim for a low labeling stoichiometry, ideally 1:1, to minimize this effect.[5]
-
Adjust Buffer Conditions: The pH, ionic strength, and temperature of the buffer can significantly impact peptide stability.[5] Peptides are generally least soluble at their isoelectric point (pI), so adjusting the pH to be 1-2 units away from the pI can improve solubility.[5] Adding chaotropic salts like CuLi, NaClO4, or KSCN, or non-ionic detergents such as 0.01% Tween® 20 or Triton™ X-100, can also help to disrupt aggregation.[1][6]
Question 2: I'm observing unexpected changes in the fluorescence of my 5-TAMRA labeled peptide. Could this be related to aggregation?
Answer:
Yes, aggregation can significantly affect the fluorescence properties of your 5-TAMRA labeled peptide. When peptides aggregate, the TAMRA molecules can come into close proximity, leading to self-quenching of the fluorescence signal, which results in a decrease in fluorescence intensity.[1] Conversely, in some situations, aggregation can alter the microenvironment of the dye, potentially causing shifts in the emission spectrum or even an increase in fluorescence if a quenching effect is disrupted upon binding to a target.[1][7]
Here are some troubleshooting steps to investigate this issue:
-
Perform a Concentration-Dependent Fluorescence Study: Measure the fluorescence intensity of your peptide solution at various concentrations. A non-linear decrease in fluorescence intensity per unit of concentration may indicate aggregation-induced quenching.[1]
-
Dynamic Light Scattering (DLS): DLS can be used to detect the presence of aggregates and determine their size distribution in your sample.[1]
-
UV-Vis Spectroscopy: Changes in the absorbance spectrum of the TAMRA dye can sometimes indicate aggregation.[1]
Question 3: How does pH affect the stability and aggregation of my 5-TAMRA labeled peptide?
Answer:
The fluorescence of 5-TAMRA is pH-sensitive, with its intensity decreasing in alkaline environments (pH > 8.0).[1][4] This is due to structural changes in the rhodamine backbone of the dye.[1]
Regarding aggregation, pH influences the net charge of the peptide.[1][8] Peptides are generally least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero.[5] To enhance solubility and reduce aggregation, it is recommended to work with buffers that have a pH at least one to two units away from the peptide's pI.[5]
Frequently Asked Questions (FAQs)
What are the key properties of 5-TAMRA?
5-TAMRA (this compound) is a popular orange-red fluorescent dye.[9] It is a single isomer of carboxytetramethylrhodamine, which provides better resolution in HPLC purification compared to mixed isomers.[10][11]
| Property | Value | Reference(s) |
| Excitation Maximum | ~546 - 555 nm | [4][11] |
| Emission Maximum | ~579 - 580 nm | [4][11] |
| Molar Extinction Coefficient | ~90,000 - 92,000 M⁻¹cm⁻¹ | [4][11] |
| Quantum Yield | 0.3 - 0.5 | [4] |
How does 5-TAMRA labeling affect my peptide?
The addition of a 5-TAMRA dye can alter the physicochemical properties of a peptide.[2] The hydrophobicity of the dye can decrease the peptide's solubility and may influence its conformation, flexibility, and overall charge.[2][4] These changes can potentially affect the peptide's biological activity and its interactions with targets.[2][7]
What are some alternatives to 5-TAMRA if aggregation is a persistent issue?
If aggregation issues with 5-TAMRA labeled peptides cannot be resolved, consider using more hydrophilic fluorescent dyes. Some alternatives include:
| Dye | Excitation (nm) | Emission (nm) | Key Advantages | Reference(s) |
| Alexa Fluor 555 | ~555 | ~565 | Brighter and more photostable than TAMRA. | [12] |
| ATTO 550 | ~554 | ~576 | High photostability and brightness. | [12][] |
| Cy3 | ~550 | ~570 | More hydrophilic than TAMRA, but can be less photostable. | [4][12] |
| DyLight 550 | ~562 | ~576 | Good brightness and photostability. | [12] |
What is the recommended storage procedure for 5-TAMRA labeled peptides?
Lyophilized 5-TAMRA labeled peptides should be stored at -20°C.[14] Once reconstituted, it is best to prepare aliquots of the labeled peptide in a suitable buffer (pH 5-6) and store them at -20°C to avoid repeated freeze-thaw cycles.[14] Stock solutions in anhydrous DMSO can be stored for up to one month under these conditions.[11]
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic 5-TAMRA Labeled Peptide
-
Allow the lyophilized 5-TAMRA labeled peptide vial to equilibrate to room temperature.
-
Add a minimal amount of a pre-chilled organic solvent (e.g., DMSO, DMF) to the vial to dissolve the peptide. Start with a volume that is 10-20% of the final desired volume.[1]
-
Gently vortex or sonicate the solution for a few minutes to ensure complete dissolution.[1]
-
Slowly add your desired aqueous buffer to the peptide solution, preferably dropwise while vortexing, until the final concentration is reached.[1]
-
If the solution becomes cloudy, try adding a small amount of a non-ionic detergent (e.g., 0.01% Tween® 20 or Triton™ X-100) or further optimizing the organic solvent concentration.[1]
-
Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any remaining insoluble aggregates.[1]
-
Carefully transfer the supernatant to a new tube.
-
Determine the final peptide concentration using UV-Vis spectroscopy by measuring the absorbance of the TAMRA dye (around 555 nm).[1]
Protocol 2: General Protocol for Labeling a Peptide with 5-TAMRA-NHS Ester
This protocol is for labeling a peptide with a primary amine (e.g., N-terminus or Lysine side chain).
-
Peptide Preparation: Dissolve the peptide in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0) to a final concentration of 1-10 mg/mL.[14][15]
-
Dye Preparation: Immediately before use, dissolve the 5-TAMRA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[12][15]
-
Labeling Reaction: Add the 5-TAMRA-NHS ester solution to the peptide solution at a molar ratio of 1.5:1 to 3:1 (dye:peptide), depending on the desired degree of labeling.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring, protected from light.[1][12]
-
Quenching (Optional): Stop the reaction by adding a quenching reagent, such as hydroxylamine (B1172632) or Tris buffer, to a final concentration of 50-100 mM.[1][12]
-
Purification: Purify the 5-TAMRA labeled peptide from the unreacted dye and other impurities using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Confirmation: Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.[1]
Visualizations
Caption: Troubleshooting workflow for 5-TAMRA labeled peptide precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. vectorlabs.com [vectorlabs.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. youdobio.com [youdobio.com]
effect of pH on 5-Carboxytetramethylrhodamine fluorescence intensity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effect of pH on the fluorescence intensity of 5-Carboxytetramethylrhodamine (5-TAMRA).
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving 5-TAMRA and varying pH conditions.
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Suboptimal pH of the buffer: 5-TAMRA fluorescence can be sensitive to alkaline conditions.[1] | Ensure the pH of your experimental buffer is within the optimal range for 5-TAMRA, which is generally neutral to slightly acidic. For labeling reactions with NHS esters, a slightly alkaline pH (8.0-9.0) is required for the reaction, but the final application buffer should be considered.[1] |
| Incorrect instrument settings: Excitation and emission wavelengths are not correctly set for 5-TAMRA. | Verify that the instrument's excitation and emission wavelengths are set appropriately for 5-TAMRA (approximate excitation/emission maxima ~546/579 nm).[2] | |
| Photobleaching: Excessive exposure to excitation light. | Minimize light exposure to the sample. Use antifade reagents if applicable, especially for microscopy. | |
| Inconsistent fluorescence intensity between samples | pH variability: Small variations in buffer pH between samples. | Prepare a large batch of buffer and ensure the pH is consistent across all samples. Verify the pH of each sample solution before measurement. |
| Buffer composition: Different buffer components are affecting the fluorescence. | Use the same buffer system for all related experiments. Be aware that certain buffer components can quench fluorescence. | |
| Unexpected decrease in fluorescence in a time-course experiment | pH shift during the experiment: The experimental conditions cause a change in pH over time. | Monitor the pH of your sample throughout the experiment. Use a buffer with sufficient buffering capacity to maintain a stable pH. |
| Fluorescence intensity is lower than expected in an alkaline buffer | Inherent pH sensitivity of 5-TAMRA: The fluorescence quantum yield of rhodamine dyes can decrease in alkaline environments.[3] | If the experiment must be conducted at a high pH, be aware that the signal will likely be reduced. Consider using a more pH-stable fluorophore if a strong signal is critical. For quantitative studies, generate a pH-dependent calibration curve. |
Frequently Asked Questions (FAQs)
Q1: Is the fluorescence of this compound (5-TAMRA) sensitive to pH?
A1: While often described as pH-insensitive, the fluorescence intensity of 5-TAMRA is generally stable in acidic to neutral pH ranges but can decrease in alkaline environments (pH > 8.0).[3] This is attributed to structural changes in the rhodamine backbone at higher pH values.[3] For most biological applications within a physiological pH range, 5-TAMRA is considered a robust fluorophore.
Q2: What is the optimal pH range for using 5-TAMRA?
A2: Optimal performance for 5-TAMRA fluorescence is typically observed in neutral to slightly acidic conditions.[1] However, for conjugation reactions using 5-TAMRA NHS ester, a slightly alkaline pH of 8.0-9.0 is often used to facilitate the reaction with primary amines.[1] It is crucial to consider the pH of the final application buffer for fluorescence measurements.
Q3: How does a high pH affect the spectral properties of 5-TAMRA?
A3: In alkaline conditions (pH > 8.0), a decrease in the fluorescence intensity of 5-TAMRA is the most commonly reported effect.[3] Some sources also note a slight red-shift in the absorption and emission maxima in a pH 8 buffer compared to methanol.
Q4: Can I use 5-TAMRA for experiments in acidic conditions?
A4: Yes, the fluorescence of 5-TAMRA is generally stable in acidic conditions, with the quantum yield being largely unaffected.[3]
Q5: What should I do if my experiment requires a pH outside the optimal range for 5-TAMRA?
A5: If your experiment must be performed at a pH where 5-TAMRA's fluorescence is affected, it is essential to be aware of the potential for altered signal intensity. For quantitative experiments, it is highly recommended to generate a calibration curve of fluorescence intensity versus pH for your specific experimental conditions. This will allow you to correct for any pH-induced changes in fluorescence. Alternatively, you could consider using a different fluorophore that is more stable at your desired pH.
Quantitative Data
While 5-TAMRA is known to have reduced fluorescence in alkaline conditions, a standardized, publicly available data table of its fluorescence intensity across a wide pH range is not consistently reported. The following table provides an illustrative representation of the expected trend based on graphical data and descriptions found in the literature. Note: These values are for illustrative purposes only and should not be used for direct calculations. Researchers should perform their own characterization for their specific experimental setup.
| pH | Relative Fluorescence Intensity (%) |
| 4.0 | ~100 |
| 5.0 | ~100 |
| 6.0 | ~100 |
| 7.0 | ~100 |
| 8.0 | ~95 |
| 9.0 | ~80 |
| 10.0 | ~60 |
This table illustrates the general trend of 5-TAMRA fluorescence. Actual values may vary depending on the specific buffer, temperature, and conjugation state of the dye.
Experimental Protocols
Protocol: Evaluation of 5-TAMRA Fluorescence pH Sensitivity
This protocol outlines a method to determine the effect of pH on the fluorescence intensity of this compound.
Materials:
-
This compound (5-TAMRA) stock solution (e.g., 1 mM in DMSO)
-
A series of buffers with precise pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10). It is recommended to use buffers with overlapping buffering ranges to cover the entire pH spectrum accurately (e.g., citrate, phosphate, borate (B1201080) buffers).
-
Spectrofluorometer or fluorescence microplate reader
-
Quartz cuvettes or black, clear-bottom microplates
-
pH meter
Methodology:
-
Buffer Preparation: Prepare a series of buffers with known and accurately measured pH values.
-
Sample Preparation:
-
Allow the 5-TAMRA stock solution to equilibrate to room temperature.
-
For each pH buffer, prepare a solution of 5-TAMRA at a final concentration of 1 µM.
-
To minimize the effect of the solvent on the buffer's pH, ensure the final concentration of the organic solvent (e.g., DMSO) is low (e.g., <0.1%).
-
Prepare a blank sample for each buffer containing the same concentration of the organic solvent but without the 5-TAMRA.
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the spectrofluorometer or plate reader to the appropriate values for 5-TAMRA (e.g., λex = 546 nm, λem = 579 nm).
-
Measure the fluorescence intensity of the blank for each pH buffer and subtract this background from the corresponding 5-TAMRA sample measurement.
-
Measure the fluorescence intensity of each 5-TAMRA sample.
-
-
Data Analysis:
-
Plot the background-corrected fluorescence intensity as a function of pH.
-
Normalize the data by setting the highest fluorescence intensity value to 100%.
-
Analyze the plot to determine the pH range over which the fluorescence of 5-TAMRA is stable and the pH at which its fluorescence begins to decrease.
-
Visualizations
References
Technical Support Center: Optimizing 5-TAMRA Dye-to-Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dye-to-protein ratio for 5-TAMRA (5-Carboxytetramethylrhodamine) conjugation. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure successful and reproducible labeling of your target proteins.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for 5-TAMRA conjugation?
The optimal molar ratio of 5-TAMRA NHS ester to protein is highly dependent on the specific protein and the desired degree of labeling (DOL). However, a good starting point for many proteins, especially sensitive ones, is a 5:1 to 10:1 molar ratio.[1] For less sensitive proteins or when a higher DOL is required, a ratio of 10:1 to 20:1 is often recommended.[1][2] It is crucial to empirically determine the optimal ratio for each specific protein to balance signal intensity with the preservation of protein function.[1]
Q2: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the dye-to-protein ratio (F/P ratio), represents the average number of dye molecules conjugated to a single protein molecule.[3] Quantifying the DOL is essential for ensuring experimental reproducibility and predicting the fluorescence intensity of the conjugate.[3] While a higher DOL may seem to provide a stronger signal, excessive labeling can lead to fluorescence quenching and a potential decrease in protein activity or solubility.[1][3] For most antibodies, an optimal DOL is typically between 2 and 4.[4][5]
Q3: Which buffers should be used for the conjugation reaction?
The conjugation reaction should be performed in an amine-free buffer at a slightly alkaline pH of 8.0-9.0.[2][6] Commonly used buffers include 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) adjusted to the appropriate pH.[1][7] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the 5-TAMRA NHS ester, reducing labeling efficiency.[1][4][8]
Q4: How should I prepare the 5-TAMRA NHS ester stock solution?
Immediately before use, dissolve the 5-TAMRA NHS ester in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[1][2][9] It is important to prepare this solution fresh for each conjugation reaction, as the NHS ester is susceptible to hydrolysis, which renders it inactive.[10][11]
Q5: How can I purify the 5-TAMRA labeled protein?
After the conjugation reaction, it is crucial to remove any unreacted, free 5-TAMRA dye.[12] The most common and effective method for purifying the labeled protein is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[1][2][9][12] This technique separates the larger labeled protein from the smaller, free dye molecules.[12] Other methods such as dialysis or spin columns can also be used.[7][11]
Q6: How is the Degree of Labeling (DOL) calculated?
The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of 5-TAMRA (approximately 555 nm).[1][5] A correction factor is needed to account for the dye's absorbance at 280 nm.[1] The following formulas are used:
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₅₅ x Correction Factor)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
Dye Concentration (M) = A₅₅₅ / ε_TAMRA
-
DOL = Dye Concentration (M) / Protein Concentration (M)
The molar extinction coefficient (ε) for 5-TAMRA is approximately 95,000 M⁻¹cm⁻¹.[5] The correction factor for 5-TAMRA at 280 nm is approximately 0.178.[5]
Data Presentation
Table 1: Effect of Initial Dye-to-Protein Molar Ratio on Final Degree of Labeling (DOL) and Potential Protein Activity.
| Initial Molar Ratio (Dye:Protein) | Expected Final DOL | Potential Impact on Protein Activity | Recommendations |
| 5:1 | 1.5 - 3.0 | Minimal to low impact on activity.[1] | Good starting point for sensitive proteins.[1] |
| 10:1 | 3.0 - 5.0 | Often optimal for balancing signal intensity and protein function.[1] | Recommended for most applications. |
| 20:1 | 5.0 - 8.0 | Higher risk of reduced protein activity and fluorescence quenching.[1] | Use with caution; may require further optimization. |
| 40:1 | > 8.0 | Significant risk of protein aggregation, loss of function, and signal quenching.[1] | Generally not recommended. |
Experimental Protocols
Protocol 1: 5-TAMRA Conjugation to a Protein
This protocol provides a general procedure for labeling a protein with 5-TAMRA NHS ester.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer)
-
5-TAMRA NHS ester
-
Anhydrous DMSO or DMF
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, dialyze the protein against PBS.[4][8] Adjust the protein concentration to 2-10 mg/mL.[1][2]
-
Dye Preparation: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1][2][9]
-
Conjugation Reaction:
-
Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to adjust the pH to ~8.3.[1]
-
Calculate the required volume of the 5-TAMRA stock solution based on the desired initial dye-to-protein molar ratio (e.g., 10:1).
-
Add the calculated volume of the dye solution to the protein solution while gently vortexing.[1]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1][2]
-
-
Purification:
-
Storage: Store the purified TAMRA-protein conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.[5]
Troubleshooting Guides
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Instrument Settings | Ensure the excitation and emission wavelengths are set correctly for 5-TAMRA (Ex: ~555 nm, Em: ~580 nm).[5] |
| Low Degree of Labeling (DOL) | Increase the initial dye-to-protein molar ratio in the conjugation reaction.[5] Ensure the reaction pH is between 8.0 and 9.0.[5] Confirm the protein is in an amine-free buffer.[5] |
| Protein Denaturation | Handle the protein gently during the labeling and purification process. Avoid harsh vortexing. |
| Fluorescence Quenching | A very high DOL can lead to self-quenching.[5] Reduce the initial dye-to-protein molar ratio. |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Presence of Free (Unconjugated) Dye | Ensure thorough purification of the conjugate using size-exclusion chromatography or dialysis to remove all unbound 5-TAMRA.[5][11] |
| Non-specific Binding of the Conjugate | Increase the stringency of washing steps in your assay. Add a blocking agent (e.g., BSA) to your buffer.[5] |
| Hydrolyzed Dye | Ensure the 5-TAMRA NHS ester stock solution is prepared fresh and that the purification method effectively removes small molecules.[11] |
Visualizations
Caption: Experimental workflow for 5-TAMRA protein conjugation.
Caption: Troubleshooting workflow for low or no fluorescence signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. youdobio.com [youdobio.com]
- 8. eurogentec.com [eurogentec.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. eurogentec.com [eurogentec.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Post-Labeling Purification of 5-TAMRA Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unconjugated 5-TAMRA (5-Carboxytetramethylrhodamine) dye after labeling reactions. Accurate removal of free dye is critical for obtaining reliable results in downstream applications by minimizing background fluorescence and ensuring accurate determination of the degree of labeling.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated 5-TAMRA dye after a labeling reaction?
A1: Removing excess, unconjugated 5-TAMRA dye is essential for several reasons.[1][2][3] The presence of free dye can lead to high background fluorescence, which can interfere with imaging and other fluorescence-based assays, ultimately reducing the signal-to-noise ratio.[3][4] Furthermore, accurate quantification of the dye-to-protein ratio, also known as the degree of labeling (DOL), is only possible after all non-conjugated dye has been removed.[1][5]
Q2: What are the most common methods for removing free 5-TAMRA dye?
A2: The most prevalent methods for purifying 5-TAMRA labeled molecules are based on size differences between the labeled protein and the small, unconjugated dye molecule. These methods include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size. Larger molecules, like the labeled protein, elute first, while smaller molecules, such as the free dye, are retained longer.[3][6][7] This can be performed using gravity-based columns or spin columns for faster processing.[7][8]
-
Dialysis: This method uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules. The labeled protein is retained within the dialysis tubing or cassette, while the smaller, unconjugated dye diffuses out into a larger volume of buffer.[6][9]
-
Tangential Flow Filtration (TFF) / Diafiltration: TFF is a rapid and efficient method for separating molecules of different sizes, particularly suitable for larger sample volumes.[6] The process involves continuously adding fresh buffer to the sample reservoir at the same rate that filtrate (containing the free dye) is being removed.[6]
Q3: How do I choose the best purification method for my experiment?
A3: The optimal purification method depends on several factors, including your sample volume, the size of your target molecule, the required purity, and the available equipment.[6]
-
Size Exclusion Chromatography (SEC): Ideal for achieving high purity and for separating monomers from aggregates. It is often used as a final polishing step.[6]
-
Dialysis: A simple and gentle method suitable for larger sample volumes, but it can be time-consuming and may lead to sample dilution.[6][7]
-
Tangential Flow Filtration (TFF): Highly efficient for concentrating and purifying large volumes of biomolecules, making it suitable for process development and manufacturing.[6]
Q4: Can the 5-TAMRA dye itself cause issues with my labeled protein?
A4: Yes, the hydrophobic nature of TAMRA can sometimes lead to aggregation and precipitation of the labeled protein.[6][10] It is also important to note that the fluorescence of TAMRA can be pH-sensitive, with its intensity decreasing in alkaline environments (pH > 8.0).[11][12]
Troubleshooting Guides
Problem 1: High Background Fluorescence After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete removal of unconjugated dye. | Increase the column length or the number of dialysis buffer changes. For TFF, increase the number of diavolumes.[6] Consider reprocessing the sample through a new purification column.[1][8] |
| Non-specific binding of the dye to your target molecule. | If aggregation is suspected, consider using additives in your buffer, such as a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20).[11] |
| Hydrolyzed dye still present in the sample. | Ensure your purification method has a sufficient molecular weight cutoff to separate the small hydrolyzed dye molecule from your larger target molecule.[6] |
Problem 2: Low Recovery of Labeled Product
| Possible Cause | Troubleshooting Step |
| Non-specific binding of the labeled protein to the purification matrix (e.g., SEC column, dialysis membrane). | Pre-treat the purification device with a blocking agent like bovine serum albumin (BSA) if it is compatible with your downstream application.[6] Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability and solubility.[6] |
| Aggregation and precipitation of the labeled protein. | The hydrophobic nature of TAMRA can sometimes lead to aggregation.[6][10] Perform purification at a lower concentration or in the presence of solubilizing agents.[6] |
| Sample loss during transfer steps. | Minimize the number of transfer steps and use low-protein-binding tubes and pipette tips.[6] |
| Used too much resin in a spin column. | Use an appropriate volume of resin for your sample size to avoid unnecessary protein loss.[1] |
Quantitative Data Summary
The following table summarizes the typical performance of different purification methods for removing unconjugated 5-TAMRA dye. Actual results may vary depending on the specific experimental conditions.
| Purification Method | Typical Protein Recovery | Typical Dye Removal Efficiency | Speed | Scalability |
| Size Exclusion Chromatography (Spin Column) | > 85% | > 95% | Fast (< 15 mins) | Low to Medium |
| Dialysis | > 90% | > 99% | Slow (12-24 hours) | High |
| Tangential Flow Filtration (TFF) | > 95% | > 99.9% | Fast (1-2 hours) | High |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (Spin Column)
This protocol is adapted for a typical commercially available spin column for dye removal.
Materials:
-
Spin Column with collection tube
-
Labeled protein sample
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
Procedure:
-
Prepare the spin column by removing the storage buffer. This is typically done by centrifuging the column for a set time and speed as per the manufacturer's instructions.
-
Equilibrate the column with the purification buffer. Add the buffer to the column and centrifuge. Repeat this step 2-3 times.
-
Load the labeled protein sample onto the center of the resin bed.
-
Centrifuge the column to elute the purified, labeled protein into a clean collection tube. The unconjugated dye will be retained in the resin.
-
The purified protein is now ready for downstream applications. Store appropriately, protected from light.
Protocol 2: Purification using Dialysis
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO)
-
Labeled protein sample
-
Large volume of Dialysis Buffer (e.g., PBS, pH 7.4), at least 200 times the sample volume
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions, which may involve pre-wetting.
-
Load the labeled protein sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Place the sealed tubing/cassette into a beaker containing a large volume of dialysis buffer.
-
Stir the buffer gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours.[6]
-
Change the dialysis buffer. Repeat the buffer change at least two more times over 12-24 hours to ensure the complete removal of the unconjugated dye.[6]
-
Recover the purified sample from the dialysis tubing/cassette.
Protocol 3: Purification using Tangential Flow Filtration (TFF)
Materials:
-
TFF system with an appropriate MWCO membrane cassette
-
Labeled protein sample
-
Diafiltration Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Assemble the TFF system and install the membrane cassette according to the manufacturer's instructions.
-
Equilibrate the system with the diafiltration buffer.
-
Load the sample into the reservoir.
-
Begin the diafiltration process by continuously adding fresh diafiltration buffer to the reservoir at the same rate that filtrate is being removed. This is known as constant volume diafiltration.[6]
-
Perform at least 5-7 diavolumes to ensure thorough removal of the unconjugated dye. A diavolume is the volume of the sample in the reservoir.[6]
-
Once diafiltration is complete, the sample can be concentrated if desired by stopping the addition of buffer and allowing the filtrate to be removed.
-
Recover the purified and concentrated sample from the system.
Visualizations
Caption: Workflow for removing unconjugated dye using Size Exclusion Chromatography.
Caption: Workflow for removing unconjugated dye using Dialysis.
Caption: Workflow for removing unconjugated dye using Tangential Flow Filtration.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youdobio.com [youdobio.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. lifetein.com [lifetein.com]
Technical Support Center: 5-Carboxytetramethylrhodamine (5-TAMRA) Labeled Probes
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 5-Carboxytetramethylrhodamine (5-TAMRA) labeled probes. Adherence to these guidelines is critical for ensuring probe stability, reproducibility of experimental results, and preventing common issues such as signal degradation and probe aggregation.
Storage Conditions Summary
Proper storage is crucial for maintaining the integrity and performance of your 5-TAMRA labeled probes. The following table summarizes the recommended storage conditions for both lyophilized probes and those in solution.
| Storage Format | Temperature | Duration | Key Considerations |
| Lyophilized (Dry) Powder | -20°C to -70°C | Up to 12 months or longer | Store desiccated and protected from light.[1] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[2][3] |
| 4°C | Short-term | Store under desiccating conditions and protected from light.[4] | |
| In Solvent (Stock Solutions) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[4] Recommended for long-term storage of stock solutions. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2][4] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered during the use of 5-TAMRA labeled probes.
Q1: My 5-TAMRA labeled probe is precipitating out of solution. What are the likely causes and how can I fix this?
A1: Precipitation of 5-TAMRA labeled probes is often due to the hydrophobic nature of the TAMRA dye, which can decrease the solubility of the molecule it is attached to, such as a peptide or oligonucleotide.[5] Other factors include the inherent properties of the probe itself and the buffer conditions.
Troubleshooting Steps:
-
Solubilization Protocol:
-
Allow the lyophilized probe to warm to room temperature before opening the vial.
-
Add a small amount of an organic solvent like DMSO or DMF to initially dissolve the probe.[4]
-
Gradually add the aqueous buffer of your choice to the dissolved probe solution while vortexing.
-
-
Optimize Buffer Conditions:
-
Assess Labeling Stoichiometry: A high degree of labeling can increase hydrophobicity and lead to aggregation.[5] Aim for a 1:1 labeling ratio if possible.
Q2: I am observing a significant decrease in the fluorescent signal of my 5-TAMRA probe. What could be the cause?
A2: A decrease in fluorescence intensity can be attributed to several factors, including photobleaching, probe degradation, or aggregation leading to self-quenching.
Troubleshooting Steps:
-
Protect from Light: 5-TAMRA is sensitive to light.[1][7] Store probes in the dark and minimize exposure to light during experiments. Using amber tubes or wrapping tubes in foil can help.[7]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your probe stock solutions to minimize the number of times the sample is frozen and thawed, as this can lead to degradation.[4][7]
-
Check for Aggregation: Aggregation can cause self-quenching of the TAMRA dye.[5] To check for this, you can perform a concentration-dependent fluorescence study. A non-linear relationship between concentration and fluorescence intensity may indicate aggregation.
-
Verify Probe Integrity: If you suspect degradation, consider running a quality control check, such as HPLC or mass spectrometry, to assess the purity of your probe.
Q3: My qPCR results using a 5-TAMRA probe show high background fluorescence and no amplification curve. What should I do?
A3: High background fluorescence in a qPCR experiment with no amplification can indicate a problem with the probe itself or the reaction setup.[9]
Troubleshooting Steps:
-
Check Probe Concentration: An excessively high probe concentration can lead to high background signal.[9] Consider titrating the probe concentration to find the optimal level.
-
Verify Probe and Quencher Pairing: Ensure that your probe has a compatible quencher and that the probe design is appropriate for your assay.[9]
-
Assess Probe Integrity: The probe may have been degraded. It is advisable to use a fresh aliquot of the probe or a newly synthesized probe.
-
Test Primer Efficiency Separately: To confirm that the amplification itself is not the issue, you can test the primers in a separate SYBR Green I qPCR assay.[9]
Experimental Protocols
Protocol 1: General Reconstitution of Lyophilized 5-TAMRA Labeled Oligonucleotide Probes
-
Briefly centrifuge the vial to collect the lyophilized pellet at the bottom.
-
Allow the vial to equilibrate to room temperature for at least 10 minutes before opening to prevent moisture condensation.
-
Resuspend the oligonucleotide probe in a buffered solution, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0), to a stock concentration of 100 µM.[7] Using nuclease-free water is an alternative, but a buffered solution is recommended for better long-term stability.[7][8]
-
Vortex the solution gently to ensure the probe is fully dissolved.
-
Create smaller working aliquots from this stock solution to avoid multiple freeze-thaw cycles.
-
Store the stock solution and aliquots at -20°C or colder, protected from light.[7]
Protocol 2: Solubilization of a Potentially Hydrophobic 5-TAMRA Labeled Peptide
-
Equilibrate the vial of lyophilized peptide to room temperature.
-
Add a minimal volume of anhydrous DMSO to the vial to dissolve the peptide.[6]
-
Gently vortex or sonicate to ensure complete dissolution.
-
Slowly add your desired aqueous buffer to the peptide-DMSO solution, ideally dropwise while vortexing, to reach the final desired concentration.
-
If any precipitate forms, centrifuge the solution at high speed (>10,000 x g) for 10-15 minutes to pellet the aggregates.
-
Carefully transfer the supernatant to a new tube.
-
Determine the final concentration of the labeled peptide using UV-Vis spectroscopy by measuring the absorbance of the TAMRA dye (around 546 nm).
Diagrams
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. doc.abcam.com [doc.abcam.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. What are the recommended storage conditions for BHQ™ Probes? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 8. Best Practices for Ordering and Handling qPCR Probes | National Plant Diagnostic Network [npdn.org]
- 9. merckmillipore.com [merckmillipore.com]
Technical Support Center: 5-TAMRA Fluorescence and Buffer Interactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the quenching of 5-TAMRA (5-Carboxytetramethylrhodamine) fluorescence by common buffer components.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a concern for my 5-TAMRA experiments?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore like 5-TAMRA. This can lead to reduced signal-to-noise ratios, inaccurate quantification, and potentially misleading experimental results. Quenching can occur through various mechanisms, including collisional quenching, static quenching (formation of a non-fluorescent ground-state complex), and Förster Resonance Energy Transfer (FRET).
Q2: Which common buffer components are known to quench 5-TAMRA fluorescence?
Several types of buffer components have the potential to quench 5-TAMRA fluorescence:
-
Primary Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are known to react with the NHS-ester of 5-TAMRA during conjugation, reducing labeling efficiency. While less documented, the amine groups in these buffers can also contribute to fluorescence quenching of the conjugated dye.
-
Good's Buffers: Some "Good's" buffers, like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), have been shown to quench the fluorescence of certain fluorophores, an effect that can be dependent on the fluorophore's reduction potential.[1]
-
Metal Ions: Transition metals, such as copper (Cu²⁺), can act as efficient quenchers of fluorescence.[2] The presence of contaminating metal ions in buffer reagents can lead to unexpected signal loss.
-
Reducing Agents: Certain reducing agents are known to affect fluorophore stability. For instance, Tris(2-carboxyethyl)phosphine (TCEP) can be a strong quencher of some red fluorescent dyes. The effect of other reducing agents like dithiothreitol (B142953) (DTT) on 5-TAMRA can be variable.
-
High pH: Alkaline conditions (pH > 8.0) can lead to a decrease in 5-TAMRA fluorescence intensity due to structural changes in the rhodamine backbone.[3]
Q3: How can I choose a suitable buffer for my 5-TAMRA experiments to minimize quenching?
For applications requiring stable fluorescence, Phosphate-Buffered Saline (PBS) is often a good starting point. Studies have shown that the fluorescence intensity of TAMRA exhibits minimal change with varying pH in PBS compared to HEPES and Phosphate Buffer (PB).[4] When performing conjugation reactions with amine-reactive 5-TAMRA (e.g., NHS ester), it is crucial to use amine-free buffers such as sodium bicarbonate, sodium phosphate, or sodium borate.
Q4: My 5-TAMRA signal is lower than expected. How can I troubleshoot this?
Low fluorescence signal can be due to a variety of factors, including quenching. Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for low 5-TAMRA fluorescence signal.
Troubleshooting Guides
Problem: Unexpected Decrease in 5-TAMRA Fluorescence Intensity
If you observe a sudden or gradual decrease in your 5-TAMRA signal, consider the following potential causes and solutions related to your buffer.
| Potential Cause | Recommended Action |
| Buffer Component Interaction | Identify Potential Quenchers: Review all components in your buffer. Primary amines (Tris), certain Good's buffers (HEPES), and additives like reducing agents (TCEP) or metal ions can quench fluorescence. Buffer Exchange: If a potential quencher is identified, perform a buffer exchange using a desalting column or dialysis into a known non-quenching buffer like PBS. |
| Incorrect Buffer pH | Measure pH: Verify the pH of your experimental buffer. 5-TAMRA fluorescence can decrease in alkaline conditions (pH > 8.0).[3] Adjust pH: If necessary, adjust the pH to a neutral or slightly acidic range (pH 7.0-7.4). |
| Buffer Contamination | Use High-Purity Reagents: Ensure all buffer components are of high purity to avoid contamination with quenching species like heavy metal ions. Freshly Prepare Buffers: Prepare buffers fresh to minimize the risk of degradation products that may act as quenchers. |
| High Buffer Concentration | Test Dilutions: In some cases, very high concentrations of buffer salts can influence the fluorophore's environment and affect its fluorescence. Test a dilution series of your buffer to see if the signal recovers. |
Quantitative Data on Buffer Effects
While comprehensive quantitative data on the quenching of 5-TAMRA by a wide range of buffers is limited in the literature, the following table summarizes the observed qualitative effects and provides recommendations.
| Buffer | Common Concentration Range | Known Effects on 5-TAMRA Fluorescence | Recommendation |
| Phosphate-Buffered Saline (PBS) | 1X (e.g., 10 mM PO₄³⁻, 137 mM NaCl) | Generally considered to be compatible with 5-TAMRA, showing minimal pH-dependent fluorescence changes.[4] | Recommended for general use. |
| Tris-based Buffers (e.g., Tris-HCl) | 10-100 mM | Contains primary amines which can react with amine-reactive dyes and potentially quench fluorescence. However, some studies with other fluorophores have shown an increase in fluorescence. The effect on 5-TAMRA should be empirically determined. | Use with caution. Test for quenching effects in your specific application. Avoid for conjugation with NHS-ester 5-TAMRA. |
| HEPES | 10-50 mM | Has been shown to quench some fluorescent dyes, with the effect depending on the dye's reduction potential.[1] Its effect on 5-TAMRA may be application-dependent. | Use with caution. PBS may be a more stable alternative if quenching is suspected.[4] |
| Citrate (B86180) Buffers | 10-50 mM | Less information is available on direct quenching of 5-TAMRA. However, citrate can chelate metal ions, which may be beneficial. | Requires empirical validation for your specific experiment. |
| MES and MOPS | 10-50 mM | Good's buffers with different chemical structures than HEPES. Specific quenching effects on 5-TAMRA are not well-documented. | Requires empirical validation for your specific experiment. |
Experimental Protocols
Protocol 1: Screening of Buffer Systems for 5-TAMRA Compatibility
This protocol allows for a direct comparison of the fluorescence intensity of a 5-TAMRA conjugate in different buffer systems.
Objective: To identify a buffer system that minimizes fluorescence quenching of a 5-TAMRA conjugate.
Materials:
-
5-TAMRA labeled molecule (e.g., protein, oligonucleotide) stock solution
-
A panel of buffers to be tested (e.g., PBS, Tris-HCl, HEPES, Citrate) at the desired pH and concentration
-
Fluorometer or fluorescence plate reader
-
96-well black microplate or cuvettes
Methodology:
-
Prepare Samples: Dilute the 5-TAMRA conjugate to a final working concentration (e.g., 1 µM) in each of the different buffer systems to be tested. Prepare a sufficient volume for triplicate measurements.
-
Equilibrate: Incubate the samples at room temperature for at least 15 minutes, protected from light, to allow for equilibration.
-
Measure Fluorescence:
-
Set the excitation wavelength of the fluorometer to the excitation maximum of 5-TAMRA (typically ~546 nm).
-
Set the emission wavelength to the emission maximum of 5-TAMRA (typically ~579 nm).
-
Measure the fluorescence intensity of each sample in triplicate.
-
-
Data Analysis:
-
Calculate the average fluorescence intensity for each buffer system.
-
Compare the average intensities. A significantly lower intensity in a particular buffer suggests a quenching effect.
-
Caption: Experimental workflow for screening buffer compatibility with 5-TAMRA.
Protocol 2: Quantifying Quenching with the Stern-Volmer Equation
For a more in-depth analysis of a specific quencher, the Stern-Volmer equation can be used to determine the quenching constant.
Objective: To quantify the quenching efficiency of a specific buffer component on 5-TAMRA fluorescence.
Materials:
-
5-TAMRA labeled molecule stock solution
-
Non-quenching buffer (e.g., PBS)
-
Stock solution of the potential quencher (e.g., a high concentration of Tris or HEPES)
-
Fluorometer and cuvettes
Methodology:
-
Prepare Initial Sample: Prepare a solution of the 5-TAMRA conjugate at a fixed concentration in the non-quenching buffer.
-
Initial Measurement (F₀): Measure the fluorescence intensity of this solution. This is the unquenched fluorescence (F₀).
-
Titration: Make sequential additions of small aliquots of the concentrated quencher stock solution to the cuvette. After each addition, mix thoroughly and measure the new fluorescence intensity (F).
-
Data Analysis:
-
Correct the fluorescence intensities for dilution at each step.
-
Plot F₀/F versus the concentration of the quencher [Q].
-
For collisional quenching, the data should follow the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where Ksv is the Stern-Volmer quenching constant.
-
The slope of the linear fit of the plot will give you Ksv, a measure of the quenching efficiency.
-
Caption: Workflow for determining the Stern-Volmer quenching constant.
References
improving signal-to-noise ratio in 5-TAMRA FRET experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in Förster Resonance Energy Transfer (FRET) experiments using 5-TAMRA as an acceptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a low signal-to-noise ratio (S/N) in FRET experiments?
A low S/N ratio is a significant limitation in FRET measurements and can stem from multiple factors, including weak fluorescence signals and high background noise.[1][2][3] Key contributors include inefficient FRET, low fluorophore quantum yield, high background fluorescence from unbound dyes or sample autofluorescence, and photobleaching.[2][4][5]
Q2: How does photobleaching affect my FRET signal and S/N ratio?
Photobleaching, the irreversible photodegradation of fluorophores, directly reduces the signal intensity over time.[4] When the acceptor (5-TAMRA) photobleaches, its ability to receive energy is lost, which can lead to an apparent increase in donor fluorescence, complicating the interpretation of FRET efficiency.[6][7] Conversely, donor photobleaching reduces the overall signal available for energy transfer. Both processes degrade the S/N ratio, especially in time-lapse experiments.[8]
Q3: What is a typical FRET efficiency range, and why is my calculated efficiency outside of this?
For many biological reporters, FRET efficiencies typically range from 20% to 60%.[9] If your calculated efficiency is very low, it could be due to:
-
The distance between the donor and 5-TAMRA being greater than the Förster distance (R₀), which is the distance at which FRET efficiency is 50%.[10][11]
-
Poor spectral overlap between the donor's emission and 5-TAMRA's absorption spectrum.[11]
-
Incorrect relative orientation of the donor and acceptor dipole moments.[11]
-
Inefficient labeling of one or both target molecules.[2]
Q4: Can my assay buffer composition impact the signal-to-noise ratio?
Yes, buffer components can significantly influence FRET assay performance. For instance, the choice of buffering agent (e.g., Tris vs. HEPES) can affect enzymatic activity and fluorescence signal.[12] Additives like detergents or salts can also alter protein conformation or cause non-specific interactions, leading to higher background or lower FRET efficiency.[12] It is crucial to optimize buffer conditions, including pH, for your specific system.[2][12]
Q5: What are common sources of background fluorescence?
High background can obscure the FRET signal and is often caused by:
-
Unbound Fluorophores: Residual, unreacted 5-TAMRA or donor dye in the sample.[5]
-
Nonspecific Binding: The hydrophobic nature of dyes like TAMRA can cause them to bind to surfaces or proteins nonspecifically.[2]
-
Autofluorescence: Intrinsic fluorescence from biological samples (e.g., cells, tissues) or media components.[5][13][14]
-
Instrument Noise: Background signal from the instrument's detector and optical components.[5]
Troubleshooting Guides
Issue 1: Low FRET Signal or Efficiency
A weak FRET signal is a primary contributor to a poor S/N ratio. Use the following decision tree to diagnose the root cause.
Caption: Troubleshooting workflow for low FRET signal.
Issue 2: High Background Fluorescence
High background noise can mask a real FRET signal. The primary sources are autofluorescence and unbound or nonspecifically bound fluorophores.
Solutions:
-
Remove Unbound Dye: After labeling, use size-exclusion chromatography or dialysis to thoroughly remove all unreacted 5-TAMRA and donor fluorophores.[15]
-
Optimize Dye Concentration: Titrate the concentration of the fluorescent dyes used for labeling. Using the lowest effective concentration can reduce background without compromising the signal.[2][5]
-
Use Blocking Agents: In cell-based assays, blocking agents like bovine serum albumin (BSA) can reduce nonspecific binding of the dye to surfaces.[2]
-
Perform Control Experiments:
-
Sample Blank: Measure the fluorescence of your unlabeled sample to quantify autofluorescence and subtract it from your experimental data.[13]
-
Donor-Only and Acceptor-Only Controls: These are essential for correcting spectral bleed-through (crosstalk), where the donor emission is detected in the acceptor channel or the acceptor is directly excited by the donor's excitation wavelength.
-
Issue 3: Rapid Photobleaching
Photobleaching reduces the number of active fluorophores, decreasing the signal over time.
Mitigation Strategies:
-
Use Antifade Reagents: Add commercially available antifade reagents or antioxidants (e.g., Trolox) to your imaging buffer to reduce the rate of photobleaching.
-
Minimize Excitation Exposure: Reduce the intensity of the excitation light and the duration of exposure. Use neutral density filters to attenuate the laser power.
-
Optimize Imaging Settings: Use a high-sensitivity detector to allow for lower excitation power and shorter exposure times.
-
Correct for Photobleaching: In time-lapse experiments, acquire a photobleaching control curve (by imaging a donor-only or acceptor-only sample under the same conditions) and use it to correct the experimental data.[8] Acceptor photobleaching FRET is a method that can infer FRET efficiency from the photobleaching rates.[6][11]
Quantitative Data Summary
Table 1: Recommended Labeling Conditions for 5-TAMRA
| Parameter | 5-TAMRA-NHS Ester | 5-TAMRA Maleimide | Reference(s) |
| Target Residue | Primary Amines (Lysine, N-terminus) | Free Sulfhydryls (Cysteine) | [2][15] |
| Optimal Reaction pH | 8.3 - 8.5 | 6.5 - 7.5 | [2][15] |
| Recommended Molar Ratio (Dye:Protein) | 5:1 to 20:1 | 10:1 to 20:1 | [2][15] |
Table 2: Common FRET Pairs with 5-TAMRA (Acceptor)
| Donor Fluorophore | Förster Distance (R₀) | Notes | Reference(s) |
| Fluorescein (FITC) | 45 - 60 Å | A widely used and well-characterized FRET pair. | [15] |
| Cyanine3 (Cy3) | 50 - 60 Å | Offers good photostability and brightness. | [15] |
| Alexa Fluor 488 | ~53 Å | A photostable and bright alternative to Fluorescein. | [15] |
| Green Fluorescent Proteins (e.g., EGFP) | 45 - 55 Å | Enables in-vivo FRET studies via genetic encoding. | [15] |
Experimental Protocols
Protocol 1: General Protein Labeling with 5-TAMRA-NHS Ester
This protocol is for labeling proteins with 5-TAMRA-NHS ester, which reacts with primary amines.[15]
-
Prepare Protein: Dissolve the purified protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Adjust the pH to 8.3-8.5 using 0.1 M sodium bicarbonate.[15]
-
Prepare Dye Stock: Immediately before use, dissolve 5-TAMRA-NHS ester in anhydrous DMSO to a concentration of 1-10 mg/mL.[15]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dye stock solution to the protein solution. Incubate for 1-2 hours at room temperature, protected from light.[15]
-
Purification: Remove unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer. The labeled protein will elute first.[15]
-
Determine Degree of Labeling (DOL): Measure the absorbance of the labeled protein at 280 nm and ~555 nm (for 5-TAMRA). Calculate the DOL using the formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye) Where CF is the correction factor for the dye's absorbance at 280 nm (~0.3 for TAMRA).[15]
Protocol 2: FRET Measurement via Sensitized Emission
This protocol outlines the general workflow for measuring FRET by detecting the sensitized emission of the acceptor.
Caption: Experimental workflow for sensitized emission FRET.
Procedure:
-
Prepare Samples: Prepare three samples: a donor-only labeled sample, an acceptor-only (5-TAMRA) labeled sample, and the dual-labeled FRET sample.
-
Acquire Images: Using a fluorescence microscope or plate reader, acquire three images/readings for each sample:
-
Donor Channel: Excite at the donor's excitation wavelength and measure at the donor's emission wavelength. This gives the donor intensity (F_D).[15]
-
Acceptor Channel: Excite at the acceptor's excitation wavelength and measure at the acceptor's emission wavelength.
-
FRET Channel: Excite at the donor's excitation wavelength and measure at the acceptor's emission wavelength. This measures the sensitized emission.
-
-
Calculate Corrected FRET (Fc): The raw FRET signal must be corrected for spectral crosstalk (bleed-through). This requires data from the donor-only and acceptor-only controls.
-
Calculate FRET Efficiency (E): FRET efficiency can be calculated from the quenching of the donor fluorescence using the formula E = 1 - (F_DA / F_D), where F_DA is the donor's fluorescence in the presence of the acceptor and F_D is its fluorescence in the absence of the acceptor.[15]
References
- 1. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Photobleaching Pathways in Single Molecule FRET Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. internt.slu.se [internt.slu.se]
- 8. Photobleaching-Corrected FRET Efficiency Imaging of Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FRET: Signals Hidden Within the Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies [fluortools.com]
- 11. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Challenges with Background Fluorescence [visikol.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Spectral Overlap in Multicolor Experiments with 5-TAMRA
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-TAMRA in multicolor fluorescence experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of spectral overlap and obtain high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why is it a concern with 5-TAMRA?
A1: Spectral overlap occurs when the emission spectrum of one fluorophore bleeds into the detection channel of another.[1] 5-TAMRA, a popular orange-red fluorescent dye, has a broad emission spectrum that can overlap with other commonly used fluorophores, particularly those in the yellow-to-red range. This can lead to false-positive signals and inaccurate quantification if not properly addressed.
Q2: Which common fluorophores have significant spectral overlap with 5-TAMRA?
A2: 5-TAMRA can exhibit spectral overlap with several popular fluorophores, including:
-
Fluorescein (FITC) and Alexa Fluor 488: The tail of the FITC/Alexa Fluor 488 emission spectrum can extend into the detection channel for 5-TAMRA.
-
Phycoerythrin (PE): This is a major concern as the emission peak of PE is relatively close to that of 5-TAMRA, leading to significant spillover.[2]
-
PE-tandem dyes (e.g., PE-Cy5, PE-Cy7): The donor PE molecule in these tandem dyes can cause significant spillover into the 5-TAMRA channel.[3]
Q3: What are the main strategies for dealing with spectral overlap involving 5-TAMRA?
A3: The two primary strategies for correcting spectral overlap are:
-
Compensation: A mathematical correction applied to the data to subtract the contribution of spectral spillover from one fluorophore into another's detector.[2][4] This is the most common method used in flow cytometry.
-
Spectral Unmixing: A computational technique that separates the emission spectra of individual fluorophores from a mixed signal. This is commonly used in spectral flow cytometry and fluorescence microscopy.[5]
Q4: How does the pH of my experimental buffer affect 5-TAMRA fluorescence?
A4: The fluorescence intensity of 5-TAMRA can be pH-dependent, with optimal performance generally observed in neutral to slightly acidic conditions.[6] In alkaline conditions (pH > 8.0), its fluorescence intensity may decrease.[7] It is crucial to maintain a consistent and appropriate pH in your staining and imaging buffers to ensure reproducible results.
Q5: Can photobleaching of 5-TAMRA affect my multicolor experiment?
A5: Yes, photobleaching, the irreversible loss of fluorescence upon exposure to light, can be a concern with 5-TAMRA, as with most fluorophores.[8][9] In multicolor experiments, significant photobleaching of 5-TAMRA can alter the calculated compensation values and lead to inaccurate results. It is important to minimize light exposure and use anti-fade mounting media when applicable.
Troubleshooting Guides
Issue 1: Weak or No 5-TAMRA Signal
| Possible Cause | Troubleshooting Steps |
| Suboptimal Instrument Settings | Ensure the excitation laser (e.g., 561 nm) and emission filter (e.g., 585/42 nm bandpass) are correctly configured for 5-TAMRA.[10] |
| Incorrect Antibody/Probe Concentration | Titrate your 5-TAMRA-conjugated antibody or probe to determine the optimal concentration that provides a bright signal with low background. |
| pH of Staining Buffer | Verify that the pH of your staining and wash buffers is within the optimal range for 5-TAMRA (neutral to slightly acidic).[6][7] |
| Photobleaching | Minimize exposure of your samples to excitation light. For microscopy, use an anti-fade mounting medium.[9] |
| Inefficient Labeling | If you are labeling your own antibody or protein, ensure the labeling reaction was successful by measuring the degree of labeling (DOL). An optimal DOL for antibodies is typically between 2 and 4.[6] |
Issue 2: High Background or Non-Specific Staining with 5-TAMRA
| Possible Cause | Troubleshooting Steps |
| Excess Antibody/Probe | Reduce the concentration of your 5-TAMRA conjugate and/or increase the number and duration of wash steps. |
| Non-Specific Binding | Include a blocking step in your protocol (e.g., with BSA or serum from the same species as the secondary antibody).[6] |
| Presence of Dead Cells | Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind fluorescently labeled antibodies. |
| Autofluorescence | Include an unstained control to assess the level of cellular autofluorescence. If high, consider using a fluorophore with a longer emission wavelength.[6] |
Issue 3: Inaccurate Compensation for 5-TAMRA Spillover
| Possible Cause | Troubleshooting Steps |
| Incorrect Single-Stain Controls | Ensure your single-stain controls are properly prepared: use the same fluorophore as in your experiment, ensure the signal is as bright or brighter than your experimental sample, and that the positive and negative populations have the same autofluorescence.[4] |
| Compensation Matrix Calculated Incorrectly | Re-calculate the compensation matrix using fresh, properly prepared single-stain controls. Ensure you are using the correct software settings for automatic compensation or are following the manual compensation procedure correctly. |
| Changes in PMT Voltages | Do not adjust the photomultiplier tube (PMT) voltages after the compensation has been set, as this will invalidate the compensation matrix. |
| Tandem Dye Degradation | If using 5-TAMRA with tandem dyes, be aware that tandem dye degradation can alter their spectral properties. Use tandem dye stabilizing reagents if available and prepare fresh single-stain controls for each experiment. |
Data Presentation: Spectral Properties of 5-TAMRA
| Property | Value | Reference |
| Excitation Maximum (λex) | ~546 - 550 nm | [10][11] |
| Emission Maximum (λem) | ~575 - 580 nm | [10][11] |
| Common Excitation Laser | 561 nm | [10] |
| Common Emission Filter | 585/42 nm | [10] |
| Alternative Fluorophores | Alexa Fluor 546, DyLight 549 | [10] |
Note: Exact spectral properties can vary slightly depending on the conjugation partner and the local chemical environment.
Experimental Protocols
Protocol 1: Preparing Single-Stain Compensation Controls for a 5-TAMRA Experiment
This protocol outlines the critical steps for preparing accurate single-stain controls for compensation in flow cytometry.
Materials:
-
Cells or compensation beads
-
Unconjugated antibody identical to the one conjugated to 5-TAMRA (for negative control population if needed)
-
5-TAMRA conjugated antibody
-
All other fluorophore-conjugated antibodies in your panel (for their respective single-stain controls)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
Methodology:
-
Prepare a separate tube for each fluorophore in your panel, including 5-TAMRA. You will also need an unstained control tube.
-
For the 5-TAMRA single-stain control:
-
Aliquot the same number of cells or beads as you will use for your fully stained samples.
-
Add the 5-TAMRA conjugated antibody at a concentration that is known to give a bright signal (ideally as bright or brighter than what you expect in your experimental samples).[4]
-
Incubate under the same conditions (time, temperature) as your experimental samples.
-
Wash the cells/beads according to your standard protocol to remove unbound antibody.
-
Resuspend in an appropriate volume of flow cytometry buffer.
-
-
For the other single-stain controls: Repeat step 2 for each of the other fluorophores in your panel in their respective tubes.
-
For the unstained control: Aliquot the same number of cells or beads and resuspend in buffer without adding any antibody.
-
Acquire the single-stain controls on the flow cytometer. Ensure you collect enough events for a statistically robust calculation of the compensation matrix.
-
Use the flow cytometry software's compensation setup tool to automatically calculate the compensation matrix based on your single-stain controls. Alternatively, perform manual compensation by adjusting the spillover values until the median fluorescence intensity of the positive population in the spillover channel is the same as the negative population.[12]
Protocol 2: Basic Spectral Unmixing for 5-TAMRA in Fluorescence Microscopy
This protocol provides a general workflow for spectral unmixing to separate the 5-TAMRA signal from other overlapping fluorophores in a microscopy image.
Materials:
-
Microscope slides with single-stained reference samples (one for each fluorophore, including 5-TAMRA, and one unstained sample for autofluorescence).
-
Your multicolor-stained experimental sample.
-
A spectral confocal microscope and its analysis software.
Methodology:
-
Acquire a Reference Spectral Library:
-
For each single-stained slide (including the unstained sample), acquire a "lambda stack" or "spectral image." This involves collecting a series of images at different emission wavelengths for a given excitation wavelength.
-
Use the same imaging settings (laser power, gain, objective) for all reference samples and your experimental sample.
-
In the software, define a region of interest (ROI) on each reference image that is clearly positive for the signal (or represents background in the unstained sample).
-
Use these ROIs to generate a "spectral signature" or "fingerprint" for each fluorophore and for autofluorescence. Save these signatures to a spectral library.[13]
-
-
Acquire a Spectral Image of Your Experimental Sample:
-
Using the same settings as for the reference library, acquire a lambda stack of your multicolor-stained sample.
-
-
Perform Spectral Unmixing:
-
Open the spectral image of your experimental sample in the analysis software.
-
Apply the spectral unmixing algorithm, using the previously created spectral library as the reference.
-
The software will then generate a set of new images, where each image represents the calculated contribution of a single fluorophore (e.g., one image for 5-TAMRA, one for FITC, etc.), free from spectral overlap.[14]
-
Logical Relationships in Troubleshooting
References
- 1. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. reddit.com [reddit.com]
- 4. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]
- 5. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Photobleaching and blinking of TAMRA induced by Mn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Designing a multicolour flow cytometry protocol | Abcam [abcam.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Researcher's Guide: 5-TAMRA vs. 6-TAMRA for Oligonucleotide Labeling
For researchers, scientists, and drug development professionals utilizing fluorescently labeled oligonucleotides, the choice of dye is a critical decision impacting assay sensitivity, reproducibility, and overall success. Tetramethylrhodamine (TAMRA) is a workhorse fluorophore, frequently employed as a FRET acceptor or quencher in applications like quantitative PCR (qPCR) and molecular beacons. TAMRA is commercially available as two structural isomers, 5-TAMRA and 6-TAMRA, which differ only in the substitution position of the carboxyl group on the bottom phenyl ring. While often used interchangeably, this guide provides an objective comparison of their performance, supported by experimental data, to inform the selection process for oligonucleotide labeling.
Physicochemical and Spectral Properties: A Near-Identical Profile
From a spectroscopic standpoint, 5-TAMRA and 6-TAMRA are virtually indistinguishable.[1] Both isomers exhibit a bright, orange-red fluorescence with absorption and emission maxima that are highly suitable for pairing with common donor fluorophores like FAM (Fluorescein).[1][2] Their photophysical properties are generally stable within the physiological pH range, though fluorescence intensity can decrease in highly alkaline conditions (pH > 8.0).[3]
The primary motivation for choosing a specific single isomer over a less expensive mixture of the two is reproducibility.[4] Even minor differences in the dye's point of attachment and orientation relative to the oligonucleotide can subtly affect biological activity or FRET efficiency.[4] Using an isomerically pure dye (either 5- or 6-TAMRA) ensures consistency from batch to batch, which is critical for quantitative and high-throughput applications.[1]
Comparative Data of TAMRA Isomers
| Property | 5-TAMRA | 6-TAMRA | Mixed Isomers | References |
| Excitation Max (λex) | ~546 - 550 nm | ~540 - 560 nm | ~540 - 556 nm | [3][5][6] |
| Emission Max (λem) | ~575 - 580 nm | ~565 - 583 nm | ~565 - 583 nm | [2][3][5] |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | ~92,000 - 95,000 M⁻¹cm⁻¹ | ~84,000 - 95,000 M⁻¹cm⁻¹ | [3][4][7] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | Not explicitly distinguished from 5-TAMRA | ~0.1 - 0.3 | [2] |
| Molecular Weight (NHS Ester) | 527.52 g/mol | 527.52 g/mol | 527.52 g/mol | [2][4] |
| Commonly Preferred For | Peptides and Proteins | Nucleotides and DNA Sequencing | General/Cost-Sensitive Applications | [2][4] |
Performance in Oligonucleotide Labeling and Purification
The most common strategy for labeling oligonucleotides with TAMRA is the reaction of an amine-reactive N-hydroxysuccinimidyl (NHS) ester of the dye with an oligonucleotide that has been synthesized with a primary amine modification, typically at the 5' or 3' terminus.[8][9] The reaction forms a stable, covalent amide bond.[8] While both isomers perform efficiently in this reaction, 6-TAMRA is often cited as the preferred choice for nucleotide labeling.[2][4] This preference is largely conventional but may be linked to subtle differences in the reactivity or hydrophobicity of the final conjugate that could affect purification and hybridization characteristics.
The purification of the labeled oligonucleotide is a critical step to remove unreacted free dye and unlabeled oligonucleotides, both of which can interfere with downstream assays.[10] Ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for this purpose.[10][11] The hydrophobicity of the TAMRA dye allows for excellent separation of the labeled product from unlabeled failure sequences.[10]
Application in FRET-Based Assays
A primary application for TAMRA-labeled oligonucleotides is in Förster Resonance Energy Transfer (FRET) assays.[1][5] In a typical TaqMan probe used for qPCR, a reporter dye (e.g., FAM) is placed at the 5' end and a quencher (e.g., TAMRA) at the 3' end of an oligonucleotide probe.[1] When the probe is intact, the close proximity of the two dyes allows for FRET, and the fluorescence of the FAM reporter is quenched by TAMRA.[1] During PCR, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the reporter from the quencher and leading to an increase in reporter fluorescence that is proportional to the amount of amplified DNA.[1]
Both 5-TAMRA and 6-TAMRA function effectively as FRET acceptors for FAM.[1][12] The efficiency of energy transfer (and thus, quenching) is highly dependent on the distance and orientation between the donor and acceptor. Because the isomers differ in the linkage point to the oligonucleotide, they could theoretically result in slightly different average distances and quenching efficiencies. For assays requiring the highest degree of precision and reproducibility, consistent use of a single, pure isomer is strongly recommended.
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides with TAMRA-NHS Ester
This protocol describes a general method for labeling an amine-modified oligonucleotide with 5-TAMRA-SE or 6-TAMRA-SE.[8][13][14]
Materials:
-
Amine-modified oligonucleotide (100 µg)
-
5-TAMRA-SE or 6-TAMRA-SE
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5-9.0. (Note: Avoid buffers containing primary amines like Tris).[9]
-
3 M NaCl
-
Cold absolute ethanol
Procedure:
-
Prepare Oligonucleotide: Dissolve 100 µg of the amine-modified oligonucleotide in 50 µL of the reaction buffer.
-
Prepare Dye Solution: Immediately before use, dissolve 200 µg of the TAMRA-NHS ester in 14-20 µL of anhydrous DMSO.[13] This creates a solution of approximately 14 mM.[8]
-
Labeling Reaction: Add the TAMRA-NHS ester solution to the oligonucleotide solution. A 10:1 to 20:1 molar excess of dye to oligonucleotide is typically used to drive the reaction.[1][8]
-
Incubation: Mix the reaction gently by vortexing and incubate for 2-4 hours at room temperature (~25°C) in the dark to prevent photobleaching.[8]
-
Ethanol Precipitation (Initial Cleanup):
Protocol 2: Purification by Ion-Pair Reversed-Phase HPLC
This protocol provides a general framework for purifying the TAMRA-labeled oligonucleotide.[10]
Materials & Equipment:
-
HPLC system with a UV-Vis detector
-
C18 RP-HPLC column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm)[10]
-
Solvent A: 0.1 M Triethylammonium Acetate (TEAA), pH 7
-
Solvent B: 40% Acetonitrile in 0.1 M TEAA, pH 7
-
Crude, precipitated labeled oligonucleotide pellet from Protocol 1
Procedure:
-
Sample Preparation: Resuspend the crude oligonucleotide pellet in an appropriate volume (e.g., 100 µL) of Solvent A or nuclease-free water.
-
HPLC Separation:
-
Equilibrate the column with starting conditions (e.g., 17% Solvent B).
-
Inject the sample onto the column.
-
Run a linear gradient to elute the components, for example, from 17% to 60% Solvent B over 30 minutes.[10]
-
Monitor the elution profile at 260 nm (for DNA) and ~555 nm (for TAMRA).
-
-
Fraction Collection: The desired TAMRA-labeled oligonucleotide is more hydrophobic than the unlabeled oligo and will elute later.[10] A single peak that absorbs at both 260 nm and 555 nm indicates the correct product.[8] Collect the corresponding fractions.
-
Desalting: Remove the volatile TEAA buffer from the collected fractions by lyophilization or using a desalting column.
-
Quantification: Calculate the concentration of the final product using the Beer-Lambert law, measuring absorbance at 260 nm and ~555 nm.[8]
Conclusion
The choice between 5-TAMRA and 6-TAMRA for oligonucleotide labeling is nuanced. While their core photophysical properties are nearly identical, the convention favors 6-TAMRA for nucleotide applications . For most standard applications, either isomer will perform well. However, for assays that demand the highest level of precision, reproducibility, and quantitative accuracy, the most critical factors are not the choice between the 5- and 6- position, but rather the consistent use of a single, isomerically pure TAMRA derivative and the implementation of a robust purification protocol like RP-HPLC to ensure the quality of the final labeled oligonucleotide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. 6-TAMRA, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]
- 8. benchchem.com [benchchem.com]
- 9. youdobio.com [youdobio.com]
- 10. mz-at.de [mz-at.de]
- 11. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two-Step Energy Transfer Dynamics in Conjugated Polymer and Dye-Labeled Aptamer-Based Potassium Ion Detection Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. youdobio.com [youdobio.com]
A Head-to-Head Comparison: 5-Carboxytetramethylrhodamine (5-TAMRA) vs. Alexa Fluor 555
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of the appropriate fluorophore is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of two widely used orange-red fluorescent dyes: 5-Carboxytetramethylrhodamine (5-TAMRA) and Alexa Fluor 555. We will delve into their key performance characteristics, supported by experimental data and detailed protocols for their application in immunofluorescence microscopy.
Quantitative Performance Comparison
The choice between 5-TAMRA and Alexa Fluor 555 often hinges on the specific demands of the application, balancing performance with cost. Alexa Fluor 555, a modern sulfonated rhodamine derivative, generally exhibits superior brightness and photostability. The following table summarizes the key quantitative data for these two fluorophores.
| Property | This compound (5-TAMRA) | Alexa Fluor 555 |
| Excitation Maximum (λex) | ~546 nm[1][2] | ~555 nm[3] |
| Emission Maximum (λem) | ~579 nm[1] | ~565 nm[3] |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹[4] | >150,000 cm⁻¹M⁻¹[3][5] |
| Quantum Yield (Φ) | ~0.1[2] | ~0.1[6] |
| Brightness (ε x Φ) | ~9,200 | ~15,000 |
| Photostability | Good[7] | High, superior to TAMRA[8] |
| pH Sensitivity | pH-insensitive over a broad range[1] | Highly insensitive over a broad pH range[8] |
Key Performance Attributes
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Alexa Fluor 555 demonstrates a significantly higher molar extinction coefficient, indicating more efficient light absorption, which translates to greater overall brightness compared to 5-TAMRA.[3][4][5] This enhanced brightness allows for the detection of low-abundance targets with greater sensitivity.
Photostability: Alexa Fluor 555 is substantially more photostable than 5-TAMRA.[8] This increased resistance to photobleaching is a crucial advantage in applications requiring prolonged or intense illumination, such as confocal microscopy and time-lapse imaging, as it allows for longer image acquisition times without significant signal loss.
pH Sensitivity: Both 5-TAMRA and Alexa Fluor 555 exhibit fluorescence that is stable over a wide physiological pH range.[1][8] This makes both dyes suitable for live-cell imaging and experiments where pH fluctuations may occur.
Experimental Workflow and Protocols
A common application for both 5-TAMRA and Alexa Fluor 555 is immunofluorescence microscopy. The following diagram illustrates a typical indirect immunofluorescence workflow.
Detailed Experimental Protocol: Indirect Immunofluorescence Staining of Cultured Cells
This protocol provides a general guideline for immunofluorescent staining of adherent cells using either a 5-TAMRA or Alexa Fluor 555 conjugated secondary antibody. Optimization may be required for specific cell types and primary antibodies.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody (specific to the target protein)
-
Fluorophore-conjugated Secondary Antibody (Goat anti-mouse IgG conjugated to 5-TAMRA or Alexa Fluor 555)
-
Antifade Mounting Medium (with or without DAPI)
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[9]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If the target protein is intracellular, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[10]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with Blocking Buffer for 30-60 minutes at room temperature.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the Blocking Buffer.
-
Aspirate the blocking solution and incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[10]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the 5-TAMRA or Alexa Fluor 555 conjugated secondary antibody in the Blocking Buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark to protect the fluorophore from photobleaching.[10]
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Briefly rinse the coverslips with deionized water.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the fluorescence using a fluorescence microscope equipped with the appropriate filter sets for 5-TAMRA or Alexa Fluor 555.
-
Conclusion: Choosing the Right Fluorophore
The choice between this compound and Alexa Fluor 555 is contingent on the specific requirements of the experiment.
-
This compound (5-TAMRA) remains a viable and cost-effective option for many standard applications where high photostability and brightness are not the primary concerns. It is a reliable fluorophore for routine immunofluorescence and other labeling techniques.
-
Alexa Fluor 555 is the superior choice for more demanding applications that necessitate high sensitivity, quantitative accuracy, and prolonged imaging. Its enhanced brightness and photostability make it particularly well-suited for confocal microscopy, super-resolution imaging, and the detection of low-abundance proteins.
By carefully considering the experimental design and the performance characteristics outlined in this guide, researchers can make an informed decision to select the most appropriate fluorophore to achieve high-quality, reproducible results.
References
- 1. 5-TAMRA, SE (this compound, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]
- 2. 5-TAMRA NHS | Fluorescent Probes: R&D Systems [rndsystems.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Alexa Fluor 555 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 9. arigobio.com [arigobio.com]
- 10. docs.abcam.com [docs.abcam.com]
A Head-to-Head Battle of Fluorophores: 5-TAMRA vs. Cy3 Photostability
In the realm of fluorescence microscopy and molecular biology, the choice of a fluorescent dye can significantly impact the quality and reliability of experimental data. Among the plethora of available fluorophores, 5-Carboxytetramethylrhodamine (5-TAMRA) and Cyanine3 (Cy3) are two of the most commonly used dyes in the orange-red spectrum. This guide provides a detailed comparison of their photostability, a critical factor for applications requiring prolonged or intense illumination.
Quantitative Photophysical Properties
| Property | 5-TAMRA | Cy3 | Significance |
| Excitation Maximum (λex) | ~546 nm[1] | ~550 nm[2] | Wavelength at which the fluorophore most efficiently absorbs light. |
| Emission Maximum (λem) | ~579 nm[3] | ~570 nm[2] | Wavelength at which the fluorophore emits the most light after excitation. |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹[1] | ~150,000 M⁻¹cm⁻¹[4][5] | A measure of how strongly the dye absorbs light at its excitation maximum. A higher value indicates more efficient light absorption. |
| Fluorescence Quantum Yield (Φ) | ~0.1[1] | ~0.15 - 0.24[5][6][7][8] | The ratio of photons emitted to photons absorbed. A higher quantum yield corresponds to a brighter fluorophore. |
| General Photostability | Good to High[3] | Moderate[4][6] | Qualitative assessment of the dye's resistance to photobleaching. Several sources suggest 5-TAMRA is generally more photostable than Cy3.[2] |
Note: The photostability of a fluorophore is highly dependent on its local environment, including the solvent, pH, presence of oxygen, and the intensity of the excitation light.
Experimental Protocol: Measuring Photobleaching Half-Life
To quantitatively assess and compare the photostability of 5-TAMRA and Cy3, the following protocol for determining the photobleaching half-life (t₁/₂) can be employed. The half-life is the time it takes for the fluorescence intensity of a dye to decrease to 50% of its initial value under continuous illumination.
Objective: To determine the photobleaching half-life of 5-TAMRA and Cy3 under controlled and identical conditions.
Materials:
-
5-TAMRA and Cy3 labeled molecules (e.g., antibodies, oligonucleotides)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope with a stable light source (e.g., laser or LED)
-
Appropriate filter sets for 5-TAMRA and Cy3
-
A sensitive camera (e.g., sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare solutions of 5-TAMRA and Cy3 labeled molecules at the same concentration in PBS.
-
Mount a small volume of the solution onto a microscope slide and place a coverslip over it. Seal the edges of the coverslip to prevent evaporation.
-
Alternatively, for immobilized measurements, prepare a thin film of the dye solution on a slide and allow it to dry, or embed the dye in a polymer matrix.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes to ensure consistent output.
-
Select the appropriate filter set for the fluorophore being tested.
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate and rapid bleaching. Crucially, use the exact same illumination intensity for both 5-TAMRA and Cy3.
-
-
Image Acquisition:
-
Acquire an initial image at time zero (t=0).
-
Begin continuous illumination of the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5 or 10 seconds). The total acquisition time should be long enough to observe a significant decrease in fluorescence intensity.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ/Fiji.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Select a background region with no fluorescent signal and measure its mean intensity at each time point.
-
Subtract the background intensity from the ROI intensity for each time point to correct for background fluorescence.
-
Normalize the background-corrected intensity values to the initial intensity at t=0 (Intensity_normalized = Intensity_t / Intensity_t=0).
-
Plot the normalized fluorescence intensity against time.
-
Determine the time at which the normalized fluorescence intensity drops to 0.5. This time is the photobleaching half-life (t₁/₂).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the experimental determination of fluorophore photostability.
Caption: Workflow for determining the photobleaching half-life of a fluorescent dye.
Conclusion
While both 5-TAMRA and Cy3 are valuable fluorescent dyes, their photostability can be a deciding factor in experimental design. Qualitative reports suggest that 5-TAMRA holds an advantage in terms of photostability over Cy3. For researchers conducting experiments that involve long-term imaging or high-intensity illumination, 5-TAMRA may be the more robust choice. However, for definitive selection, it is always recommended to perform a direct comparison under the specific experimental conditions of your application using the protocol outlined above.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence Recovery After Photobleaching | Springer Nature Experiments [experiments.springernature.com]
- 5. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Recovery After Photobleaching - FluoroFinder [fluorofinder.com]
A Comparative Analysis of the Quantum Yield of 5-TAMRA and Other Rhodamine Dyes
In the landscape of fluorescent molecules, rhodamine dyes are a prominent class of compounds extensively utilized by researchers, scientists, and drug development professionals. Their utility in applications such as fluorescence microscopy, immunoassays, and as laser dyes is fundamentally governed by their photophysical properties, paramount among which is the fluorescence quantum yield (Φ). This guide provides an objective comparison of the quantum yield of 5-Carboxytetramethylrhodamine (5-TAMRA) with other common rhodamine dyes, supported by experimental data.
Quantitative Comparison of Quantum Yields
The fluorescence quantum yield of a fluorophore is a measure of its efficiency in converting absorbed light into emitted light. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A higher quantum yield signifies a brighter fluorophore, which is often a desirable characteristic in fluorescence-based applications. The quantum yields of rhodamine dyes are highly dependent on their molecular structure and the solvent environment.
| Fluorophore | Solvent/Condition | Quantum Yield (Φ) |
| 5-TAMRA | - | 0.1[2] |
| Rhodamine B | Ethanol (B145695) | 0.49 - 0.70[3][4][5] |
| Basic Ethanol | 0.65[3][4] | |
| Water | 0.31[6] | |
| PBS | 0.43[5] | |
| Rhodamine 6G | Ethanol | 0.95[7][8] |
| Water | 0.95[9] | |
| Rhodamine 123 | - | 0.90[10] |
| Ethanol | 0.86 - 0.9[11] |
Key Observations:
-
5-TAMRA exhibits a significantly lower quantum yield compared to the other rhodamine dyes listed.[12][2]
-
Rhodamine 6G consistently demonstrates a very high quantum yield, approaching unity in both ethanol and water, making it one of the brightest and most commonly used fluorescent standards.[7][8][9]
-
Rhodamine B shows a more variable and generally lower quantum yield compared to Rhodamine 6G, with its fluorescence efficiency being sensitive to the solvent and its concentration.[3][4][5][6]
-
Rhodamine 123 also displays a high quantum yield, making it a bright and effective fluorescent probe.[10][13][11]
Experimental Protocols for Quantum Yield Determination
The determination of fluorescence quantum yield can be performed using two primary methods: the absolute method and the relative method.
Absolute Method
The absolute method directly measures the quantum yield by quantifying the number of photons emitted by a sample relative to the number of photons absorbed. This is typically achieved using an integrating sphere to collect all the emitted fluorescence.[14][15][16]
Experimental Workflow:
-
Sample Preparation: A solution of the fluorophore in a suitable solvent is prepared. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[3][7][13]
-
Measurement of Emitted Photons: The sample is placed inside an integrating sphere and excited with a monochromatic light source. The integrating sphere collects all the light emitted by the sample over the entire solid angle.
-
Measurement of Absorbed Photons: The number of photons absorbed by the sample is determined by measuring the intensity of the excitation light with and without the sample in the light path.
-
Calculation: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons, after correcting for the spectral response of the detection system.
Relative Method
The relative method, also known as the comparative method, is more commonly used and involves comparing the fluorescence intensity of an unknown sample to that of a standard sample with a known quantum yield.[14][17]
Experimental Workflow:
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield is chosen. The standard should have absorption and emission properties similar to the unknown sample. For rhodamine dyes, compounds like Rhodamine 6G or quinine (B1679958) sulfate (B86663) are often used as standards.[1]
-
Solution Preparation: A series of solutions of both the standard and the unknown sample are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low and within a linear range (typically < 0.1).[18]
-
Absorbance and Fluorescence Measurements: The absorbance at the excitation wavelength and the fluorescence emission spectra of all solutions are recorded.
-
Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the standard and the unknown sample. The slopes of the resulting linear plots are determined.
-
Calculation: The quantum yield of the unknown sample (Φ_x) is calculated using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
Where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_x and η_st are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.[18][19]
-
Visualization of Experimental Workflow
Caption: Workflow for the relative determination of fluorescence quantum yield.
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. omlc.org [omlc.org]
- 4. Rhodamine B - Wikipedia [en.wikipedia.org]
- 5. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]
- 6. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 7. omlc.org [omlc.org]
- 8. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantum Yield [Rhodamine 6G] | AAT Bioquest [aatbio.com]
- 10. Rhodamine 123 - Wikipedia [en.wikipedia.org]
- 11. PhotochemCAD | Rhodamine 123 [photochemcad.com]
- 12. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]
- 13. omlc.org [omlc.org]
- 14. jascoinc.com [jascoinc.com]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. edinst.com [edinst.com]
- 17. jasco-global.com [jasco-global.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. benchchem.com [benchchem.com]
5-TAMRA vs. Fluorescein (FAM): A Comparative Guide for Researchers
In the landscape of fluorescent labeling, the selection of an appropriate fluorophore is paramount to the success of experimental assays. For researchers, scientists, and drug development professionals, understanding the nuanced differences between dyes is critical for generating robust and reproducible data. This guide provides a comprehensive comparison of two widely used fluorophores: 5-Carboxytetramethylrhodamine (5-TAMRA) and 5-Carboxyfluorescein (FAM), highlighting the distinct advantages of 5-TAMRA in various applications.
Core Photophysical Properties: A Quantitative Overview
The fundamental characteristics of a fluorophore dictate its suitability for specific experimental setups. 5-TAMRA, an orange-red fluorescent dye, and FAM, a green fluorescent dye, exhibit significant differences in their photophysical properties. These differences are summarized below.
| Property | 5-TAMRA | Fluorescein (FAM) | Advantage of 5-TAMRA |
| Excitation Maximum (λex) | ~546 - 556 nm[1][2][3] | ~494 nm[4] | Less spectral overlap with common cellular autofluorescence. |
| Emission Maximum (λem) | ~579 - 583 nm[3][4] | ~518 nm[4] | Emission in a less crowded spectral region, beneficial for multiplexing. |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹[1][2] | ~75,000 M⁻¹cm⁻¹ | Higher light absorption efficiency, contributing to brighter signals. |
| Quantum Yield (Φ) | ~0.1 (can vary with environment)[1][2] | ~0.83 - 0.92 (highly pH-dependent)[5] | More stable quantum yield across different conditions. |
| Photostability | High/Robust[3][6][7] | Prone to photobleaching[3] | Superior resistance to light-induced degradation, ideal for long-term imaging. |
| pH Sensitivity | Generally stable in physiological pH range (<8.0)[6][7] | Highly sensitive to pH changes[8][9] | Reliable fluorescence intensity in varying pH environments. |
Key Advantages of 5-TAMRA over Fluorescein (FAM)
The quantitative data presented above translates into several practical advantages for researchers using 5-TAMRA.
1. Superior Photostability for Demanding Applications: 5-TAMRA exhibits significantly greater resistance to photobleaching compared to FAM.[3] This makes it the preferred choice for applications requiring prolonged or intense light exposure, such as time-lapse microscopy, single-molecule tracking, and high-intensity fluorescence imaging. The robust nature of 5-TAMRA ensures more consistent and reliable signal detection over the course of an experiment.
2. Reduced Environmental Sensitivity: A critical drawback of FAM is its pronounced sensitivity to pH.[8][9] Its fluorescence intensity can fluctuate significantly with changes in the local environment, potentially leading to artifacts and misinterpretation of data. In contrast, 5-TAMRA's fluorescence is largely insensitive to pH fluctuations within the physiological range, providing more stable and dependable measurements in complex biological samples.[6][7][10]
3. Enhanced Performance in Fluorescence Resonance Energy Transfer (FRET): 5-TAMRA is an excellent FRET acceptor for FAM, which acts as the donor.[1][2][11][12] The significant spectral overlap between FAM's emission and 5-TAMRA's excitation enables efficient energy transfer.[12] This classic FRET pair is widely used to study molecular interactions and conformational changes in real-time.
4. Versatility in Quenching Applications for qPCR: In probe-based quantitative PCR (qPCR) assays like TaqMan probes, 5-TAMRA can function as a quencher for a 5' reporter dye such as FAM.[12][13][14][15] When the probe is intact, the proximity of TAMRA quenches the fluorescence of FAM. During PCR, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the reporter from the quencher and allowing for a detectable fluorescent signal.[13][15] While modern dark quenchers offer lower background, the FAM-TAMRA pair remains a cost-effective and reliable option for singleplex assays.[16]
5. Reliability in Fluorescence Polarization Assays: Fluorescence polarization (FP) assays are used to study molecular binding events.[17][18] The choice of fluorophore is critical for obtaining a good assay window. 5-TAMRA is frequently used in FP assays due to its photostability and relatively long fluorescence lifetime, which can lead to a larger dynamic range in polarization values upon binding.[19][20] Its insensitivity to buffer components and pH further enhances its reliability in these assays.
Experimental Protocols
Protocol 1: Protein Labeling with 5-TAMRA-NHS Ester
This protocol outlines a general procedure for conjugating 5-TAMRA N-hydroxysuccinimidyl (NHS) ester to a protein.
-
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.0-9.0)
-
5-TAMRA-NHS ester (e.g., from Tocris Bioscience or MedchemExpress)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Labeling buffer (0.1 M sodium bicarbonate, pH 8.3)
-
Storage buffer (e.g., PBS, pH 7.4)
-
-
Methodology:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the 5-TAMRA-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add the reactive dye solution dropwise. A typical starting point is a 10-fold molar excess of dye to protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the storage buffer. The first colored band to elute is the labeled protein.
-
Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and ~546 nm. Calculate the protein concentration and the dye concentration using their respective extinction coefficients. The DOL is the molar ratio of the dye to the protein.
-
Protocol 2: Assessment of Fluorophore pH Sensitivity
This protocol provides a method to evaluate the effect of pH on the fluorescence intensity of 5-TAMRA and FAM.
-
Materials:
-
5-TAMRA- or FAM-labeled biomolecule
-
A series of buffers with precise pH values (e.g., from pH 4 to 10)
-
Spectrofluorometer or fluorescence microplate reader
-
-
Methodology:
-
Sample Preparation: Prepare a series of solutions of the fluorescently labeled biomolecule, each diluted in a buffer of a different pH. Ensure the final concentration of the fluorophore is consistent across all samples.
-
Fluorescence Measurement:
-
For FAM, set the excitation wavelength to ~494 nm and the emission wavelength to ~518 nm.
-
For 5-TAMRA, set the excitation wavelength to ~546 nm and the emission wavelength to ~580 nm.
-
Measure the fluorescence intensity of each sample.
-
-
Data Analysis: Plot the fluorescence intensity as a function of pH for both dyes. This will visually demonstrate the relative pH stability of 5-TAMRA compared to FAM.
-
Conclusion
While both 5-TAMRA and FAM are valuable tools in the researcher's arsenal, 5-TAMRA offers significant advantages in terms of photostability and environmental insensitivity. Its robust performance makes it a more reliable choice for quantitative and long-term fluorescence studies. For applications such as FRET and qPCR, 5-TAMRA's well-characterized spectral properties and versatility as both an acceptor and a quencher further solidify its position as a superior alternative to FAM in many experimental contexts. The selection of 5-TAMRA can lead to higher quality data and more reproducible results, ultimately advancing scientific discovery.
References
- 1. rndsystems.com [rndsystems.com]
- 2. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]
- 3. TAMRA dye for labeling in life science research [baseclick.eu]
- 4. akinainc.com [akinainc.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. genelink.com [genelink.com]
- 13. benchchem.com [benchchem.com]
- 14. idtdna.com [idtdna.com]
- 15. benchchem.com [benchchem.com]
- 16. gene-quantification.de [gene-quantification.de]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validating 5-TAMRA Labeled Probes: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of fluorescently labeled probes is a critical step in ensuring experimental reliability and the integrity of downstream applications. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the validation of 5-carboxytetramethylrhodamine (5-TAMRA) labeled probes, supported by experimental data and detailed protocols.
The successful conjugation of 5-TAMRA to a biomolecule, be it a peptide or an oligonucleotide, requires rigorous quality control to confirm the identity, purity, and integrity of the final product. Mass spectrometry has emerged as a primary tool for this purpose, offering high sensitivity and mass accuracy. However, alternative methods such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and capillary electrophoresis (CE) also play significant roles in a comprehensive validation strategy.
Comparative Analysis of Validation Techniques
The choice of an analytical method for validating 5-TAMRA labeled probes depends on the specific information required, such as molecular weight confirmation, purity assessment, or quantification. The following tables provide a summary of key performance metrics for the most common validation techniques.
| Parameter | MALDI-TOF Mass Spectrometry | LC-MS/MS (ESI) | HPLC-UV | Capillary Electrophoresis (CE) |
| Primary Use | Rapid molecular weight confirmation | Molecular weight confirmation, sequencing, and quantification | Quantification and purity assessment | High-resolution purity assessment and size estimation |
| Sample Type | Peptides, Oligonucleotides | Peptides, Oligonucleotides | Peptides, Oligonucleotides | Oligonucleotides, Peptides |
| Sensitivity | High (fmol to pmol range)[1] | Very High (fmol to amol range) | Moderate (pmol to nmol range) | High (fmol to pmol range) |
| Mass Accuracy | Good (typically < 100 ppm) | Excellent (typically < 5 ppm) | Not Applicable | Not Applicable |
| Purity Assessment | Semi-quantitative | Semi-quantitative | Quantitative | High-Resolution, Quantitative[2] |
| Throughput | High | Medium to High | High | High |
| Cost (Instrument) | High | Very High | Medium | Medium |
| Cost (Per Sample) | Low to Medium | Medium to High | Low | Low to Medium |
| Key Advantage | Speed and ease of use for mass confirmation | High accuracy, structural information (fragmentation), and suitability for complex mixtures | Robust, quantitative, and widely available | Superior resolution for purity analysis of oligonucleotides[2] |
| Key Limitation | Limited resolution for complex mixtures, not ideal for quantification[1] | Higher cost and complexity | Lower sensitivity than MS, indirect mass information | Less informative for mass confirmation |
In-Depth Look at Mass Spectrometry Techniques
Mass spectrometry is a powerful tool for the definitive identification of 5-TAMRA labeled probes by providing a precise measurement of their molecular weight.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
MALDI-TOF is a high-throughput technique ideal for the rapid screening and confirmation of successful labeling. It provides a mass spectrum that can be compared to the theoretical mass of the 5-TAMRA labeled probe.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
LC-MS/MS offers a more detailed analysis. The liquid chromatography step separates the labeled probe from unlabeled species and other impurities prior to mass analysis. Electrospray ionization is a soft ionization technique that allows for the analysis of large biomolecules with high mass accuracy. Tandem mass spectrometry (MS/MS) can be used to fragment the probe, providing sequence information and confirming the site of labeling.
Alternative and Complementary Validation Methods
While mass spectrometry excels at mass confirmation, other techniques are often better suited for assessing purity and concentration.
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
HPLC-UV is a robust and widely used method for both the purification and purity assessment of labeled probes. By monitoring the absorbance at 260 nm (for nucleic acids) or 280 nm (for proteins) and at the absorbance maximum of 5-TAMRA (~546 nm), it is possible to quantify the probe and assess its purity.
Capillary Electrophoresis (CE)
Capillary electrophoresis, particularly capillary gel electrophoresis (CGE), offers superior resolution for the purity assessment of oligonucleotides compared to HPLC.[2] It separates molecules based on their size-to-charge ratio, allowing for the detection of small impurities and failure sequences that may not be resolved by other methods.[2]
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Protocol 1: Validation of a 5-TAMRA Labeled Oligonucleotide by MALDI-TOF MS
-
Sample Preparation :
-
Reconstitute the 5-TAMRA labeled oligonucleotide in nuclease-free water to a final concentration of 10 pmol/µL.
-
Prepare the MALDI matrix solution. A common matrix for oligonucleotides is 3-hydroxypicolinic acid (3-HPA). Dissolve 3-HPA in a 50:50 solution of acetonitrile (B52724) and deionized water to a concentration of 10 mg/mL.
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry slightly.
-
Add 1 µL of the oligonucleotide solution to the matrix spot and mix gently with the pipette tip.
-
Allow the spot to completely air dry at room temperature.
-
-
Mass Spectrometry Analysis :
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the negative ion linear mode, as oligonucleotides are negatively charged.
-
Set the mass range to encompass the expected molecular weight of the labeled oligonucleotide.
-
Calibrate the instrument using a standard mixture of oligonucleotides with known molecular weights.
-
-
Data Analysis :
-
Process the raw data to obtain the mass spectrum.
-
Identify the peak corresponding to the singly charged molecular ion [M-H]⁻.
-
Compare the observed mass to the theoretical mass of the 5-TAMRA labeled oligonucleotide. A successful conjugation will show a mass shift corresponding to the mass of the 5-TAMRA moiety.
-
Protocol 2: Validation of a 5-TAMRA Labeled Peptide by LC-MS/MS
-
Sample Preparation :
-
Dissolve the 5-TAMRA labeled peptide in a solution of 0.1% formic acid in water to a concentration of 1 mg/mL.
-
Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) if the peptide is in an incompatible buffer.
-
For peptide mapping, the protein can be digested with a protease such as trypsin.
-
-
LC-MS/MS Analysis :
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% formic acid.
-
The HPLC system is coupled online to an electrospray ionization tandem mass spectrometer.
-
Acquire data in positive ion mode.
-
Perform a full scan MS to identify the precursor ion of the labeled peptide.
-
Perform a product ion scan (MS/MS) of the precursor ion to generate fragment ions.
-
-
Data Analysis :
-
Process the LC-MS data to identify the peak corresponding to the 5-TAMRA labeled peptide.
-
Deconvolute the mass spectrum to determine the molecular weight of the peptide.
-
Analyze the MS/MS spectrum to confirm the amino acid sequence and identify the site of 5-TAMRA labeling.
-
Protocol 3: Purity Assessment of a 5-TAMRA Labeled Oligonucleotide by Capillary Electrophoresis
-
Sample and Capillary Preparation :
-
Dilute the 5-TAMRA labeled oligonucleotide in deionized water to a concentration of approximately 0.1 OD/µL.
-
Use a capillary filled with a sieving polymer matrix.
-
Condition the capillary by flushing with 0.1 M NaOH, followed by deionized water, and finally the running buffer.
-
-
Electrophoresis :
-
Inject the sample into the capillary using electrokinetic injection.
-
Apply a high voltage across the capillary to initiate the separation.
-
Detection can be performed using a UV detector at 260 nm or a fluorescence detector with appropriate excitation and emission wavelengths for 5-TAMRA.
-
-
Data Analysis :
-
The output is an electropherogram showing peaks corresponding to different species in the sample.
-
The main peak should correspond to the full-length, labeled oligonucleotide.
-
Integrate the peak areas to determine the purity of the sample.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and validation of 5-TAMRA labeled probes.
References
A Head-to-Head Battle of Fluorophores: 5-TAMRA vs. ATTO Dyes for Single-Molecule Studies
For researchers navigating the vibrant world of single-molecule fluorescence, the choice of fluorophore is paramount. This guide provides a comprehensive comparative analysis of the well-established 5-TAMRA dye and the high-performance ATTO family of dyes, specifically focusing on their suitability for single-molecule applications such as Förster Resonance Energy Transfer (FRET) and single-particle tracking. We present a detailed examination of their photophysical properties, supported by experimental data and protocols, to empower researchers in making informed decisions for their demanding experimental needs.
In the realm of single-molecule biophysics, the ideal fluorescent probe must exhibit exceptional brightness, high photostability, and minimal blinking to allow for prolonged observation of individual molecular events. While 5-TAMRA (Tetramethylrhodamine) has been a workhorse in the field for many years, the ATTO series of dyes has emerged as a powerful competitor, promising enhanced performance characteristics. This guide delves into a direct comparison of these fluorophores to elucidate their respective strengths and weaknesses.
Quantitative Photophysical Properties
A direct comparison of the key photophysical parameters is essential for selecting the optimal dye. The following table summarizes the performance characteristics of 5-TAMRA and the spectrally similar ATTO 550, along with other relevant ATTO dyes for single-molecule studies.
| Property | 5-TAMRA | ATTO 550 | ATTO 565 | ATTO 647N |
| Excitation Maximum (λex) | ~546 nm[1][2] | ~554 nm[3][4] | ~563 nm[5] | ~646 nm[5] |
| Emission Maximum (λem) | ~579 nm[6] | ~576 nm[3][4] | ~592 nm[5] | ~664 nm[5] |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹[1] | 120,000 M⁻¹cm⁻¹[3][4] | 120,000 M⁻¹cm⁻¹[5] | 150,000 M⁻¹cm⁻¹[5] |
| Fluorescence Quantum Yield (Φf) | ~0.1[1] | ~0.80[3][7] | ~0.90[5] | ~0.75[5] |
| Fluorescence Lifetime (τfl) | ~1.86 ns[8] | ~3.6 ns[3][7] | ~4.0 ns[5] | ~3.5 ns[5] |
| Brightness (ε × Φf) | ~9,500 | 96,000 | 108,000 | 112,500 |
| Key Features | Good photostability, pH-insensitive fluorescence[6][9] | High photostability, high quantum yield, moderately hydrophilic[3][10] | High photostability, high quantum yield[11] | High photostability, resistant to ozone degradation[12] |
Key Insights from the Data:
ATTO dyes, particularly ATTO 550, exhibit significantly higher brightness compared to 5-TAMRA, primarily due to a much larger fluorescence quantum yield.[1][3][7] This superior brightness is a major advantage in single-molecule experiments where signal-to-noise is a critical factor. Furthermore, ATTO dyes are characterized by their high photostability, a crucial attribute for long-duration imaging and tracking of single molecules.[3][12] The rigid molecular structure of ATTO dyes contributes to their consistent optical properties, making them less susceptible to environmental changes.[13]
Experimental Protocols
Accurate and reproducible results in single-molecule studies hinge on robust experimental protocols. Below are detailed methodologies for protein labeling with maleimide-functionalized dyes, a common strategy for site-specific attachment of fluorophores.
Protocol 1: Reduction of Protein Disulfide Bonds
For proteins with existing disulfide bonds that may interfere with cysteine-maleimide labeling, a reduction step is necessary.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Degassed buffer
Procedure:
-
Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.[14]
-
Using TCEP (recommended): Add TCEP to the protein solution to a final concentration of 10-100 fold molar excess. Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before labeling.[15]
-
Using DTT: Add DTT to a final concentration of 10-fold molar excess and incubate for 30 minutes at room temperature. Crucially, DTT must be removed before adding the maleimide (B117702) dye using a desalting column or size-exclusion chromatography to prevent it from reacting with the dye.[15]
Protocol 2: Cysteine-Specific Protein Labeling with Maleimide Dyes
This protocol outlines the conjugation of maleimide-activated 5-TAMRA or ATTO dyes to free cysteine residues on a protein.
Materials:
-
Reduced protein solution (from Protocol 1)
-
5-TAMRA maleimide or ATTO-dye maleimide
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., PBS, HEPES, pH 7.0-7.5, degassed)[14]
-
Quenching reagent (e.g., β-mercaptoethanol or free L-cysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF. This should be prepared fresh.[15]
-
Add the dye stock solution to the reduced protein solution. A starting molar ratio of dye-to-protein of 10:1 to 20:1 is recommended, though this may require optimization.[16]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[16]
-
Quench the reaction by adding a quenching reagent (e.g., β-mercaptoethanol to a final concentration of ~10 mM) to react with any excess maleimide dye.
-
Purify the labeled protein from unreacted dye and quenching reagent using a suitable chromatography method, such as size-exclusion chromatography.
Visualizing the Workflow and Concepts
To further clarify the experimental processes and underlying principles, the following diagrams are provided.
Caption: Experimental workflow for a typical single-molecule FRET experiment.
Caption: Jablonski diagram illustrating the photophysical processes of a fluorophore.
Caption: Decision tree for selecting between 5-TAMRA and ATTO dyes.
Conclusion
The selection of a fluorescent dye is a critical decision in the design of single-molecule experiments. While 5-TAMRA has a long-standing history of use, the data clearly indicates that ATTO dyes, such as ATTO 550, offer substantial advantages in terms of brightness and photostability.[1][3][7][12] For demanding single-molecule applications that require long observation times and high signal-to-noise ratios, ATTO dyes are the superior choice. However, for applications where cost is a primary concern and the absolute highest performance is not essential, 5-TAMRA remains a viable option. By carefully considering the specific requirements of their experiments and the comparative data presented in this guide, researchers can confidently select the optimal fluorophore to illuminate their single-molecule discoveries.
References
- 1. ATTO 550 phalloidin, 10 nmol - Downloads | Products | Leica Microsystems [leica-microsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. ATTO 550 | Products | Leica Microsystems [leica-microsystems.com]
- 12. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
The Cost-Effectiveness of 5-Carboxytetramethylrhodamine (5-TAMRA) for Routine Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a fluorescent label for routine bioconjugation is a critical decision that balances performance with budgetary constraints. This guide provides a comprehensive comparison of 5-Carboxytetramethylrhodamine (5-TAMRA) with two other popular alternatives, Alexa Fluor 555 and Cyanine3 (Cy3), to inform the selection process for routine labeling applications.
5-TAMRA has long been a staple in laboratories for labeling proteins and nucleic acids due to its ready availability and lower cost. However, with the advent of newer generation dyes, a thorough evaluation of its cost-effectiveness in the context of performance is warranted. This guide presents a data-driven comparison of these fluorophores, focusing on key performance indicators and providing detailed experimental protocols.
Performance Comparison: 5-TAMRA vs. Alternatives
The choice of a fluorescent dye is often dictated by its photophysical properties, which directly impact the quality and reliability of experimental results. The following table summarizes the key performance characteristics of 5-TAMRA, Alexa Fluor 555, and Cy3.
| Property | This compound (5-TAMRA) | Alexa Fluor 555 | Cyanine3 (Cy3) |
| Excitation Maximum (nm) | ~546[1][2] | ~555[3][4] | ~555[5] |
| Emission Maximum (nm) | ~579[6] | ~565[3] | ~570[5] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~95,000[1][2][3] | ~155,000[4] | ~150,000[5] |
| Quantum Yield | ~0.1[1][2][3] | High[7] | ~0.31[5] |
| Photostability | Good[6] | Higher than Cy3 and 5-TAMRA[7][8] | Good, but less than Alexa Fluor 555[8] |
| pH Sensitivity | pH-insensitive[6] | Insensitive (pH 4-10)[3][4] | Insensitive (pH 4-10)[9] |
| Brightness | Moderate | Very High[7] | High |
Cost-Effectiveness Analysis
While performance is paramount, the cost of reagents is a significant consideration for routine labeling. The following table provides an approximate cost comparison for the amine-reactive NHS ester forms of these dyes. Prices are based on publicly available information and may vary between suppliers.
| Dye (NHS Ester) | Approximate Price (USD) per mg |
| This compound (5-TAMRA) | $50 - $150 |
| Alexa Fluor 555 | $250 - $400 |
| Cyanine3 (Cy3) | $150 - $300 |
From a purely cost-per-milligram perspective, 5-TAMRA is the most economical option. However, a true cost-effectiveness analysis must consider the performance differences. For applications where high sensitivity, photostability, and brightness are critical, the higher cost of Alexa Fluor 555 may be justified by the superior data quality and reduced need for repeat experiments. Cy3 often represents a middle ground, offering better performance than 5-TAMRA at a more moderate price point compared to Alexa Fluor 555. For routine screening or applications where signal intensity is not a limiting factor, 5-TAMRA remains a viable and cost-effective choice.
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible labeling. The following sections provide generalized protocols for labeling proteins with the NHS esters of 5-TAMRA, Alexa Fluor 555, and Cy3.
General Protein Labeling Workflow
The following diagram illustrates a typical workflow for labeling a protein with an amine-reactive fluorescent dye.
Protocol 1: Protein Labeling with 5-TAMRA-SE
This protocol is adapted from commercially available kits and literature.[10][11]
Materials:
-
5-TAMRA NHS ester (SE)
-
Protein to be labeled (in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
1 M Sodium Bicarbonate (pH 8.3)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer to a concentration of 2-10 mg/mL.[12] Adjust the pH of the protein solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the 5-TAMRA-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: While vortexing the protein solution, slowly add the dissolved 5-TAMRA-SE to achieve a 5-10 fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and ~546 nm. Calculate the protein concentration and the dye concentration to determine the DOL. An optimal DOL is typically between 2 and 4.[11]
Protocol 2: Protein Labeling with Alexa Fluor 555 NHS Ester
This protocol is based on manufacturer's recommendations.[13][14][15]
Materials:
-
Alexa Fluor 555 NHS Ester
-
Protein to be labeled (in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
1 M Sodium Bicarbonate (pH 8.3)
-
Anhydrous DMSO
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer to a concentration of 2 mg/mL.[15] Add 50 µL of 1 M sodium bicarbonate per 0.5 mL of protein solution.[15]
-
Prepare Dye Stock Solution: Warm a vial of Alexa Fluor 555 NHS Ester to room temperature. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Transfer the protein solution to the vial of reactive dye.[15] Mix thoroughly and stir for 1 hour at room temperature.[15]
-
Purification: Purify the conjugate using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).
-
Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and ~555 nm. Calculate the protein and dye concentrations to determine the DOL. For antibodies, an optimal DOL is typically between 4 and 7.[15]
Protocol 3: Protein Labeling with Cy3 NHS Ester
This protocol is a generalized procedure based on available data.[5][6][16]
Materials:
-
Cy3 NHS Ester
-
Protein to be labeled (in 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
Anhydrous DMSO or DMF
-
Spin column or other purification media
Procedure:
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to a concentration of 5-10 mg/mL.[16] Ensure the buffer is free of primary amines.
-
Prepare Dye Stock Solution: Reconstitute one vial of Cy3 NHS Ester with 5-10 µL of DMSO or DMF immediately before use.[16]
-
Labeling Reaction: Add the reconstituted Cy3 solution to the protein solution. A typical molar ratio of dye to protein is around 10:1.[6] Mix well by pipetting.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature on a rotator or shaker, protected from light.[16]
-
Purification: Purify the labeled protein using a spin column according to the manufacturer's instructions.[16]
-
Determine Degree of Labeling (DOL): Measure the absorbance of the labeled protein at 280 nm and ~550 nm to calculate the DOL.
Conclusion
The choice between 5-TAMRA, Alexa Fluor 555, and Cy3 for routine labeling depends on a careful consideration of experimental needs and budget.
-
This compound (5-TAMRA) is the most cost-effective option for applications where high brightness and photostability are not primary concerns. It is a reliable workhorse for many routine labeling procedures.
-
Alexa Fluor 555 offers superior brightness and photostability, making it the ideal choice for demanding applications such as single-molecule detection, high-resolution imaging, and experiments requiring long acquisition times.[7][8] The higher initial cost can be offset by the generation of high-quality, reproducible data.
-
Cyanine3 (Cy3) provides a balance of performance and cost, with better photophysical properties than 5-TAMRA and a lower price point than Alexa Fluor 555. It is a suitable alternative for a wide range of applications.
By understanding the trade-offs between cost and performance, researchers can make an informed decision to select the most appropriate fluorescent dye for their routine labeling needs, ensuring both high-quality data and efficient use of resources.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alexa Fluor 555 equivalent | APDye Fluor 555 | AxisPharm [axispharm.com]
- 4. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 5. Cy3 NHS ester, 2632339-91-2 | BroadPharm [broadpharm.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. vectorlabs.com [vectorlabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fluidic.com [fluidic.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. ulab360.com [ulab360.com]
- 16. assaygenie.com [assaygenie.com]
A Researcher's Guide to 5-TAMRA Performance in Real-Time PCR Master Mixes
For researchers, scientists, and drug development professionals leveraging quantitative real-time PCR (qPCR), the choice of master mix is critical for robust and reproducible results. The fluorescent dye 5-Carboxytetramethylrhodamine (5-TAMRA) has historically been a widely used quencher in hydrolysis probe-based assays, such as TaqMan® probes. The performance of a 5-TAMRA-quenched probe, however, is not solely dependent on the probe itself but is significantly influenced by the chemical environment provided by the qPCR master mix. This guide provides a comparative overview of key performance considerations, supporting experimental data from a study on various master mixes, and detailed protocols to empower researchers in selecting the optimal master mix for their 5-TAMRA-based qPCR assays.
Understanding 5-TAMRA in the Context of qPCR Master Mixes
In probe-based qPCR, a dual-labeled oligonucleotide probe contains a reporter fluorophore at the 5' end and a quencher, such as 5-TAMRA, at the 3' end. The quenching of the reporter's fluorescence occurs via Förster Resonance Energy Transfer (FRET) when the probe is intact.[1] During the PCR extension phase, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence signal that is proportional to the amount of amplified product.[1]
A key characteristic of 5-TAMRA is that it is itself fluorescent, which can contribute to the background signal in a qPCR reaction.[1] This may result in a lower signal-to-noise ratio compared to assays that use non-fluorescent or "dark" quenchers like the Black Hole Quenchers (BHQ).[1][2] The composition of the qPCR master mix—containing buffer, dNTPs, MgCl₂, and a thermostable DNA polymerase—can affect the fluorescence properties of the dyes and the efficiency of the enzymatic reactions, thereby influencing crucial performance metrics.[3][4]
Comparative Performance of Commercial Master Mixes
Direct comparative studies focusing exclusively on 5-TAMRA performance across a wide range of modern master mixes are limited in publicly available literature. However, studies comparing master mixes using other quencher-reporter pairs provide valuable insights into their relative performance, as the fundamental components of the master mix affect the overall qPCR efficiency and sensitivity.
A 2021 study by Kim et al. in the Food Science of Animal Resources journal compared the performance of seven commercial TaqMan master mixes for the detection of porcine DNA.[5][6] While the study utilized a FAM-labeled probe with a BHQ1 quencher, the results on the limit of detection (LOD) and PCR efficiency are highly indicative of the general performance of these master mixes in probe-based qPCR and are presented below.
Table 1: Comparison of Commercial TaqMan Master Mixes (Data adapted from Kim et al., 2021) [5]
| Manufacturer | Master Mix | LOD (pg/reaction) on StepOnePlus | PCR Efficiency (%) on StepOnePlus | LOD (pg/reaction) on CFX Connect | PCR Efficiency (%) on CFX Connect |
| Applied Biosystems | TaqMan Universal PCR Master Mix | 0.5 | 95.73 | 5 | 84.96 |
| CancerROP | MG 2X qPCR MasterMix (TaqMan) with ROX | 5 | 98.41 | 0.5 | 98.67 |
| Invitrogen | Express qPCR Supermix Universal | 0.5 | 97.46 | 0.5 | 97.05 |
| Kogene Biotech | PowerAmp Real-time PCR Master Mix II | 0.5 | 100.28 | 0.5 | 100.49 |
| New England Biolabs | Luna Universal Probe qPCR Master Mix | 0.5 | 96.11 | 0.5 | 94.67 |
| Qiagen | QuantiNova Probe PCR Kit | 0.5 | 94.94 | 0.5 | 96.22 |
| Takara | Premix Ex Taq (Probe qPCR), ROX plus | 5 | 92.51 | 5 | 91.68 |
Note: The performance metrics in this table were obtained using a FAM-BHQ1 probe. The efficiency and sensitivity for a 5-TAMRA probe may vary, and it is recommended to perform an in-house evaluation.
The data demonstrates that different master mixes can yield varying levels of sensitivity and efficiency, even when using the same instrument and probe-primer set.[5] For instance, the Takara master mix showed the least sensitivity with an LOD of 5 pg/reaction, whereas several others achieved a lower LOD of 0.5 pg/reaction.[5] PCR efficiencies also varied, with the Kogene Biotech master mix showing the best performance on the CFX Connect platform at 100.49%.[5]
Key Performance Parameters for Evaluation
When comparing master mixes for your 5-TAMRA probe assay, the following parameters are crucial:
-
Quantification Cycle (Cq) Value: The Cq (or Ct) is the cycle number at which the fluorescence signal crosses a set threshold. While lower Cq values generally indicate higher target quantity, absolute Cq values can differ between master mixes due to their unique formulations affecting the overall fluorescence signal.[4] Therefore, a direct comparison of Cq values across different master mixes can be misleading.[3]
-
Fluorescence Intensity: The raw fluorescence signal can vary significantly between master mixes, even with the same probe concentration.[4] A master mix that yields higher end-point fluorescence is not necessarily better, as the signal-to-noise ratio is a more critical parameter.
-
Signal-to-Noise Ratio (SNR): A high SNR is desirable for sensitive and reliable quantification. As 5-TAMRA has some native fluorescence, choosing a master mix that minimizes background and maximizes the signal upon probe cleavage is important.[1]
-
PCR Efficiency: The efficiency of the PCR should ideally be between 90% and 110%.[5] This is determined from the slope of the standard curve generated from a serial dilution of the template.[3]
-
Linearity and Sensitivity: A robust master mix will demonstrate a linear relationship between the Cq value and the log of the initial template concentration over a broad dynamic range. The sensitivity is the lowest concentration that can be reliably detected.[3]
Experimental Protocols
To objectively compare the performance of different master mixes with your 5-TAMRA probe, a standardized experimental approach is essential.
Experimental Workflow for Master Mix Comparison
Caption: Workflow for comparing qPCR master mixes.
General Protocol for a 5-TAMRA Probe-Based qPCR Assay
This protocol provides a general guideline. Always refer to the specific instructions for your chosen master mix.
-
Reaction Setup:
-
Thaw all components (master mix, primers, probe, template) on ice.
-
Gently vortex and briefly centrifuge the master mix and other reagents.
-
Prepare a reaction master mix for the number of reactions plus a 10% overage. For a typical 20 µL reaction:
-
10 µL of 2x qPCR Master Mix
-
0.6 - 1.8 µL of Forward Primer (10 µM stock; final concentration 300-900 nM)
-
0.6 - 1.8 µL of Reverse Primer (10 µM stock; final concentration 300-900 nM)
-
0.2 - 0.5 µL of 5-TAMRA Probe (10 µM stock; final concentration 100-250 nM)
-
Nuclease-free water to a final volume of 18 µL (adjust based on primer/probe volumes)
-
-
Mix gently and dispense 18 µL into each qPCR well.
-
Add 2 µL of template DNA/cDNA or nuclease-free water (for NTC) to the respective wells.
-
Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.
-
-
Thermal Cycling:
-
Program the instrument according to the master mix manufacturer's recommendations. A general protocol might be:
-
Initial Denaturation/Polymerase Activation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step).
-
-
-
TaqMan® Hydrolysis Probe Signaling Pathway
Caption: Mechanism of a TaqMan hydrolysis probe assay.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. hudson.org.au [hudson.org.au]
- 3. biocompare.com [biocompare.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Comparison of Seven Commercial TaqMan Master Mixes and Two Real-Time PCR Platforms Regarding the Rapid Detection of Porcine DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Seven Commercial TaqMan Master Mixes and Two Real-Time PCR Platforms Regarding the Rapid Detection of Porcine DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Carboxytetramethylrhodamine: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 5-Carboxytetramethylrhodamine (5-TAMRA) is a critical component of laboratory safety protocols. While some safety data sheets (SDS) indicate no known OSHA hazards, the compound is considered potentially harmful, and its derivatives can be hazardous to aquatic life.[1][2][3] Therefore, it is imperative to treat all 5-TAMRA waste as hazardous chemical waste and follow institutional and regulatory guidelines.[4][5]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][5] Handle the chemical and its waste in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[6] In case of a spill, sweep up solid material, place it in a suitable container for disposal, and manage all cleanup materials as hazardous waste.[4][7]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves segregation, containment, and collection by your institution's Environmental Health and Safety (EHS) department.
-
Waste Segregation : At the point of generation, separate waste into dedicated solid and liquid waste streams.[8]
-
Solid Waste : Collect all contaminated solid materials, such as gloves, pipette tips, weighing papers, and microcentrifuge tubes, in a designated, clearly labeled container for solid chemical waste.[8]
-
Liquid Waste : Collect all aqueous solutions containing 5-TAMRA, including unused stock solutions and experimental waste, in a dedicated, sealed, and leak-proof waste container.[8]
-
-
Chemical Inactivation of Liquid Waste (Optional) : For aqueous waste, chemical degradation can be an effective pretreatment step. This procedure must be performed in a chemical fume hood.[8]
-
Principle : Strong oxidizing agents like sodium hypochlorite (B82951) (bleach) can degrade rhodamine dyes.[8]
-
Procedure : For every 100 mL of aqueous waste containing the dye, add 10 mL of fresh, undiluted household bleach (~5-6% sodium hypochlorite).[8] Gently stir the solution and allow it to react for a minimum of 30 minutes. A visible color change from pink/red to colorless or pale yellow indicates successful degradation.[8]
-
Important : Even after inactivation, the resulting solution must be collected and disposed of as hazardous waste. Never pour it down the drain. Always consult with your institution's EHS department before implementing any chemical inactivation protocol.[5][8]
-
-
Container Management and Labeling :
-
Use appropriate, chemically compatible, and leak-proof containers for waste accumulation.[9]
-
Keep waste containers securely closed except when adding waste.[7][9]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full name of the chemical contents (e.g., "this compound Waste"), and any other components in the mixture.[10][11]
-
Store waste in a designated and properly placarded Satellite Accumulation Area with secondary containment to prevent spills from reaching drains.[4][7][11]
-
-
Disposal of Empty Containers :
-
Empty containers that held pure 5-TAMRA should be triple-rinsed with a suitable solvent (e.g., water, methanol, or DMSO, depending on the original solvent).[5]
-
The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.[5]
-
Once triple-rinsed and with the label defaced, the container can typically be disposed of as regular laboratory glass or plastic, but confirm this with your institutional policies.[4][5]
-
-
Final Disposal :
Summary of Disposal Parameters
| Parameter | Guideline | Source(s) |
| Waste Classification | Hazardous Chemical Waste | [4][5] |
| PPE Requirement | Safety glasses, gloves, lab coat | [1][5] |
| Solid Waste | Collect in a labeled hazardous waste container | [8] |
| Liquid Waste | Collect in a sealed, labeled hazardous waste container | [8] |
| Chemical Inactivation | 10 mL bleach per 100 mL aqueous waste (in a fume hood) | [8] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [3][6] |
| Sink Disposal | Strictly prohibited | [2][5][8] |
| Empty Containers | Triple-rinse, collect rinsate as hazardous waste | [5] |
| Final Disposal Route | Institutional EHS / Hazardous Waste Collection Program | [9][11] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. carlroth.com [carlroth.com]
- 3. peptide.com [peptide.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Carboxytetramethylrhodamine
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is a cornerstone of laboratory safety and experimental success. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Carboxytetramethylrhodamine (5-TAMRA), a commonly used fluorescent dye. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining the integrity of your research.
While this compound is a valuable tool, it is a chemical that requires careful handling to avoid potential health hazards, including potential skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Body Protection | Standard Laboratory Coat | Protects skin and personal clothing from potential splashes and contamination.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Provides a barrier against direct skin contact.[3][5] Gloves should be changed immediately if contaminated.[6] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Offers protection against flying particles and splashes.[1][3][4] A face shield may be worn in conjunction with goggles for procedures with a high splash potential.[4][7] |
| Respiratory Protection | NIOSH-approved N95 or P1 dust mask. | Recommended when handling the powder form, especially if there is a risk of generating dust.[1][3] Work should ideally be conducted in a chemical fume hood.[6] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[4][8] |
Operational Plan: From Preparation to Disposal
Following a structured workflow is essential for minimizing risks.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle the solid form of this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[1][6]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible before beginning work.[4]
-
Gather Materials: Before starting, assemble all necessary PPE, handling equipment (e.g., spatulas, weigh boats), and clearly labeled waste containers.[4]
2. Handling and Use:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Dispensing: Carefully weigh and dispense the solid compound, taking care to avoid the generation of dust.[1][2]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Storage: Keep the primary container tightly closed when not in use.[1][9][10] Store in a cool, dry, and well-ventilated place, protected from light.[9][10] For long-term storage, consult the manufacturer's recommendations, which may include refrigeration or freezing.[11][12][13]
3. Decontamination:
-
Clean all work surfaces and equipment thoroughly after use.
-
If skin contact occurs, wash the affected area with soap and copious amounts of water for at least 15 minutes and seek medical advice if irritation persists.[9]
-
In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids, and seek medical attention.[9]
Disposal Plan
Proper disposal of waste containing this compound is crucial to prevent environmental contamination.
1. Waste Segregation:
-
Solid Waste: Collect any solid waste, such as contaminated gloves, weighing papers, and pipette tips, in a designated, clearly labeled hazardous waste container.[13][14]
-
Liquid Waste: Collect all aqueous waste solutions containing the dye in a separate, sealed, and clearly labeled waste container.[6] Do not pour chemical waste down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[13][14]
2. Chemical Inactivation of Liquid Waste (Consult EHS for Approval):
-
Principle: Rhodamine dyes can often be degraded by strong oxidizing agents like sodium hypochlorite (B82951) (bleach).[6] This procedure should be performed in a chemical fume hood.[6]
-
Procedure: For aqueous waste containing the rhodamine dye, a potential method is to add a sufficient volume of fresh household bleach (containing ~5-6% sodium hypochlorite).[6] The solution should be stirred gently and allowed to react. A color change may indicate the degradation of the dye.[6] After the reaction is complete, the decontaminated solution should still be collected as hazardous waste.[6] Always consult and obtain approval from your institution's EHS office before attempting any chemical inactivation of waste.
3. Containerization and Labeling:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.[3][14]
-
The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[3][14]
4. Collection and Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal service.[3] Waste disposal must be in accordance with all applicable federal, state, and local environmental control regulations.[1][9][13]
5. Empty Containers:
-
Empty containers that held the chemical should be triple-rinsed with a suitable solvent.[13] The rinsate must be collected and disposed of as chemical waste.[13][15] After proper rinsing, the container can typically be disposed of as regular laboratory waste, but confirm this with your EHS department.[13]
Visualizing the Workflow
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. peptide.com [peptide.com]
- 2. eurogentec.com [eurogentec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. benchchem.com [benchchem.com]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. goldbio.com [goldbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 5-TAMRA, SE (this compound, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
